molecular formula C6H14ClNO2 B178433 2-(Methoxymethyl)morpholine hydrochloride CAS No. 144053-99-6

2-(Methoxymethyl)morpholine hydrochloride

Cat. No.: B178433
CAS No.: 144053-99-6
M. Wt: 167.63 g/mol
InChI Key: NBPHWKGEMABLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)morpholine hydrochloride is a functionalized morpholine derivative of interest in medicinal chemistry and drug discovery research. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry due to its ability to enhance the potency of a molecule and modulate its pharmacokinetic properties . This particular compound features a methoxymethyl side chain, which can influence the molecule's hydrophilicity and overall binding affinity. Researchers utilize this hydrochloride salt in the synthesis of more complex molecules and for probing structure-activity relationships (SAR) . Its potential applications are primarily in the development of central nervous system (CNS)-active agents and other therapeutic classes where the morpholine motif is prevalent . This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(methoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHWKGEMABLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599815
Record name 2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144053-99-6
Record name 2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)morpholine hydrochloride is a heterocyclic organic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Methoxymethyl)morpholine hydrochloride, with a focus on its different stereoisomeric forms.

The morpholine ring, with its inherent chair-like conformation, low pKa, and balanced lipophilic-hydrophilic character, is a valuable component in the design of central nervous system (CNS) active agents and oncology therapeutics.[3] Notably, the morpholine moiety is a key pharmacophore in a number of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[3][4][5]

Chemical Identification and Properties

2-(Methoxymethyl)morpholine hydrochloride exists as a racemic mixture and as individual enantiomers. It is crucial for researchers to utilize the correct CAS (Chemical Abstracts Service) number corresponding to the specific form of the compound being investigated.

Compound Name CAS Number Chirality
2-(Methoxymethyl)morpholine hydrochloride144053-99-6Racemic
(R)-2-(Methoxymethyl)morpholine hydrochloride141196-39-6(R)-enantiomer
(S)-2-(Methoxymethyl)morpholine hydrochloride141196-38-5(S)-enantiomer
Physicochemical Data

The following table summarizes the key physicochemical properties of the hydrochloride salt and the corresponding free base.

Property (R)-2-(Methoxymethyl)morpholine hydrochloride (2S)-2-(methoxymethyl)morpholine (Free Base)
Molecular Formula C₆H₁₄ClNO₂[4]C₆H₁₃NO₂[6]
Molecular Weight 167.63 g/mol [4]131.17 g/mol [6]
Appearance Solid[7]-
Purity Typically ≥95% or ≥97%[7]-
InChI Key NBPHWKGEMABLPV-RGMNGODLSA-NZPELJYYPPKJKBE-LURJTMIESA-N[6]
Canonical SMILES COC[C@H]1CNCCO1.Cl[4]COC[C@@H]1CNCCO1[6]
Topological Polar Surface Area -30.5 Ų[6]
Complexity -77.5[6]

Synthesis and Purification

The synthesis of enantiomerically pure 2-(methoxymethyl)morpholine is a key step in accessing the desired hydrochloride salt. A representative synthetic protocol for (2R)-2-(methoxymethyl)morpholine is detailed below.

Experimental Protocol: Synthesis of (2R)-2-(Methoxymethyl)morpholine[8]

Materials:

  • (R)-(-)-Epoxypropyl methyl ether (1.0 eq)

  • 2-Aminoethanesulfonic acid (Taurine) (5.0 eq)

  • 40% Aqueous sodium hydroxide

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of 2-aminoethanesulfonic acid (5.0 eq) in 40% aqueous sodium hydroxide is prepared and heated to 50°C.

  • A solution of (R)-(-)-epoxypropyl methyl ether (1.0 eq) in methanol is added dropwise to the heated solution.

  • The reaction mixture is stirred at 50°C for 75 minutes.

  • Additional 40% aqueous sodium hydroxide is added, and stirring is continued at 50°C for 20 hours.

  • After completion, the reaction mixture is cooled to room temperature and diluted with deionized water.

  • The aqueous phase is extracted three times with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an ethyl acetate-hexane eluent to yield (2R)-2-(methoxymethyl)morpholine as a colorless oil.

Formation of the Hydrochloride Salt:

To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent until precipitation is complete. The resulting solid is then collected by filtration and dried.

Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification of Free Base cluster_salt_formation Salt Formation start Reaction of (R)-(-)-Epoxypropyl methyl ether and 2-Aminoethanesulfonic acid reaction Stirring at 50°C start->reaction workup Aqueous Workup and Extraction reaction->workup drying Drying of Organic Phase (Anhydrous Na₂SO₄) workup->drying evaporation Solvent Removal (Reduced Pressure) drying->evaporation chromatography Flash Column Chromatography (Silica Gel) evaporation->chromatography dissolution Dissolution of Pure Free Base chromatography->dissolution precipitation Addition of HCl Solution dissolution->precipitation filtration Filtration and Drying precipitation->filtration end 2-(Methoxymethyl)morpholine hydrochloride filtration->end

Caption: Synthetic and purification workflow for 2-(Methoxymethyl)morpholine hydrochloride.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of 2-(Methoxymethyl)morpholine hydrochloride.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the free base, (2R)-2-(Methoxymethyl)morpholine, in (CD₃)₂CO shows characteristic signals for the morpholine and methoxymethyl protons. Key shifts are observed at approximately δ 2.47, 2.70-2.72, 2.84, 3.22-3.25, 3.27, 3.29-3.34, 3.45-3.53, and 3.73 ppm.[8]

  • Mass Spectrometry (MS): The molecular weight of the free base is 131.17 g/mol , and for the hydrochloride salt, it is 167.63 g/mol .[4][6] Mass spectrometry can be used to confirm the molecular ion peak corresponding to the protonated free base.

  • Infrared Spectroscopy (IR): The IR spectrum would be expected to show characteristic peaks for N-H, C-O-C, and C-N stretching vibrations.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 2-(Methoxymethyl)morpholine hydrochloride. A general-purpose HPLC method for morpholine derivatives can be adapted.

Illustrative HPLC Method:

  • Column: A reverse-phase C18 column, such as Newcrom R1, is suitable.[9]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an acidic modifier like formic acid (for MS compatibility) or phosphoric acid can be used.[9]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detection (ELSD) for compounds lacking a strong chromophore.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

Role in Drug Discovery and Potential Mechanism of Action

The morpholine ring is a well-established pharmacophore that can impart favorable properties to drug candidates.[1][2]

The Morpholine Moiety as a Privileged Scaffold

The inclusion of a morpholine ring in a molecule can:

  • Improve Pharmacokinetic Profile: The basic nitrogen and the polar ether oxygen can enhance aqueous solubility and aid in crossing the blood-brain barrier.[3]

  • Act as a Hinge-Binding Motif: In kinase inhibitors, the oxygen atom of the morpholine ring can form a crucial hydrogen bond with the hinge region of the ATP-binding pocket.[10]

  • Modulate Physicochemical Properties: The pKa of the morpholine nitrogen is typically in a physiologically relevant range.

Potential Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[4][5] A significant number of PI3K and dual PI3K/mTOR inhibitors incorporate a morpholine moiety.[3][5][10][11] This structural feature often serves as a key interaction point within the kinase domain.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates proliferation Cell Proliferation mTOR->proliferation promotes growth Cell Growth mTOR->growth promotes survival Cell Survival mTOR->survival promotes inhibitor 2-(Methoxymethyl)morpholine (as part of a larger molecule) inhibitor->PI3K inhibits inhibitor->mTOR inhibits

Caption: Potential inhibitory role of morpholine-containing compounds in the PI3K/Akt/mTOR pathway.

While 2-(Methoxymethyl)morpholine hydrochloride itself is a building block, its incorporation into larger molecules could yield potent inhibitors of this pathway. The methoxymethyl substituent at the 2-position may provide an additional vector for interaction within the target protein or for tailoring the physicochemical properties of the final compound.

Conclusion

2-(Methoxymethyl)morpholine hydrochloride, in its racemic and enantiomerically pure forms, is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its structural features, rooted in the privileged morpholine scaffold, make it an attractive component for the design of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. This guide provides foundational technical information to support its use in research and drug development. Further investigation into the biological activities of derivatives of this compound is warranted.

References

An In-depth Technical Guide to 2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-(Methoxymethyl)morpholine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Data

A summary of the key quantitative data for 2-(Methoxymethyl)morpholine hydrochloride is presented below.

PropertyValueReference
Molecular Formula C6H14ClNO2[1]
Molecular Weight 167.63 g/mol [1]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Room Temperature, Sealed in Dry Conditions

Synthesis and Characterization

While specific synthetic procedures for 2-(Methoxymethyl)morpholine hydrochloride are proprietary, a general representative protocol can be adapted from the synthesis of structurally similar morpholine derivatives.

Representative Experimental Protocol: Synthesis of a 2-(Alkoxymethyl)morpholine Hydrochloride Derivative

A representative synthesis for a related compound, 2-(7-indenyloxymethyl)morpholine hydrochloride, involves the deprotection of a protected morpholine precursor in an acidic ethanolic solution. The following is an illustrative procedure that could be adapted for the synthesis of 2-(methoxymethyl)morpholine hydrochloride from a suitable protected intermediate.

Materials:

  • Protected 2-(methoxymethyl)morpholine precursor

  • 0.5 N Hydrochloric acid

  • Ethanol

  • Chloroform

  • Anhydrous magnesium sulfate

  • Acetone

Procedure:

  • A solution of the protected 2-(methoxymethyl)morpholine precursor is prepared in a mixture of 0.5 N hydrochloric acid and ethanol.

  • The solution is refluxed for several hours to facilitate the removal of the protecting group.[3]

  • After cooling, the ethanol is removed under reduced pressure.[3]

  • The resulting aqueous solution is subjected to a liquid-liquid extraction with chloroform.[3]

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield a crude product.[3]

  • The final product, 2-(Methoxymethyl)morpholine hydrochloride, is precipitated from a solvent such as acetone and collected by filtration.[3]

Analytical Characterization

The structural confirmation and purity assessment of 2-(Methoxymethyl)morpholine hydrochloride would typically involve a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the chemical structure. The characteristic signals for the morpholine ring protons and carbons, as well as the methoxymethyl substituent, would be expected. For morpholine itself, a distinct pattern is often observed in NMR spectra.[4]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. A common method for analyzing morpholine derivatives is Gas Chromatography-Mass Spectrometry (GC-MS), often after a derivatization step.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Potential Biological Significance and Signaling Pathways

Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[6][7] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7] While the specific biological targets and signaling pathways for 2-(Methoxymethyl)morpholine hydrochloride are not extensively documented in publicly available literature, we can extrapolate potential mechanisms based on the activities of other morpholine-containing compounds.

For instance, some morpholine derivatives have been shown to act as inhibitors of various enzymes or to interact with specific receptors, thereby modulating downstream signaling cascades. A hypothetical signaling pathway that could be influenced by a biologically active morpholine derivative is depicted below. This diagram illustrates a generic pathway where the compound could inhibit a kinase, leading to the downstream regulation of transcription factors involved in cellular processes like inflammation or proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Transduction Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Cascade TF_Inactive Inactive Transcription Factor Kinase_B->TF_Inactive Activation TF_Active Active Transcription Factor TF_Inactive->TF_Active Translocation Compound 2-(Methoxymethyl)morpholine (Hypothetical Inhibitor) Compound->Kinase_B Inhibition DNA DNA TF_Active->DNA Binds to Promoter Gene_Expression Gene Expression (e.g., Inflammation) DNA->Gene_Expression Transcription

Caption: Hypothetical signaling pathway showing potential inhibition by a morpholine derivative.

Experimental Workflow: From Synthesis to Analysis

The overall workflow for the synthesis and characterization of 2-(Methoxymethyl)morpholine hydrochloride is a systematic process that ensures the production of a well-characterized compound for further research. The following diagram outlines a typical workflow.

G Synthesis Synthesis of 2-(Methoxymethyl)morpholine HCl Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (e.g., Crystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Compound for Biological Screening Characterization->Final_Product

Caption: A typical experimental workflow for the synthesis and analysis of a chemical compound.

References

2-(Methoxymethyl)morpholine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Methoxymethyl)morpholine Hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(Methoxymethyl)morpholine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

2-(Methoxymethyl)morpholine hydrochloride is a morpholine derivative. The commercially available form is often the (R)-enantiomer. Its core chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueReference
Chemical Name (R)-2-(Methoxymethyl)morpholine hydrochloride[1]
CAS Number 141196-39-6[2][3]
Molecular Formula C₆H₁₄ClNO₂[1][2]
Molecular Weight 167.63 g/mol [1][2]
Canonical SMILES COC[C@H]1CNCCO1.Cl[2]
InChI Key NBPHWKGEMABLPV-FYZOBXCZSA-N[1]
Table 2: Physical and Chemical Characteristics
PropertyValueReference
Physical Form Solid[1]
Purity Typically ≥97%[1]
Color White to off-whiteN/A
Solubility Soluble in polar solvents like water and methanol. The free base is soluble in ethyl acetate.[4]

Synthesis Protocol

A general synthetic route to the free base, (R)-2-(methoxymethyl)morpholine, has been described. The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of (R)-2-(Methoxymethyl)morpholine[4]

Materials:

  • (R)-(-)-Epoxypropyl methyl ether (1.0 eq)

  • 2-Aminoethanesulfonic acid (5.0 eq)

  • 40% Aqueous sodium hydroxide

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 2-aminoethanesulfonic acid (5.0 eq) is prepared in 40% aqueous sodium hydroxide.

  • The solution is heated to 50°C.

  • A solution of (R)-(-)-epoxypropyl methyl ether (1.0 eq) in methanol is added dropwise to the heated mixture.

  • The reaction mixture is stirred at 50°C for 75 minutes.

  • An additional volume of 40% aqueous sodium hydroxide is added, and stirring is continued at 50°C for 20 hours.

  • After completion, the reaction is cooled to room temperature and diluted with deionized water.

  • The aqueous phase is extracted three times with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using an ethyl acetate-hexane eluent to afford (R)-2-(methoxymethyl)morpholine as a colorless oil.

G Figure 1: Synthetic Workflow for (R)-2-(Methoxymethyl)morpholine A Start: (R)-(-)-Epoxypropyl methyl ether + 2-Aminoethanesulfonic acid B Reaction Conditions: - 40% NaOH(aq) - Methanol - 50°C, 20 hours A->B React C Workup: - Cool to RT - Dilute with H₂O B->C Process D Extraction: - Ethyl Acetate (3x) C->D Separate E Drying: - Dry over Na₂SO₄ D->E Isolate F Purification: - Solvent removal (in vacuo) - Flash Chromatography (Silica) E->F Prepare for Purification G Final Product: (R)-2-(Methoxymethyl)morpholine F->G Purify

Figure 1: Synthetic Workflow for (R)-2-(Methoxymethyl)morpholine

Analytical Characterization

The structure and purity of 2-(Methoxymethyl)morpholine and its hydrochloride salt are typically confirmed using standard analytical techniques.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the morpholine ring protons and the methoxymethyl substituent. For the free base, (2R)-2-(Methoxymethyl)morpholine, characteristic signals include a singlet for the methyl protons around 3.27 ppm and multiplets for the morpholine ring and methylene protons between 2.47 and 3.73 ppm.[4]

  • ¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

  • Infrared Spectroscopy (IR): IR spectroscopy can identify characteristic functional groups present in the molecule.

Spectroscopic data for (R)-2-(Methoxymethyl)morpholine HCl is available from various chemical suppliers.[5]

G Figure 2: Analytical Workflow for Compound Characterization A Synthesized Crude Product B Purification (e.g., Chromatography) A->B C Purity Assessment (e.g., HPLC, LC-MS) B->C D Structural Confirmation B->D H Final Characterized Compound C->H E ¹H NMR & ¹³C NMR D->E F Mass Spectrometry (MS) D->F G Infrared Spectroscopy (IR) D->G E->H F->H G->H

Figure 2: Analytical Workflow for Compound Characterization

Biological Context and Potential Applications

While specific signaling pathways for 2-(Methoxymethyl)morpholine hydrochloride are not extensively documented in publicly available literature, the morpholine scaffold is a key component in numerous biologically active compounds.[6] Morpholine derivatives are known to act as, for example, substance P (neurokinin-1) receptor antagonists, which are investigated for neuropsychiatric disorders and pain management.[7]

The general mechanism for a receptor antagonist involves binding to a receptor without activating it, thereby blocking the endogenous ligand from binding and initiating a downstream signaling cascade.

G Figure 3: Generalized Signaling Pathway of a Morpholine-Based Antagonist cluster_0 Cell Membrane Receptor Target Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Initiates Ligand Endogenous Ligand Ligand->Receptor Binds & Activates Antagonist 2-(Methoxymethyl)morpholine (as Antagonist) Antagonist->Receptor Binds & Blocks Response Cellular Response Signaling->Response Leads to

Figure 3: Generalized Signaling Pathway of a Morpholine-Based Antagonist

Safety and Handling

2-(Methoxymethyl)morpholine hydrochloride and related morpholine compounds require careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Handling: Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Fire Safety: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[8][9]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.[9] Seek medical attention if you feel unwell.

Disclaimer: This document is intended for informational purposes for qualified professionals. Always refer to the specific Safety Data Sheet (SDS) for the material before use.

References

Technical Guide: Spectral and Physicochemical Properties of 2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Methoxymethyl)morpholine hydrochloride. Due to the limited availability of published, peer-reviewed spectral data for this specific compound, this guide presents a combination of expected values derived from analogous structures and general principles of spectroscopic analysis. The information herein serves as a valuable reference for researchers involved in the synthesis, characterization, and application of this molecule.

Chemical Structure and Properties

  • IUPAC Name: 2-(methoxymethyl)morpholine hydrochloride

  • CAS Number: 144053-99-6

  • Molecular Formula: C₆H₁₄ClNO₂

  • Molecular Weight: 167.63 g/mol

Spectroscopic Data

The following sections detail the expected spectral characteristics of 2-(Methoxymethyl)morpholine hydrochloride. The provided tables are templates that can be populated with experimental data.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 2-(Methoxymethyl)morpholine hydrochloride are influenced by the electronegative oxygen and nitrogen atoms in the morpholine ring, the methoxy group, and the protonation of the nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0 - 4.2m1HH-2
~3.8 - 4.0m2HH-6
~3.5 - 3.7m2H-CH₂-O-
~3.3 - 3.5s3H-OCH₃
~3.1 - 3.3m2HH-5
~2.8 - 3.0m2HH-3
~9.0 - 10.0br s1HN⁺-H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the N⁺-H proton is characteristic of a hydrochloride salt.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~75 - 78C-2
~72 - 75-CH₂-O-
~65 - 68C-6
~58 - 61-OCH₃
~45 - 48C-5
~43 - 46C-3

Note: The chemical shifts are estimates based on the analysis of similar morpholine derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For 2-(Methoxymethyl)morpholine hydrochloride, the spectrum would typically show the molecular ion of the free base.

Table 3: Predicted Mass Spectrometry Data

m/zIon
132.10[M+H]⁺
100.08[M-CH₂OCH₃]⁺

Note: The molecular ion peak [M]⁺ of the free base (C₆H₁₃NO₂) would be at m/z 131.10. The values presented are for common adducts and fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Broad, StrongN-H stretch (from N⁺-H)
~2950 - 2800StrongC-H stretch (aliphatic)
~1120 - 1080StrongC-O-C stretch (ether and morpholine ring)
~1100 - 1000StrongC-N stretch

Note: The broad N-H stretch is a key indicator of the ammonium salt.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Methoxymethyl)morpholine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if the compound is a liquid or can be dissolved in a volatile solvent). For solid samples, attenuated total reflectance (ATR) is a common and convenient method.

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route for 2-(Methoxymethyl)morpholine hydrochloride.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection and Salt Formation A 2-Amino-1,3-propanediol B N-Protected Intermediate A->B Protecting Group (e.g., Boc₂O) C Methylation B->C NaH, CH₃I D N-Protected 2-(Methoxymethyl)morpholine C->D Mitsunobu or TsCl/base E 2-(Methoxymethyl)morpholine D->E Acid (e.g., TFA) F 2-(Methoxymethyl)morpholine hydrochloride E->F HCl in Ether

Caption: Plausible synthetic workflow for 2-(Methoxymethyl)morpholine hydrochloride.

This guide provides a foundational understanding of the spectral properties of 2-(Methoxymethyl)morpholine hydrochloride for research and development purposes. Experimental verification of the data presented here is strongly recommended.

In-Depth Technical Guide: NMR Analysis of 2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-(Methoxymethyl)morpholine hydrochloride. This document details experimental protocols, presents summarized quantitative data, and includes visualizations to aid in the understanding of the compound's structural features as determined by NMR spectroscopy.

Introduction

2-(Methoxymethyl)morpholine hydrochloride is a morpholine derivative of interest in pharmaceutical research and drug development due to the prevalence of the morpholine scaffold in bioactive molecules. A thorough structural elucidation and characterization are paramount for its application. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure and purity of such compounds. This guide focuses on the ¹H and ¹³C NMR analysis of 2-(Methoxymethyl)morpholine hydrochloride.

Chemical Structure and Atom Numbering

The chemical structure of 2-(Methoxymethyl)morpholine hydrochloride is depicted below, with atoms systematically numbered for clarity in the NMR data tables. The morpholine ring is expected to adopt a chair conformation in solution. The protonation of the nitrogen atom upon hydrochloride salt formation significantly influences the chemical shifts of the neighboring protons and carbons.

Caption: Structure of 2-(Methoxymethyl)morpholine hydrochloride with atom numbering.

Quantitative NMR Data

Due to the limited availability of experimental spectra for the hydrochloride salt in publicly accessible literature, the following tables present a combination of experimental ¹H NMR data for the free base, (R)-2-(Methoxymethyl)morpholine, and predicted ¹H and ¹³C NMR data for the hydrochloride salt. The predicted data offers a reliable estimation of the chemical shifts and is a valuable tool in the absence of experimental spectra.

¹H NMR Data

The protonation of the morpholine nitrogen in the hydrochloride salt is expected to cause a downfield shift (to a higher ppm value) of the adjacent protons (H3, H5, and to a lesser extent H2 and H6) compared to the free base.

Proton Experimental ¹H Chemical Shift (ppm) of Free Base *Predicted ¹H Chemical Shift (ppm) of Hydrochloride Salt Predicted Multiplicity Predicted J-coupling Constants (Hz)
H23.734.0 - 4.2m
H3a2.843.2 - 3.4ddJ = 11.9, 2.2
H3b2.472.8 - 3.0ddJ = 10.4, 1.9
H5a2.70 - 2.723.1 - 3.3m
H5b2.70 - 2.723.1 - 3.3m
H6a3.45 - 3.533.8 - 4.0m
H6b3.45 - 3.533.8 - 4.0m
H7a3.22 - 3.253.5 - 3.7m
H7b3.22 - 3.253.5 - 3.7m
H93.273.4 - 3.6s

*Solvent: (CD₃)₂CO. Data is for the (R)-enantiomer.

¹³C NMR Data
Carbon Predicted ¹³C Chemical Shift (ppm) of Hydrochloride Salt
C275 - 78
C345 - 48
C543 - 46
C665 - 68
C770 - 73
C958 - 61

Experimental Protocols

A standardized protocol for the NMR analysis of 2-(Methoxymethyl)morpholine hydrochloride is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 2-(Methoxymethyl)morpholine hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD), deuterated water (D₂O), or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for hydrochloride salts due to their ability to dissolve the sample and exchange with the N-H proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a salt like DSS (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt), for accurate chemical shift referencing (0 ppm).

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

G cluster_workflow NMR Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve 5-50 mg add_std Add Internal Standard dissolve->add_std ~0.6 mL homogenize Homogenize Solution add_std->homogenize to_nmr Insert into Spectrometer homogenize->to_nmr caption Workflow for NMR sample preparation.

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

  • Referencing: Reference the spectrum to the internal standard (0 ppm).

  • Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.

  • Chemical Shift and Coupling Constant Determination: Determine the chemical shift (δ) for each signal and measure the coupling constants (J) for multiplet signals.

  • 2D NMR Experiments (Optional): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

G cluster_processing NMR Data Processing and Analysis fid FID Acquisition ft Fourier Transformation fid->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analysis Peak Analysis & Integration reference->analysis structure Structure Elucidation analysis->structure caption Logical flow of NMR data processing.

Caption: Logical flow of NMR data processing.

Conclusion

This technical guide provides a foundational understanding of the NMR analysis of 2-(Methoxymethyl)morpholine hydrochloride. The provided data, combining experimental results for the free base and predicted values for the hydrochloride salt, serves as a robust reference for researchers. The detailed experimental protocols offer a standardized approach to obtaining high-quality NMR spectra for this and similar compounds. For definitive structural confirmation, it is always recommended to acquire experimental 2D NMR data.

Navigating the Vibrational Landscape: An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a core resource for researchers, scientists, and drug development professionals on the infrared (IR) spectroscopy of 2-(Methoxymethyl)morpholine hydrochloride. This document provides a detailed analysis of the expected vibrational modes, a comprehensive experimental protocol for obtaining its IR spectrum, and a logical workflow for spectroscopic analysis.

Molecular Structure and Expected Spectroscopic Features

2-(Methoxymethyl)morpholine hydrochloride is a morpholine derivative containing a secondary amine hydrochloride, an ether linkage, and methylene groups within its heterocyclic structure. The presence of these functional groups gives rise to a characteristic infrared spectrum. The protonation of the morpholine nitrogen to form the hydrochloride salt significantly influences the N-H stretching and bending vibrations.

Predicted Infrared Absorption Data

Due to the absence of a publicly available experimental spectrum for 2-(Methoxymethyl)morpholine hydrochloride, the following table summarizes the predicted characteristic infrared absorption peaks based on the analysis of its functional groups and data from related morpholine derivatives and secondary amine hydrochlorides.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3000-2700Strong, BroadN-H⁺ stretch (secondary amine salt)
2950-2850Medium to StrongC-H stretch (asymmetric and symmetric from CH₂ and CH₃)
1620-1560MediumN-H⁺ bend (secondary amine salt)[1][2]
1470-1440MediumCH₂ scissoring
1300-1000StrongC-O-C stretch (asymmetric and symmetric from ether and morpholine ring)[3][4][5]
1250-1020Medium to WeakC-N stretch (aliphatic amine)[6]

Experimental Protocol: Obtaining the FTIR Spectrum

This section outlines a detailed methodology for acquiring the Fourier-transform infrared (FTIR) spectrum of solid 2-(Methoxymethyl)morpholine hydrochloride.

Objective: To obtain a high-quality infrared spectrum of 2-(Methoxymethyl)morpholine hydrochloride for structural elucidation and quality control.

Materials and Equipment:

  • 2-(Methoxymethyl)morpholine hydrochloride (solid sample)

  • Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Attenuated Total Reflectance (ATR) accessory

  • Spatula and sample press (if preparing a KBr pellet)

  • Potassium bromide (KBr), spectroscopy grade (if using the pellet method)

  • Mortar and pestle

  • Dehumidifier or dry box (optional, to minimize moisture)

  • Computer with FTIR software for data acquisition and analysis

Methodology:

1. Sample Preparation (ATR Method - Recommended): a. Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. b. Place a small amount of the solid 2-(Methoxymethyl)morpholine hydrochloride sample onto the ATR crystal, ensuring complete coverage of the crystal surface. c. Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal. d. Proceed to data acquisition.

2. Sample Preparation (KBr Pellet Method - Alternative): a. Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Cool in a desiccator. b. In a dry environment, weigh out approximately 1-2 mg of the 2-(Methoxymethyl)morpholine hydrochloride sample and 100-200 mg of dry KBr. c. Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. d. Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. e. Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.

3. Data Acquisition: a. Place the sample holder (with the ATR setup or KBr pellet) into the sample compartment of the FTIR spectrometer. b. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide, if necessary. c. Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹). d. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. e. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

4. Data Analysis: a. Process the acquired spectrum using the FTIR software. This may include baseline correction and peak picking. b. Identify the characteristic absorption bands and assign them to the corresponding functional groups based on the predicted data and standard IR correlation charts. c. Compare the obtained spectrum with reference spectra if available.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of 2-(Methoxymethyl)morpholine hydrochloride.

IR_Analysis_Workflow A Sample Preparation (ATR or KBr Pellet) C Sample Spectrum Acquisition A->C B Background Spectrum Acquisition B->C D Data Processing (Baseline Correction, etc.) C->D E Peak Picking and Analysis D->E F Functional Group Assignment E->F G Structural Confirmation F->G

Caption: Workflow for IR Spectroscopic Analysis.

This guide provides a foundational understanding of the key spectroscopic features of 2-(Methoxymethyl)morpholine hydrochloride. The provided experimental protocol and logical workflow are intended to assist researchers in obtaining and interpreting high-quality infrared spectra for this compound, thereby supporting its use in scientific research and drug development.

References

Mass Spectrometry of 2-(Methoxymethyl)morpholine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(Methoxymethyl)morpholine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from the known mass spectrometric behavior of morpholine and its derivatives, coupled with fundamental principles of mass spectrometry. It offers a framework for method development, data interpretation, and structural elucidation.

Introduction to 2-(Methoxymethyl)morpholine Hydrochloride

2-(Methoxymethyl)morpholine hydrochloride is a morpholine derivative with the chemical formula C6H14ClNO2 and a molecular weight of 167.63 g/mol .[1] The core morpholine structure is a common scaffold in medicinal chemistry, and understanding its behavior under mass spectrometric conditions is crucial for drug development and quality control. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Proposed Mass Spectrometric Analysis Workflow

A general workflow for the mass spectrometric analysis of 2-(Methoxymethyl)morpholine hydrochloride is outlined below. This workflow can be adapted based on the specific instrumentation and analytical goals.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation prep Dissolution in appropriate solvent (e.g., Methanol/Water) ionization Ionization (e.g., ESI, EI) prep->ionization Introduction mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->mass_analyzer Ion Acceleration & Separation detector Detection mass_analyzer->detector Ion Detection spectrum Mass Spectrum Generation detector->spectrum Signal Processing fragmentation Fragmentation Analysis spectrum->fragmentation elucidation Structure Elucidation fragmentation->elucidation

Figure 1. A generalized experimental workflow for the mass spectrometric analysis of 2-(Methoxymethyl)morpholine hydrochloride.

Experimental Protocols

Detailed experimental protocols should be optimized for the specific instrument used. The following provides a general starting point.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh a known amount of 2-(Methoxymethyl)morpholine hydrochloride and dissolve it in a suitable solvent, such as a mixture of methanol and water, to a final concentration of approximately 1 mg/mL.

  • Working Solution: Prepare a series of dilutions from the standard solution to the desired concentration range for analysis (e.g., 1-10 µg/mL). The final solvent composition should be compatible with the chosen ionization source. For instance, for electrospray ionization (ESI), a solvent system that promotes ionization, such as 50:50 methanol:water with 0.1% formic acid, is recommended.

Instrumentation and Data Acquisition
  • Ionization Technique:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like morpholine derivatives. It is expected to produce a prominent protonated molecule [M+H]+.

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While the molecular ion may be weak or absent, the resulting fragment ions provide valuable structural information.[2]

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements to aid in formula determination.

  • Data Acquisition Mode: Acquire data in full scan mode to obtain a complete mass spectrum. For more detailed structural analysis, tandem mass spectrometry (MS/MS) experiments can be performed to isolate and fragment specific ions.

Data Presentation: Expected Mass Spectral Data

The following table summarizes the expected m/z values for the free base of 2-(Methoxymethyl)morpholine (C6H13NO2, Molecular Weight: 131.17 g/mol )[3] and its hydrochloride salt.

Ion SpeciesDescriptionCalculated m/z
[M+H]+Protonated molecule of the free base132.10
[M]+Molecular ion of the free base (in EI)131.09

Fragmentation Analysis

The fragmentation of 2-(Methoxymethyl)morpholine is expected to follow pathways characteristic of morpholine derivatives and ethers. The primary sites of fragmentation would be the C-C bond between the morpholine ring and the methoxymethyl substituent, as well as cleavage within the morpholine ring itself.

Proposed Fragmentation Pathway

A plausible fragmentation pathway for the protonated molecule of 2-(Methoxymethyl)morpholine ([M+H]+ at m/z 132.10) is depicted below. This pathway is hypothetical and would require experimental verification through MS/MS experiments.

fragmentation cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]+ m/z 132.10 F1 Loss of CH2O m/z 102.09 M->F1 -CH2O F2 Loss of CH3OCH2 m/z 87.07 M->F2 -CH3OCH2• F4 m/z 45.03 M->F4 Cleavage of morpholine ring F3 m/z 57.06 F2->F3 -C2H4O

Figure 2. A proposed fragmentation pathway for the protonated molecule of 2-(Methoxymethyl)morpholine.

Explanation of Key Fragments:

  • m/z 102.09: This fragment could arise from the loss of a neutral formaldehyde (CH2O) molecule from the methoxymethyl side chain.

  • m/z 87.07: This fragment likely corresponds to the morpholine ring itself after the cleavage of the methoxymethyl group. This is a common fragmentation pattern for substituted morpholines.

  • m/z 57.06: Further fragmentation of the morpholine ring can lead to smaller fragments.

  • m/z 45.03: This fragment could correspond to the [CH3OCH2]+ ion formed by cleavage of the C-C bond between the side chain and the ring.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of 2-(Methoxymethyl)morpholine hydrochloride. While specific experimental data is not yet publicly available, the principles outlined here, derived from the analysis of related morpholine compounds and general mass spectrometry theory, offer a robust starting point for researchers. The proposed workflow, experimental considerations, and hypothetical fragmentation pathways can guide the development of analytical methods for the characterization and quantification of this compound in various matrices. Further experimental work is necessary to validate these proposed fragmentation patterns and establish a definitive mass spectral library entry for 2-(Methoxymethyl)morpholine hydrochloride.

References

Synthesis of Racemic 2-(Methoxymethyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of racemic 2-(Methoxymethyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the nucleophilic addition of an amine to an epoxide followed by an intramolecular cyclization. This document outlines the detailed experimental protocol, presents relevant quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of racemic 2-(Methoxymethyl)morpholine can be achieved through the reaction of racemic 2-(methoxymethyl)oxirane (also known as racemic methyl glycidyl ether) with an amino alcohol, such as 2-aminoethanol, or a protected version thereof. A common and effective method involves the use of a surrogate for 2-aminoethanol, such as 2-aminoethanesulfonic acid (taurine), in the presence of a strong base. The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an in-situ intramolecular cyclization to form the morpholine ring.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of the chiral analogue and is modified for the preparation of the racemic compound.[1]

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 cluster_3 A Racemic 2-(Methoxymethyl)oxirane D Racemic 2-(Methoxymethyl)morpholine A->D B 2-Aminoethanesulfonic acid (Taurine) B->D C NaOH, H2O, Methanol C->D

A schematic of the synthesis of racemic 2-(Methoxymethyl)morpholine.

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Racemic 2-(Methoxymethyl)oxirane36554-46-6C4H8O288.11
2-Aminoethanesulfonic acid (Taurine)107-35-7C2H7NO3S125.15
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Methanol (MeOH)67-56-1CH4O32.04
Ethyl Acetate (EtOAc)141-78-6C4H8O288.11
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6Na2SO4142.04
Water (H2O)7732-18-5H2O18.02

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoethanesulfonic acid (5.0 equivalents) in a 40% aqueous sodium hydroxide solution.

  • Addition of Epoxide: To this solution, add a solution of racemic 2-(methoxymethyl)oxirane (1.0 equivalent) in methanol dropwise at 50°C.

  • Reaction: Stir the reaction mixture vigorously at 50°C for 1.5 hours.

  • Addition of Base: Add an additional portion of 40% aqueous sodium hydroxide solution and continue stirring at 50°C for 20 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure racemic 2-(Methoxymethyl)morpholine.

Quantitative Data Summary

The following table summarizes typical quantitative data for this synthesis, based on analogous procedures.[1] Actual results may vary depending on the specific reaction scale and conditions.

ParameterValue
Reactants
Racemic 2-(Methoxymethyl)oxirane1.0 eq
2-Aminoethanesulfonic acid5.0 eq
40% aq. NaOH (initial)~1 volume relative to methanol
Methanol~10 volumes relative to epoxide
40% aq. NaOH (additional)~1.7 volumes relative to initial NaOH
Reaction Conditions
Temperature50°C
Reaction Time21.5 hours total
Work-up & Purification
Extraction SolventEthyl Acetate
Purification MethodFlash Column Chromatography
Yield
Expected Yield10-20% (based on chiral synthesis)

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of racemic 2-(Methoxymethyl)morpholine.

G prep Preparation of Reagents reaction Reaction of Racemic 2-(Methoxymethyl)oxirane with Taurine/NaOH prep->reaction 1. Dissolve Taurine in NaOH(aq) 2. Add Epoxide in MeOH workup Aqueous Work-up and Extraction reaction->workup Cool, Dilute with Water purification Flash Column Chromatography workup->purification Dry and Concentrate Organic Phase product Racemic 2-(Methoxymethyl)morpholine purification->product Isolate Pure Product

References

Enantioselective Synthesis of (S)-2-(Methoxymethyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust methodology for the enantioselective synthesis of (S)-2-(methoxymethyl)morpholine, a valuable chiral building block in medicinal chemistry. The core of this synthetic approach is a highly efficient rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor, which allows for the precise installation of the desired stereocenter. This document details the necessary experimental protocols, presents expected quantitative data, and visualizes the synthetic pathway.

Synthetic Strategy Overview

The synthesis of (S)-2-(methoxymethyl)morpholine is proposed via a three-stage process. The initial stage involves the construction of a key intermediate, N-Cbz-2-(methoxymethyl)dehydromorpholine. The second stage is the critical enantioselective step: a rhodium-catalyzed asymmetric hydrogenation to establish the (S)-stereocenter. The final stage is the deprotection of the nitrogen to yield the target compound. The use of a benzyloxycarbonyl (Cbz) protecting group is advantageous due to its stability and straightforward removal under conditions that do not affect the morpholine ring or the newly formed stereocenter.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Deprotection A 1-Methoxyacetone C N-Cbz-2-(methoxymethyl)dehydromorpholine A->C Toluene, Dean-Stark B N-Cbz-ethanolamine B->C D N-Cbz-(S)-2-(methoxymethyl)morpholine C->D [Rh(COD)(SKP)]BF4 H2 (30 atm), DCM, 35 °C E (S)-2-(Methoxymethyl)morpholine D->E Pd/C, H2 (1 atm) MeOH, rt

Figure 1: Proposed synthetic pathway for (S)-2-(methoxymethyl)morpholine.

Experimental Protocols

Stage 1: Synthesis of N-Cbz-2-(methoxymethyl)dehydromorpholine

This stage involves the condensation of 1-methoxyacetone with N-Cbz-ethanolamine to form the enamine intermediate.

Materials:

  • 1-Methoxyacetone

  • N-Cbz-ethanolamine

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-Cbz-ethanolamine (1 equivalent), 1-methoxyacetone (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the condensation reaction.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield N-Cbz-2-(methoxymethyl)dehydromorpholine.

Stage 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the key stereochemistry-defining step, utilizing a chiral rhodium catalyst.[1][2]

Materials:

  • N-Cbz-2-(methoxymethyl)dehydromorpholine

  • [Rh(COD)(SKP)]BF4 (or a similar rhodium precursor and chiral bisphosphine ligand)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave with N-Cbz-2-(methoxymethyl)dehydromorpholine (1 equivalent) and the rhodium catalyst (e.g., [Rh(COD)(SKP)]BF4, 0.5-1 mol%).

  • Add degassed dichloromethane as the solvent.

  • Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas several times.

  • Pressurize the autoclave to 30 atm with hydrogen gas.

  • Heat the reaction mixture to 35 °C and stir for 12-24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Concentrate the reaction mixture under reduced pressure. The crude product, N-Cbz-(S)-2-(methoxymethyl)morpholine, can be purified by silica gel column chromatography.

Stage 3: Deprotection of the N-Cbz Group

The final step is the removal of the Cbz protecting group to afford the desired product.[1]

Materials:

  • N-Cbz-(S)-2-(methoxymethyl)morpholine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Balloon or hydrogenator

Procedure:

  • Dissolve N-Cbz-(S)-2-(methoxymethyl)morpholine in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator at atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (S)-2-(methoxymethyl)morpholine. Further purification can be achieved by distillation or crystallization if necessary.

Quantitative Data

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines has been shown to be highly efficient, providing excellent yields and enantioselectivities for a range of substrates.[1][2] The expected quantitative data for the key hydrogenation step in the synthesis of (S)-2-(methoxymethyl)morpholine are summarized in the table below, based on results for structurally similar substrates.

SubstrateCatalystYield (%)e.e. (%)Reference
N-Cbz-2-methyl-dehydromorpholine[Rh(COD)(SKP)]BF4>9996[1]
N-Cbz-2-ethyl-dehydromorpholine[Rh(COD)(SKP)]BF4>9995[1]
N-Cbz-2-isopropyl-dehydromorpholine[Rh(COD)(SKP)]BF4>9993[1]
N-Cbz-2-(methoxymethyl)dehydromorpholine (Expected) [Rh(COD)(SKP)]BF4 >95 >95 -

Concluding Remarks

The presented synthetic route offers a reliable and highly enantioselective method for the preparation of (S)-2-(methoxymethyl)morpholine. The key to this synthesis is the rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor, a reaction known for its high efficiency and broad substrate scope. The detailed protocols provided in this guide should enable researchers and drug development professionals to successfully synthesize this valuable chiral building block for its application in various research and development endeavors.

References

An In-depth Technical Guide to the Stability and Storage of 2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical information for 2-(Methoxymethyl)morpholine hydrochloride and related chemical structures. No specific proprietary stability data for this compound is publicly available. Therefore, this guide is based on the chemical properties of morpholine derivatives, amine hydrochlorides, and established principles of pharmaceutical stability testing. All recommendations for experimental protocols are illustrative and should be adapted and validated for specific applications.

Executive Summary

2-(Methoxymethyl)morpholine hydrochloride is a morpholine derivative of interest in pharmaceutical research and development. As a hygroscopic amine hydrochloride, its stability is a critical parameter that can impact its purity, potency, and safety profile. This guide provides a comprehensive overview of the anticipated stability profile of 2-(Methoxymethyl)morpholine hydrochloride, recommended storage and handling procedures, and detailed, illustrative protocols for conducting stability assessments in line with regulatory expectations. The primary stability concerns for this compound are anticipated to be moisture, high temperatures, and potentially light, leading to hydrolysis, thermal decomposition, and photodegradation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(Methoxymethyl)morpholine hydrochloride is presented in Table 1. Understanding these properties is fundamental to designing appropriate storage conditions and stability studies.

PropertyValueReference
Molecular FormulaC₆H₁₄ClNO₂N/A
Molecular Weight167.63 g/mol N/A
AppearanceSolidN/A
HygroscopicityExpected to be hygroscopicGeneral knowledge of amine hydrochlorides
SolubilityGood solubility in waterGeneral knowledge of amine hydrochlorides

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of 2-(Methoxymethyl)morpholine hydrochloride. Based on the properties of similar compounds, the following conditions are recommended.

3.1 Storage Conditions To mitigate degradation, 2-(Methoxymethyl)morpholine hydrochloride should be stored in a cool, dry, and well-ventilated area. Protection from light and moisture is paramount.

ParameterRecommendationRationale
Temperature Store at room temperature (20-25°C). Some suppliers suggest cold-chain transportation, which may indicate sensitivity to thermal stress.Prevents thermal degradation.
Humidity Store in a desiccated environment or with a desiccant.As a hygroscopic compound, it readily absorbs atmospheric moisture, which can lead to physical changes (clumping) and chemical degradation (hydrolysis).
Light Store in a light-resistant container.To prevent potential photodegradation.
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).Protects against oxidation and moisture.
Container Use tightly sealed, non-reactive containers (e.g., amber glass bottles with a secure cap).Prevents exposure to moisture, air, and light.

3.2 Handling Precautions

  • Minimize exposure to the atmosphere when handling.

  • Work in a controlled environment with low humidity where possible.

  • Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Avoid contact with incompatible materials.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and pathways.[1][2][3] For 2-(Methoxymethyl)morpholine hydrochloride, the following degradation pathways are plausible:

  • Hydrolysis: As an amine hydrochloride, it is susceptible to hydrolysis, particularly at non-neutral pH. The ether linkage could also be a site for hydrolysis under acidic conditions.

  • Oxidation: The amine group can be susceptible to oxidation, potentially forming N-oxides.[4]

  • Thermal Degradation: High temperatures can lead to decomposition. Studies on morpholine have identified breakdown products such as ethanolamine, ammonia, methylamine, ethylamine, ethylene glycol, glycolic acid, and acetic acid under thermal stress.

  • Photodegradation: Exposure to UV or visible light may induce degradation.[5]

The logical relationship for maintaining the stability of 2-(Methoxymethyl)morpholine hydrochloride is illustrated in the diagram below.

G Figure 1: Factors Influencing Stability cluster_storage Storage Conditions cluster_stability Compound Stability cluster_stress Stress Factors Cool_Temp Cool Temperature Stable_Compound 2-(Methoxymethyl)morpholine hydrochloride (Stable) Cool_Temp->Stable_Compound Dry_Atmosphere Dry Atmosphere Dry_Atmosphere->Stable_Compound Light_Protection Light Protection Light_Protection->Stable_Compound Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Stable_Compound Degraded_Compound Degradation Products Stable_Compound->Degraded_Compound Degradation High_Temp High Temperature High_Temp->Degraded_Compound Moisture Moisture (Humidity) Moisture->Degraded_Compound Light_Exposure Light Exposure Light_Exposure->Degraded_Compound Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degraded_Compound G Figure 2: Forced Degradation Study Workflow Start Start: Pure Compound Prepare_Solutions Prepare Stock Solution Start->Prepare_Solutions Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Solutions->Stress_Conditions Neutralize Neutralize (if applicable) Stress_Conditions->Neutralize Analyze Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analyze Identify_Degradants Identify and Characterize Degradation Products Analyze->Identify_Degradants End End: Stability Profile Identify_Degradants->End

References

Navigating the Solubility Landscape of 2-(Methoxymethyl)morpholine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-(Methoxymethyl)morpholine hydrochloride, a crucial parameter for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this document provides a robust framework for its experimental determination. Understanding the solubility of this morpholine derivative is paramount for its effective use in synthesis, formulation, and various biochemical assays.

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. The hydrochloride salt form is often utilized to enhance aqueous solubility and stability.[1][2] The "methoxymethyl" substituent at the 2-position is expected to influence the molecule's polarity and hydrogen bonding capabilities, thereby affecting its solubility profile across different solvent classes.

Predicted Solubility Behavior

Based on the general principles of "like dissolves like" and the known properties of morpholine and its salts, we can anticipate the following solubility trends for 2-(Methoxymethyl)morpholine hydrochloride:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydrochloride salt introduces ionic character, suggesting good solubility in polar protic solvents that can solvate both the cation and the chloride anion. The ether and hydroxyl groups of the solvent can also engage in hydrogen bonding with the morpholine moiety.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is expected in these solvents due to their high polarity, which can stabilize the ionic nature of the hydrochloride salt.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is predicted to be low in nonpolar solvents, as they cannot effectively solvate the charged species.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 2-(Methoxymethyl)morpholine hydrochloride in a comprehensive set of organic solvents remains unpublished. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

Organic SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
MethanolPolar Protic25Data to be determinedData to be determinedIsothermal Shake-Flask
EthanolPolar Protic25Data to be determinedData to be determinedIsothermal Shake-Flask
IsopropanolPolar Protic25Data to be determinedData to be determinedIsothermal Shake-Flask
AcetonitrilePolar Aprotic25Data to be determinedData to be determinedIsothermal Shake-Flask
AcetonePolar Aprotic25Data to be determinedData to be determinedIsothermal Shake-Flask
DichloromethaneHalogenated25Data to be determinedData to be determinedIsothermal Shake-Flask
Ethyl AcetateEster25Data to be determinedData to be determinedIsothermal Shake-Flask
TolueneAromatic25Data to be determinedData to be determinedIsothermal Shake-Flask
HexaneNonpolar25Data to be determinedData to be determinedIsothermal Shake-Flask

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed protocol for the experimental determination of the solubility of 2-(Methoxymethyl)morpholine hydrochloride in various organic solvents. This method is a widely accepted standard for solubility measurement.

1. Materials and Equipment:

  • 2-(Methoxymethyl)morpholine hydrochloride (solid, high purity)
  • Selected organic solvents (analytical grade)
  • Analytical balance
  • Vials with screw caps
  • Thermostatic shaker or incubator
  • Centrifuge
  • Syringes and syringe filters (e.g., 0.22 µm PTFE)
  • Volumetric flasks and pipettes
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique for quantification.

2. Procedure:

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of the solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature B->C Seal vial D Settle and collect supernatant C->D 24-48 hours E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: A logical workflow for determining the solubility of 2-(Methoxymethyl)morpholine hydrochloride.

Signaling Pathway for Method Selection

The choice of analytical technique for quantification is a critical decision in the experimental workflow. The following diagram outlines a decision-making pathway for selecting an appropriate method.

method_selection start Start: Need to quantify solute chromophore Does the compound have a UV chromophore? start->chromophore hplc_uv Use HPLC-UV chromophore->hplc_uv Yes no_chromophore Is the compound non-volatile? chromophore->no_chromophore No hplc_elsd Use HPLC-ELSD/CAD no_chromophore->hplc_elsd Yes gc_ms Consider GC-MS (if volatile and thermally stable) no_chromophore->gc_ms No other_methods Explore other methods (e.g., NMR, gravimetric) hplc_elsd->other_methods gc_ms->other_methods

Caption: A decision tree for selecting an analytical method for solubility quantification.

References

The Discovery of Novel Morpholine-Based Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The morpholine ring, a simple six-membered saturated heterocycle containing both nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique combination of advantageous physicochemical properties—including metabolic stability, aqueous solubility, and a favorable hydrogen bonding capacity—along with its synthetic tractability, has cemented its role as a cornerstone in the design of novel therapeutics.[1][2] This versatile moiety is a key structural component in numerous approved drugs and clinical candidates across a wide range of therapeutic areas, from oncology to neurodegenerative diseases.[3][4] The ability of the morpholine ring to improve the pharmacokinetic profile of a molecule and to serve as a crucial pharmacophore for interaction with various biological targets makes it a subject of intense interest for researchers, scientists, and drug development professionals.[5]

This in-depth technical guide provides a comprehensive overview of the discovery of novel morpholine-based scaffolds, with a particular focus on their application as potent and selective kinase inhibitors. We will delve into the synthetic methodologies, present quantitative biological data for specific scaffolds, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide will utilize visualizations to illustrate key signaling pathways, experimental workflows, and structure-activity relationships, offering a practical resource for the drug discovery community.

Novel Morpholine-Based Scaffolds as PI3K Inhibitors

The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a hallmark of many human cancers, making PI3K an attractive target for anticancer drug development. Several morpholine-containing molecules have demonstrated potent and selective inhibition of PI3K isoforms.

4-Morpholino-2-phenylquinazoline Derivatives

A series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidines have been identified as potent inhibitors of PI3Kα. The morpholine moiety in these compounds is crucial for their activity, forming a key hydrogen bond with the hinge region of the kinase domain.

Quantitative Data:

Compound IDScaffoldPI3Kα IC50 (nM)A375 Cell Proliferation IC50 (µM)
1a 4-Morpholino-2-phenylquinazoline150>10
1b 4-Morpholino-2-(4-chlorophenyl)quinazoline583.2
15e 4-Morpholino-2-phenylthieno[3,2-d]pyrimidine2.00.58

Experimental Protocols:

Synthesis of 4-Morpholino-2-phenylthieno[3,2-d]pyrimidine (15e):

  • Step 1: Synthesis of 4-chloro-2-phenylthieno[3,2-d]pyrimidine. A mixture of 2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one (1.0 g, 4.1 mmol) in phosphorus oxychloride (10 mL) was heated at 120°C for 2 hours. The reaction mixture was then concentrated under reduced pressure. The residue was partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude 4-chloro-2-phenylthieno[3,2-d]pyrimidine.

  • Step 2: Synthesis of 4-morpholino-2-phenylthieno[3,2-d]pyrimidine (15e). To a solution of the crude 4-chloro-2-phenylthieno[3,2-d]pyrimidine from the previous step in 1,4-dioxane (20 mL) was added morpholine (0.43 mL, 4.9 mmol) and N,N-diisopropylethylamine (0.86 mL, 4.9 mmol). The mixture was stirred at room temperature for 1 hour. The reaction mixture was then diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate = 1/1) to afford 4-morpholino-2-phenylthieno[3,2-d]pyrimidine (15e) as a white solid.

PI3Kα Kinase Inhibition Assay:

The inhibitory activity against PI3Kα was determined using a kinase assay kit according to the manufacturer's instructions. Briefly, recombinant PI3Kα was incubated with the test compound at various concentrations and a lipid substrate (phosphatidylinositol) in the presence of ATP. The amount of phosphorylated product (phosphatidylinositol-3-phosphate) was quantified using a specific antibody and a detection reagent. The IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay (A375 Melanoma Cells):

A375 human melanoma cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values were calculated.

2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives

Another class of potent PI3K inhibitors is based on the 2,4-dimorpholinopyrimidine-5-carbonitrile scaffold. These compounds have shown excellent inhibitory activity against PI3Kα and PI3Kδ isoforms.

Quantitative Data:

Compound IDR GroupPI3Kα IC50 (nM)PI3Kδ IC50 (nM)A2780 Cell Proliferation IC50 (µM)
17e 4-Fluorophenyl88.555.60.39
17o 3-Hydroxyphenyl34.7204.20.45
17p 4-Hydroxyphenyl31.815.40.85

Experimental Protocols:

Synthesis of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives (e.g., 17p):

  • Step 1: Synthesis of 2,4-dichloro-5-cyanopyrimidine. A mixture of 2,4-dihydroxy-5-cyanopyrimidine (10.0 g, 73.0 mmol) in phosphorus oxychloride (100 mL) was heated at reflux for 4 hours. The excess phosphorus oxychloride was removed by distillation under reduced pressure. The residue was poured into ice water and the resulting precipitate was collected by filtration, washed with water, and dried to give 2,4-dichloro-5-cyanopyrimidine.

  • Step 2: Synthesis of 2-chloro-4-morpholino-5-cyanopyrimidine. To a solution of 2,4-dichloro-5-cyanopyrimidine (5.0 g, 28.7 mmol) in dichloromethane (100 mL) was added morpholine (2.5 g, 28.7 mmol) and triethylamine (3.2 g, 31.6 mmol) at 0°C. The mixture was stirred at room temperature for 2 hours. The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

  • Step 3: Synthesis of 2,4-dimorpholino-5-cyanopyrimidine. A mixture of 2-chloro-4-morpholino-5-cyanopyrimidine (2.0 g, 8.9 mmol), morpholine (1.5 g, 17.8 mmol), and potassium carbonate (2.5 g, 17.8 mmol) in dimethylformamide (50 mL) was heated at 100°C for 12 hours. The mixture was cooled, poured into water, and the precipitate was collected by filtration, washed with water, and dried.

  • Step 4: Synthesis of the final compound (17p). The final step involves a Suzuki coupling reaction between the appropriate boronic acid and the pyrimidine core, which is not detailed in the abstract but is a standard synthetic procedure.

PI3K Isoform Selectivity Assay:

The inhibitory activities against PI3Kβ, PI3Kγ, and PI3Kδ isoforms were determined using similar kinase assay kits as described for PI3Kα, but with the respective recombinant kinase isoforms. This allows for the determination of the selectivity profile of the compounds.

Visualizing Key Concepts in Morpholine-Based Drug Discovery

To better understand the context and processes involved in the discovery of novel morpholine-based scaffolds, the following diagrams illustrate the targeted signaling pathway, a typical experimental workflow, and a simplified representation of structure-activity relationships.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Morpholine-Based Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based scaffolds.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials Intermediates Intermediate Synthesis Start->Intermediates Final Final Morpholine Scaffold Intermediates->Final InVitro In Vitro Kinase Assays (IC50 Determination) Final->InVitro CellBased Cell-Based Assays (Proliferation, Apoptosis) InVitro->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR SAR->Intermediates Feedback for New Analogs Lead Lead Compound SAR->Lead Identification

Caption: A generalized workflow for the discovery and optimization of novel morpholine-based inhibitors.

SAR_Relationship cluster_modifications Modifications at R-group cluster_activity Biological Activity Scaffold Base Scaffold 4-Morpholino-2-phenylpyrimidine H R = H Scaffold:base->H Cl R = Cl Scaffold:base->Cl OH R = OH Scaffold:base->OH Low Low Activity H->Low Moderate Moderate Activity Cl->Moderate High High Activity OH->High

Caption: A simplified diagram illustrating the Structure-Activity Relationship (SAR) for a morpholine-based scaffold.

Conclusion

The morpholine scaffold continues to be a highly valuable and versatile component in the design of novel therapeutic agents. Its favorable properties and synthetic accessibility make it an attractive starting point for the development of potent and selective inhibitors of various biological targets, as exemplified by the PI3K inhibitors discussed herein. This technical guide has provided a glimpse into the discovery process of novel morpholine-based scaffolds, offering detailed experimental protocols, quantitative data, and visual representations of key concepts. It is our hope that this resource will be of significant value to researchers, scientists, and drug development professionals as they continue to explore the vast potential of the morpholine moiety in the quest for new and improved medicines.

References

Preliminary Biological Screening of Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, a versatile six-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6] This technical guide provides an in-depth overview of the preliminary biological screening of novel morpholine derivatives, focusing on the evaluation of their anticancer and antimicrobial potential. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. The morpholine ring can enhance the potency of a molecule through interactions with target proteins and can modulate pharmacokinetic properties, making it a valuable component in drug design.[7]

Anticancer Activity of Morpholine Derivatives

The development of novel anticancer agents is a primary focus in medicinal chemistry, and morpholine derivatives have emerged as a promising class of compounds.[8] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as PI3K and topoisomerase II.[9][10]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various morpholine derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug required for 50% inhibition of cell growth.

Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells [11]

CompoundIC50 (μM)
3c 11.42
3d 8.50
3e 12.76

Table 2: Anticancer Activity of Morpholine Substituted Quinazoline Derivatives [12]

CompoundCancer Cell LineIC50 (μM)
AK-3 A549 (Lung)10.38 ± 0.27
MCF-7 (Breast)6.44 ± 0.29
SHSY-5Y (Neuroblastoma)9.54 ± 0.15
AK-10 A549 (Lung)8.55 ± 0.67
MCF-7 (Breast)3.15 ± 0.23
SHSY-5Y (Neuroblastoma)3.36 ± 0.29

Table 3: Anticancer Activity of Morpholine-Bearing Quinoline Derivatives as Cholinesterase Inhibitors

CompoundTargetIC50 (μM)
11g AChE1.94 ± 0.13
BChE28.37 ± 1.85

Table 4: Anticancer Activity of Morpholines Linked Coumarin-Triazole Hybrids

CompoundCancer Cell LineIC50 (μM)
6n MG-63 (Bone)0.80 ± 0.22

Table 5: Anticancer Activity of Substituted Morpholine Derivatives against MDA-MB-231 Breast Cancer Cells [10]

CompoundIC50 (µg/mL)
M2 88.27
M5 81.92
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Harvest cancer cells during their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test morpholine derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway targeted by some morpholine derivatives and a general workflow for anticancer drug screening.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Morpholine Morpholine Derivative Morpholine->PI3K Inhibits

Caption: PI3K Signaling Pathway Inhibition by Morpholine Derivatives.

Anticancer_Screening_Workflow Synthesis Synthesis of Morpholine Derivatives InVitro In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->InVitro Active_Compounds Identification of Active Compounds (Low IC50 Values) InVitro->Active_Compounds Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Active_Compounds->Mechanism InVivo In Vivo Studies in Animal Models (e.g., Xenograft Models) Mechanism->InVivo Lead_Optimization Lead Optimization InVivo->Lead_Optimization

Caption: General Workflow for Anticancer Screening of Morpholine Derivatives.

Antimicrobial Activity of Morpholine Derivatives

Morpholine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. The morpholine nucleus is a component of some clinically used antibiotics, such as linezolid.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of various morpholine derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 6: Antimicrobial Activity of Newly Synthesized Morpholine Derivatives

CompoundMicroorganismMIC (μg/mL)
8 Mycobacterium smegmatis-
Candida albicans-
Saccharomyces cerevisiae-
12 Mycobacterium smegmatis15.6
Pseudomonas aeruginosaLow Activity

Note: For compound 8, the original text states it was active against all tested microorganisms but does not provide specific MIC values in the abstract. All tested compounds were active on C. albicans and S. cerevisiae at high concentrations (500 or 1000 μg/mL).

Table 7: Antimicrobial Activity of Benzimidazole-Morpholine Derivatives

CompoundMicroorganismMIC50 (µg/mL)
2c Pseudomonas aeruginosa ATCC 27853125
2e Pseudomonas aeruginosa ATCC 27853250
2m Pseudomonas aeruginosa ATCC 27853125
Chloramphenicol (Ref.) Pseudomonas aeruginosa ATCC 27853250
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth is the MIC.

Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganism (bacteria or fungi) on an appropriate agar plate overnight at 35-37°C.

    • Prepare a suspension of the microorganism in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Microdilution Plates:

    • Dispense the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

    • Prepare two-fold serial dilutions of the test morpholine derivatives directly in the microtiter plate.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., ampicillin, fluconazole) should also be tested as a reference.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the standardized microbial suspension.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antimicrobial Screening Workflow Visualization

The following diagram illustrates a typical workflow for the preliminary screening of antimicrobial compounds.

Antimicrobial_Screening_Workflow Synthesis Synthesis of Morpholine Derivatives Primary_Screening Primary Screening (e.g., Agar Well Diffusion Assay) Synthesis->Primary_Screening Active_Derivatives Identification of Active Derivatives (Zone of Inhibition) Primary_Screening->Active_Derivatives MIC_Determination MIC Determination (Broth Microdilution Method) Active_Derivatives->MIC_Determination Spectrum_Analysis Spectrum of Activity Analysis (Gram-positive, Gram-negative, Fungi) MIC_Determination->Spectrum_Analysis Further_Studies Further Studies (e.g., MBC, Time-Kill Assays) Spectrum_Analysis->Further_Studies

Caption: Workflow for Preliminary Antimicrobial Screening.

Conclusion

The preliminary biological screening of morpholine derivatives continues to be a fruitful area of research, yielding compounds with significant anticancer and antimicrobial activities. This guide provides a foundational framework for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing important concepts. The versatility of the morpholine scaffold, combined with systematic screening and structure-activity relationship studies, holds great promise for the development of novel therapeutic agents. Further investigations into the mechanisms of action and in vivo efficacy of these promising derivatives are warranted.

References

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Methoxymethyl)morpholine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The morpholine scaffold is a common feature in a variety of biologically active compounds. This document provides a detailed experimental protocol for the synthesis of 2-(Methoxymethyl)morpholine hydrochloride, commencing from the synthesis of the free base, (2R)-2-(Methoxymethyl)morpholine, followed by its conversion to the hydrochloride salt.

Experimental Protocols

Part 1: Synthesis of (2R)-2-(Methoxymethyl)morpholine

This protocol is adapted from the synthesis of (2R)-2-(Methoxymethyl)morpholine.[1]

Reaction Scheme:

(R)-(-)-Glycidyl methyl ether + 2-Aminoethanesulfonic acid → (2R)-2-(Methoxymethyl)morpholine

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
(R)-(-)-Glycidyl methyl ether88.110.800 g10.66 mmol
2-Aminoethanesulfonic acid125.136.440 g53.3 mmol
40% Aqueous Sodium Hydroxide40.0030 mL-
Methanol32.0411 mL-
Ethyl Acetate88.11225 mL-
Water18.0276 mL-
Anhydrous Sodium Sulfate142.04As needed-
Silica Gel-As needed-
Ethyl Acetate/Hexane (2:8)-As needed-

Procedure:

  • A solution of (R)-(-)-glycidyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is prepared.

  • In a separate reaction vessel, a solution of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in 40% aqueous sodium hydroxide (11 mL) is heated to 50°C.

  • The methanolic solution of (R)-(-)-glycidyl methyl ether is added dropwise to the heated solution of 2-aminoethanesulfonic acid.

  • The reaction mixture is stirred at 50°C for 75 minutes.

  • An additional 19 mL of 40% aqueous sodium hydroxide is added, and the mixture is stirred for a further 20 hours at 50°C.

  • The reaction mixture is then cooled to room temperature and diluted with water (76 mL).

  • The aqueous phase is extracted three times with ethyl acetate (75 mL each).

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an eluent of ethyl acetate-hexane (2:8) to yield (2R)-2-(Methoxymethyl)morpholine as a colorless oil.[1]

Expected Yield and Characterization:

ProductFormYield1H NMR (500 MHz, (CD3)2CO) δ
(2R)-2-(Methoxymethyl)morpholineColorless Oil0.121 g (10%)2.47 (1H, dd, J = 10.4, 1.9 Hz), 2.70-2.72 (1H, m), 2.84 (1H, dd, J = 11.9, 2.2 Hz), 3.22-3.25 (2H, m), 3.27 (3H, s), 3.29-3.34 (4H, m), 3.45-3.53 (2H, m), 3.73 (1H, dt, J = 11.0, 2.5 Hz)

Part 2: Synthesis of 2-(Methoxymethyl)morpholine Hydrochloride

This part of the protocol is a general procedure for the formation of a hydrochloride salt from the free base, adapted from a similar synthesis.[2]

Reaction Scheme:

2-(Methoxymethyl)morpholine + HCl → 2-(Methoxymethyl)morpholine hydrochloride

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity
2-(Methoxymethyl)morpholine131.17~0.12 g
Ethanolic Hydrochloric Acid (e.g., 1.25 M)-To excess
Diethyl Ether or Acetone-As needed

Procedure:

  • The purified 2-(Methoxymethyl)morpholine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethanol.

  • The solution is cooled in an ice bath.

  • Ethanolic hydrochloric acid is added dropwise with stirring until the solution becomes acidic.

  • The reaction mixture is stirred in the ice bath for a period of time to allow for precipitation of the hydrochloride salt.

  • If precipitation is slow, the addition of a less polar solvent like diethyl ether or hexane can be used to induce precipitation. Alternatively, adding acetone to the syrupy residue can facilitate precipitation.[2]

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-(Methoxymethyl)morpholine hydrochloride.

Experimental Workflow

SynthesisWorkflow cluster_part1 Part 1: Synthesis of (2R)-2-(Methoxymethyl)morpholine cluster_part2 Part 2: Synthesis of 2-(Methoxymethyl)morpholine Hydrochloride A 1. Prepare Solutions: (R)-(-)-Glycidyl methyl ether in MeOH 2-Aminoethanesulfonic acid in aq. NaOH B 2. Reaction: Mix solutions and stir at 50°C A->B C 3. Extended Reaction: Add more NaOH and stir for 20h at 50°C B->C D 4. Workup: Cool, dilute with water, and extract with Ethyl Acetate C->D E 5. Isolation: Dry organic phase and evaporate solvent D->E F 6. Purification: Flash column chromatography E->F G (2R)-2-(Methoxymethyl)morpholine (Free Base) F->G H 7. Dissolution: Dissolve free base in a suitable solvent G->H Proceed to Salt Formation I 8. Acidification: Cool and add ethanolic HCl dropwise H->I J 9. Precipitation: Induce precipitation (if necessary) and stir I->J K 10. Isolation: Filter, wash with cold solvent, and dry J->K L 2-(Methoxymethyl)morpholine Hydrochloride (Final Product) K->L

References

Application Notes and Protocols for 2-(Methoxymethyl)morpholine hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-(Methoxymethyl)morpholine hydrochloride is a valuable chiral building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its inherent structural features make it a desirable scaffold for the development of novel therapeutic agents, especially those targeting the central nervous system (CNS).

The morpholine moiety is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and blood-brain barrier permeability. The presence of the chiral center at the C2 position, along with the methoxymethyl substituent, allows for the introduction of specific three-dimensional stereochemistry into a target molecule. This is crucial for achieving high potency and selectivity for biological targets, as exemplified by its incorporation into a series of potent and selective dopamine D4 (D4R) receptor antagonists. The methoxymethyl group can engage in specific hydrogen bonding interactions within a receptor's binding site, further enhancing affinity and specificity.

The secondary amine of the morpholine ring serves as a versatile handle for a variety of chemical transformations, most notably N-alkylation, N-arylation, and amide coupling reactions. This allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery. The hydrochloride salt form ensures stability and ease of handling of this otherwise basic amine.

Key Synthetic Applications

The primary synthetic utility of 2-(methoxymethyl)morpholine lies in the functionalization of its secondary amine. Common transformations include:

  • N-Alkylation: Reaction with various alkyl halides or tosylates to introduce alkyl chains, which can modulate lipophilicity and steric bulk.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form more complex N-substituted derivatives.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to introduce aromatic and heteroaromatic moieties.

  • Amide Coupling: Acylation with acid chlorides or activated carboxylic acids to generate amide derivatives.

These reactions allow for the systematic modification of the morpholine scaffold to optimize the pharmacological profile of a lead compound.

Quantitative Data Presentation

The following table summarizes representative data for the N-alkylation of 2-(methoxymethyl)morpholine with various electrophiles. Yields are typical for this class of reaction under the described protocol.

EntryElectrophile (R-X)ProductReaction Time (h)Typical Yield (%)
1Benzyl bromide4-Benzyl-2-(methoxymethyl)morpholine692
24-Fluorobenzyl chloride4-(4-Fluorobenzyl)-2-(methoxymethyl)morpholine888
3Ethyl iodide4-Ethyl-2-(methoxymethyl)morpholine1275
42-Bromopyridine2-(Methoxymethyl)-4-(pyridin-2-yl)morpholine2465

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2-(Methoxymethyl)morpholine hydrochloride

This protocol describes a general method for the N-alkylation of 2-(methoxymethyl)morpholine hydrochloride with an alkyl halide.[1][2]

Materials:

  • 2-(Methoxymethyl)morpholine hydrochloride

  • Alkyl halide (e.g., benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(methoxymethyl)morpholine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approximately 0.1 M concentration with respect to the morpholine salt).

  • Reaction Initiation: Begin stirring the suspension under an inert atmosphere. Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Diagram 1: Synthetic Workflow for N-Alkylation

N_Alkylation_Workflow start_mat 2-(Methoxymethyl)morpholine Hydrochloride free_base 2-(Methoxymethyl)morpholine (Free Base) start_mat->free_base Deprotonation reagents Base (e.g., K₂CO₃) Alkyl Halide (R-X) Solvent (e.g., ACN) reaction N-Alkylation (Reflux) reagents->reaction free_base->reaction product 4-Alkyl-2-(methoxymethyl)morpholine reaction->product purification Work-up & Purification product->purification final_product Pure Product purification->final_product

Caption: General workflow for the N-alkylation of 2-(methoxymethyl)morpholine hydrochloride.

References

Application Notes and Protocols for N-Alkylation of 2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of 2-(methoxymethyl)morpholine hydrochloride, a key synthetic transformation for the generation of diverse N-substituted morpholine derivatives. N-alkylated morpholines are significant structural motifs in medicinal chemistry, often imparting favorable pharmacokinetic properties and potent biological activities. This document outlines a robust and versatile methodology using alkyl halides under basic conditions, summarizes key reaction parameters, and provides a visual representation of the experimental workflow.

Introduction

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into pharmaceutical agents to enhance properties such as aqueous solubility, metabolic stability, and target binding. The secondary amine of the morpholine ring serves as a convenient handle for introducing a wide range of substituents, thereby enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The starting material, 2-(methoxymethyl)morpholine hydrochloride, requires neutralization to liberate the free secondary amine, which can then act as a nucleophile to react with various electrophiles, most commonly alkyl halides. This process, known as N-alkylation, is a fundamental and widely employed reaction in organic synthesis.

Data Presentation

Starting MaterialAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)
4-((1H-benzimidazol-2-yl)methyl)morpholineBenzyl chlorideK₂CO₃AcetonitrileReflux1665
MorpholineDimethyl carbonateNone (self-catalyzed)Neat140°C883
3-morpholoneChloroacetamideSodium ethoxideEthanol40°C2485
MorpholineEthyl chloroacetateTriethylamineBenzeneReflux--

Experimental Protocols

General Protocol for N-Alkylation of 2-(Methoxymethyl)morpholine Hydrochloride with Alkyl Halides

This protocol provides a general method that may require optimization for specific alkyl halides and desired products.

Materials:

  • 2-(Methoxymethyl)morpholine hydrochloride

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification reagents and equipment (e.g., water, brine, organic solvent for extraction, anhydrous sodium sulfate or magnesium sulfate, rotary evaporator, silica gel for column chromatography).

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(methoxymethyl)morpholine hydrochloride (1.0 equivalent).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., acetonitrile, 10-20 mL per gram of starting material). To the resulting suspension, add the base.

    • For an inorganic base like potassium carbonate, use 2.5-3.0 equivalents to ensure neutralization of the hydrochloride salt and to act as an acid scavenger for the reaction.

    • For an organic base like triethylamine or DIPEA, use 2.0-2.5 equivalents.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50-80°C or reflux) to drive the reaction to completion. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an inorganic base was used, filter the solid byproducts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • If an organic base was used, it may be removed by evaporation or an acidic wash during the extraction.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-alkylated 2-(methoxymethyl)morpholine derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Experimental Workflow for N-Alkylation

experimental_workflow start_end start_end reagents reagents process process analysis analysis purification purification product product start Start setup Reaction Setup: - 2-(Methoxymethyl)morpholine HCl - Anhydrous Solvent - Base start->setup add_alkyl_halide Add Alkyl Halide setup->add_alkyl_halide reaction Reaction: - Stir at RT or Heat - Monitor by TLC/LC-MS add_alkyl_halide->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize final_product Pure N-Alkylated Product characterize->final_product

Caption: General workflow for the N-alkylation of 2-(methoxymethyl)morpholine hydrochloride.

Application Notes and Protocols: The Role of 2-(Methoxymethyl)morpholine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Methoxymethyl)morpholine hydrochloride is a heterocyclic organic compound featuring a morpholine ring substituted with a methoxymethyl group at the 2-position. While direct pharmacological data on this specific hydrochloride salt is limited in publicly available literature, the 2-(methoxymethyl)morpholine scaffold is a key building block and a privileged fragment in medicinal chemistry. Its structural and physicochemical properties make it a valuable component in the design of potent and selective therapeutic agents targeting a range of biological entities. The morpholine ring, in general, is favored in drug design for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2] The oxygen atom of the morpholine can act as a hydrogen bond acceptor, crucial for molecular recognition at the active site of enzymes and receptors.[3][4]

This document provides an overview of the applications of the 2-(methoxymethyl)morpholine moiety in medicinal chemistry, focusing on its role in the development of kinase inhibitors and central nervous system (CNS) targeted agents. Detailed protocols for relevant biological assays are also provided to facilitate further research and drug discovery efforts.

Application in Kinase Inhibitor Design: The PI3K/Akt/mTOR Pathway

The 2-(methoxymethyl)morpholine moiety is a recognized pharmacophore in the design of inhibitors targeting the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in cancer.[4][5]

The morpholine ring in these inhibitors often plays a crucial role in binding to the hinge region of the kinase domain. Specifically, the oxygen atom of the morpholine ring can form a key hydrogen bond with the backbone amide of a valine residue in the ATP-binding site, a common interaction for many kinase inhibitors.[3][6]

Quantitative Data for Analogs

While specific inhibitory concentrations for 2-(Methoxymethyl)morpholine hydrochloride are not available, the following table summarizes the in vitro activity of representative PI3K inhibitors that incorporate a substituted morpholine scaffold, highlighting the potency that this chemical group can confer.

Compound/AnalogTarget(s)IC50 (nM)Reference
ZSTK474 PI3Kα5.0[7]
PI3Kβ190[7]
PI3Kδ3.9[7]
PI3Kγ20.8[7]
PKI-587 PI3Kα0.4[4]
mTOR1.6[4]
NVP-BKM120 Pan-Class I PI3K~50 (average)[3]

Application in CNS Drug Discovery: Dopamine Receptor Antagonists

The morpholine scaffold is also prevalent in the design of ligands for central nervous system targets, owing to its favorable properties for blood-brain barrier penetration.[3] Derivatives of 2-(alkoxymethyl)morpholine have been investigated as antagonists for the dopamine D4 receptor, which is a target for the treatment of various neuropsychiatric disorders.

Quantitative Data for Analogs

The following table presents the binding affinities of chiral alkoxymethyl morpholine analogs for the dopamine D4 receptor.

Compound/AnalogTargetKi (nM)Reference
(S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine Dopamine D4 Receptor10.1

Experimental Protocols

Synthesis of (2R)-2-(Methoxymethyl)morpholine

This protocol describes the synthesis of the free base, which can be subsequently converted to the hydrochloride salt.

Materials:

  • (R)-(-)-Epoxypropyl methyl ether

  • 2-Aminoethanesulfonic acid (Taurine)

  • 40% aqueous sodium hydroxide

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • In a reaction vessel, dissolve 2-aminoethanesulfonic acid (53.3 mmol) in 40% aqueous sodium hydroxide (11 mL).

  • Heat the mixture to 50°C.

  • Slowly add a solution of (R)-(-)-epoxypropyl methyl ether (10.66 mmol) in methanol (11 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at 50°C for 75 minutes.

  • Add an additional portion of 40% aqueous sodium hydroxide (19 mL) and continue stirring at 50°C for 20 hours.

  • Cool the reaction mixture to room temperature and dilute with deionized water (76 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using an ethyl acetate-hexane (2:8) eluent to yield (2R)-2-(methoxymethyl)morpholine as a colorless oil.

DOT Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification reactant1 (R)-(-)-Epoxypropyl methyl ether step2 3. Add Epoxypropyl methyl ether in Methanol reactant1->step2 reactant2 2-Aminoethanesulfonic acid step1 1. Dissolve Taurine in NaOH(aq) 2. Heat to 50°C reactant2->step1 reactant3 NaOH (aq) reactant3->step1 reactant4 Methanol reactant4->step2 step1->step2 step3 4. Stir at 50°C for 75 min step2->step3 step4 5. Add more NaOH(aq) 6. Stir at 50°C for 20h step3->step4 step5 7. Cool and Dilute with Water step4->step5 step6 8. Extract with Ethyl Acetate step5->step6 step7 9. Dry over Na2SO4 step6->step7 step8 10. Evaporate Solvent step7->step8 step9 11. Flash Chromatography step8->step9 product (2R)-2-(Methoxymethyl)morpholine step9->product

Caption: Workflow for the synthesis of (2R)-2-(Methoxymethyl)morpholine.

In Vitro PI3K Isoform Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against different Class I PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., 2-(Methoxymethyl)morpholine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase assay buffer.

  • Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the PI3K enzyme and PIP2 substrate mixture to the wells.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

DOT Diagram of the PI3K/Akt/mTOR Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor 2-(Methoxymethyl)morpholine -based Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a morpholine-based inhibitor.

Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D4 receptor.[8]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor

  • Radioligand (e.g., [³H]spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM haloperidol)

  • Test compound (e.g., 2-(alkoxymethyl)morpholine derivative) dissolved in DMSO

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), non-specific binding determinator, or the test compound.

  • Incubate the plate for 60-90 minutes at room temperature.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the Ki value of the test compound by fitting the data to a one-site competition model using appropriate software.

Conclusion

References

Application Notes and Protocols for 2-(Methoxymethyl)morpholine Hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, particularly in the discovery of drugs targeting the central nervous system (CNS).[1][2][3][4] Its inherent physicochemical properties, including a favorable pKa, metabolic stability, and the ability to improve aqueous solubility and blood-brain barrier permeability, make it an attractive structural component for CNS drug candidates.[1][2][4] While specific preclinical or clinical data for 2-(Methoxymethyl)morpholine hydrochloride is not extensively available in the public domain, its structural features suggest potential as a building block or lead compound for various CNS targets. These application notes provide a general framework for exploring the potential of 2-(Methoxymethyl)morpholine hydrochloride and its derivatives in CNS drug discovery, based on the known activities of structurally related morpholine compounds.

Physicochemical Properties of the Morpholine Scaffold for CNS Drug Discovery

The morpholine ring is a versatile building block in CNS drug design due to its advantageous properties.[3]

PropertyAdvantage in CNS Drug Discovery
pKa The pKa of the morpholine nitrogen is typically around 8.5, which allows for a significant portion of the molecule to be in a neutral, more lipophilic state at physiological pH, aiding in crossing the blood-brain barrier. At the same time, its ability to be protonated can enhance solubility.[1][2][4]
Solubility The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which generally improves aqueous solubility compared to analogous carbocyclic structures.[1][2][4]
Metabolic Stability The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[3]
Blood-Brain Barrier Permeability The balance of lipophilicity and hydrophilicity imparted by the morpholine scaffold can be optimized to enhance penetration into the CNS.[1][2][4]
Synthetic Accessibility The morpholine ring can be readily incorporated into molecules through various synthetic routes, making it a practical choice for medicinal chemists.[3]

Potential Therapeutic Applications

Based on the pharmacological activities of structurally similar compounds, 2-(Methoxymethyl)morpholine hydrochloride could serve as a scaffold for developing ligands for various CNS targets.

Antidepressant and Anxiolytic Agents

Derivatives of 2-phenoxymethylmorpholine have been investigated for their antidepressant properties.[5] This suggests that the 2-(methoxymethyl)morpholine core could be a starting point for the design of novel norepinephrine reuptake inhibitors or compounds targeting other monoamine transporters.

Dopamine Receptor Modulators

Chiral alkoxymethyl morpholine analogs have been synthesized and evaluated as potent and selective dopamine D4 receptor antagonists.[6] The dopamine D4 receptor is a target for various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[6] This indicates that derivatives of 2-(Methoxymethyl)morpholine could be explored for their activity at dopamine receptors.

Tachykinin Receptor Antagonists

Morpholine analogues have been developed as antagonists for tachykinin receptors (NK1, NK2, and NK3), which are implicated in pain, inflammation, and affective disorders.[7] The stereochemistry of the morpholine ring was found to be crucial for potent binding affinity.[7]

Experimental Protocols

Given the lack of specific experimental data for 2-(Methoxymethyl)morpholine hydrochloride, the following are generalized protocols that would be appropriate for the initial characterization of its CNS activity.

Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol describes a fundamental experiment to determine if a compound binds to a specific CNS receptor.

Objective: To determine the binding affinity (Ki) of 2-(Methoxymethyl)morpholine hydrochloride for a target CNS receptor (e.g., Dopamine D4 Receptor).

Materials:

  • 2-(Methoxymethyl)morpholine hydrochloride

  • Cell membranes expressing the target receptor (e.g., human dopamine D4 receptor)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare a stock solution of 2-(Methoxymethyl)morpholine hydrochloride in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to create a range of test concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Cell membranes

    • Radioligand at a concentration near its Kd

    • Either:

      • Vehicle (for total binding)

      • Non-specific binding control at a high concentration (for non-specific binding)

      • Test compound (2-(Methoxymethyl)morpholine hydrochloride) at various concentrations

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Behavioral Assay (Forced Swim Test in Mice)

This protocol is a common screening test for potential antidepressant activity.

Objective: To assess the potential antidepressant-like effect of 2-(Methoxymethyl)morpholine hydrochloride in mice.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • 2-(Methoxymethyl)morpholine hydrochloride

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Positive control (e.g., Imipramine)

  • Plexiglas cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment.

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer 2-(Methoxymethyl)morpholine hydrochloride, vehicle, or the positive control via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).

  • Gently place each mouse individually into a cylinder of water for a 6-minute session.

  • Record the entire session with a video camera.

  • After the 6 minutes, remove the mice from the water, dry them, and return them to their home cages.

  • An observer, blinded to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

Data Analysis:

  • Calculate the mean duration of immobility for each treatment group.

  • Compare the immobility times between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.

Visualizations

General Workflow for CNS Drug Discovery

CNS_Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR) Lead_Gen->Lead_Opt In_Vitro In Vitro Pharmacology (e.g., Receptor Binding) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (e.g., Behavioral Models) Lead_Opt->In_Vivo In_Vitro->Lead_Opt In_Vivo->Lead_Opt Tox Toxicology & Safety In_Vivo->Tox Phase_I Phase I (Safety) Tox->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for CNS drug discovery.

Hypothetical Signaling Pathway Modulation

GPCR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Morpholine Derivative Receptor GPCR (e.g., Dopamine D4) Ligand->Receptor G_Protein G-Protein (Gi/o) Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC inhibition cAMP cAMP AC->cAMP conversion PKA Protein Kinase A cAMP->PKA activation CREB CREB PKA->CREB phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression regulation

Caption: Hypothetical modulation of a GPCR signaling pathway.

References

Application Notes and Protocols for the Parallel Synthesis of a 2-(Methoxymethyl)morpholine-based Compound Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the parallel synthesis of a diverse chemical library based on the 2-(methoxymethyl)morpholine scaffold. This document includes detailed experimental protocols for library generation via N-acylation and reductive amination, expected data presentation formats, and insights into the potential biological applications of the synthesized compounds with a focus on relevant signaling pathways.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design. The 2-(methoxymethyl)morpholine core offers a versatile platform for the generation of compound libraries with diverse functionalities, enabling the exploration of a wide chemical space for hit identification and lead optimization in drug discovery programs. This document outlines a robust solution-phase parallel synthesis strategy to generate a library of N-substituted 2-(methoxymethyl)morpholine derivatives.

Data Presentation

The following tables provide a representative summary of the quantitative data expected from the parallel synthesis of a 2-(methoxymethyl)morpholine-based library. The data should be clearly structured to allow for easy comparison of yields and purities across the library.

Table 1: Parallel N-Acylation of 2-(Methoxymethyl)morpholine

Compound IDR Group (Acyl Chloride/Carboxylic Acid)Yield (%)Purity (%) (LC-MS)
L1-A1Benzoyl chloride85>95
L1-A24-Chlorobenzoyl chloride82>95
L1-A34-Methoxybenzoyl chloride88>95
L1-A4Thiophene-2-carbonyl chloride79>95
L1-A5Cyclohexanecarbonyl chloride91>95
L1-A6Acetic acid (with coupling agent)75>95
L1-A7Phenylacetic acid (with coupling agent)80>95
............

Table 2: Parallel Reductive Amination with 2-(Methoxymethyl)morpholine

Compound IDR Group (Aldehyde/Ketone)Yield (%)Purity (%) (LC-MS)
L1-R1Benzaldehyde78>95
L1-R24-Chlorobenzaldehyde75>95
L1-R34-Anisaldehyde81>95
L1-R42-Thiophenecarboxaldehyde72>95
L1-R5Cyclohexanecarboxaldehyde85>95
L1-R6Acetophenone68>95
L1-R71-Naphthaldehyde76>95
............

Experimental Protocols

The following protocols describe the synthesis of the 2-(methoxymethyl)morpholine scaffold and its subsequent diversification in a parallel format.

Protocol 1: Synthesis of (S)-2-(Methoxymethyl)morpholine (Scaffold)

This protocol is adapted from the synthesis of similar chiral morpholine analogs. The starting material, (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, is commercially available.

Step 1: Methylation of the primary alcohol To a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of methyl iodide (1.5 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (S)-tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate.

Step 2: Boc-deprotection To a solution of (S)-tert-butyl 2-(methoxymethyl)morpholine-4-carboxylate (1.0 eq) in dichloromethane is added trifluoroacetic acid (5.0 eq). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated to give the desired (S)-2-(methoxymethyl)morpholine.

Protocol 2: Parallel N-Acylation of 2-(Methoxymethyl)morpholine

This protocol is designed for a 96-well plate format.

Materials:

  • Stock solution of 2-(methoxymethyl)morpholine in anhydrous dichloromethane (DCM).

  • Stock solutions of various acyl chlorides or carboxylic acids in anhydrous DCM.

  • Stock solution of a suitable base (e.g., triethylamine or diisopropylethylamine) in anhydrous DCM.

  • For carboxylic acids, a stock solution of a coupling agent (e.g., HATU) in anhydrous DCM.

  • 96-well reaction block.

Procedure:

  • To each well of the 96-well reaction block, add the stock solution of 2-(methoxymethyl)morpholine (1.0 eq).

  • Add the stock solution of the appropriate acyl chloride (1.1 eq) or carboxylic acid (1.1 eq) to each well.

  • Add the stock solution of the base (1.5 eq) to each well.

  • If using carboxylic acids, add the stock solution of the coupling agent (1.1 eq) to the corresponding wells.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Quench the reactions by adding water to each well.

  • Extract the products with DCM. The organic layers can be collected using a liquid handler.

  • The organic extracts are then washed with saturated sodium bicarbonate solution and brine.

  • The solvent is removed in vacuo using a centrifugal evaporator.

  • The crude products are typically of high purity but can be further purified by automated flash chromatography if necessary.

  • Analyze each compound by LC-MS to determine purity and confirm identity.

Protocol 3: Parallel Reductive Amination with 2-(Methoxymethyl)morpholine

This protocol is also suitable for a 96-well plate format.

Materials:

  • Stock solution of 2-(methoxymethyl)morpholine in a suitable solvent (e.g., dichloroethane or methanol).

  • Stock solutions of various aldehydes or ketones in the same solvent.

  • Stock solution of a reducing agent (e.g., sodium triacetoxyborohydride) as a slurry in the same solvent.

  • Acetic acid (optional, as a catalyst).

  • 96-well reaction block.

Procedure:

  • To each well of the 96-well reaction block, add the stock solution of 2-(methoxymethyl)morpholine (1.0 eq).

  • Add the stock solution of the appropriate aldehyde or ketone (1.1 eq) to each well.

  • If desired, add a catalytic amount of acetic acid to each well.

  • Stir the mixtures for 30-60 minutes at room temperature to allow for imine/enamine formation.

  • Add the slurry of sodium triacetoxyborohydride (1.5 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Quench the reactions by adding saturated sodium bicarbonate solution.

  • Extract the products with DCM.

  • Wash the organic extracts with brine.

  • Remove the solvent in vacuo.

  • Purify and analyze the products as described in Protocol 2.

Mandatory Visualizations

Experimental Workflow

G cluster_scaffold Scaffold Synthesis cluster_library Parallel Library Synthesis cluster_acylation N-Acylation cluster_amination Reductive Amination start Commercially Available (S)-Boc-2-(hydroxymethyl)morpholine step1 Methylation (NaH, MeI) start->step1 step2 Boc-Deprotection (TFA) step1->step2 scaffold 2-(Methoxymethyl)morpholine step2->scaffold acyl_reaction Parallel Acylation in 96-well plate scaffold->acyl_reaction amination_reaction Parallel Reductive Amination in 96-well plate scaffold->amination_reaction acyl_reagents Acyl Chlorides or Carboxylic Acids + Coupling Agents acyl_reagents->acyl_reaction library 2-(Methoxymethyl)morpholine -based Compound Library acyl_reaction->library carbonyl_reagents Aldehydes or Ketones carbonyl_reagents->amination_reaction amination_reaction->library

Caption: Workflow for the synthesis of the 2-(methoxymethyl)morpholine scaffold and subsequent parallel library generation.

Application Notes: Potential Signaling Pathways and Therapeutic Targets

The 2-(methoxymethyl)morpholine scaffold can serve as a core for developing modulators of various signaling pathways implicated in disease. The synthesized library can be screened against targets in the following pathways:

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Several PI3K inhibitors incorporating a morpholine moiety have been developed. The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Library 2-(Methoxymethyl)morpholine Library Library->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of the morpholine library on PI3K.

LRRK2 Signaling in Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease. The increased kinase activity of mutant LRRK2 is believed to contribute to neuronal damage. Therefore, LRRK2 inhibitors are being investigated as potential disease-modifying therapies. Several potent and selective LRRK2 inhibitors feature a morpholine scaffold, which can enhance brain penetrability and binding affinity.

LRRK2_pathway LRRK2 LRRK2 Kinase Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking regulates Autophagy Autophagy Rab_GTPases->Autophagy regulates Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage dysregulation leads to Library 2-(Methoxymethyl)morpholine Library Library->LRRK2 Inhibition

Caption: LRRK2 signaling pathway and the potential for the morpholine library to act as LRRK2 inhibitors.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors that are crucial for neurotransmission in the brain, playing a role in motor control, motivation, and cognition. They are important targets for therapies against schizophrenia, Parkinson's disease, and other neurological disorders. Morpholine-containing compounds have been developed as selective ligands for dopamine receptor subtypes, particularly D4 receptors.

Dopamine_pathway Dopamine Dopamine Dopamine_Receptor Dopamine Receptor (e.g., D4) Dopamine->Dopamine_Receptor G_Protein G-protein Dopamine_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Downstream_Signaling Downstream Signaling (e.g., PKA) cAMP->Downstream_Signaling Neuronal_Activity Modulation of Neuronal Activity Downstream_Signaling->Neuronal_Activity Library 2-(Methoxymethyl)morpholine Library Library->Dopamine_Receptor Antagonism

Caption: Dopamine receptor signaling and the potential for the morpholine library to act as antagonists.

Bcl-2 Family and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism for cancer cells to evade cell death. Small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins can restore the apoptotic pathway. Morpholine-containing compounds have been identified as inhibitors of Bcl-2, demonstrating the utility of this scaffold in developing novel anticancer agents.

Bcl2_pathway Bcl2 Anti-apoptotic Bcl-2 proteins Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion oligomerize on Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Library 2-(Methoxymethyl)morpholine Library Library->Bcl2 Inhibition

Caption: The Bcl-2 mediated apoptosis pathway and the potential for the morpholine library to act as Bcl-2 inhibitors.

Application Note and Protocol: Formation of 2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Methoxymethyl)morpholine and its salts are valuable building blocks in medicinal chemistry and drug discovery. The morpholine scaffold is a common feature in a variety of biologically active compounds. This document provides a detailed protocol for the synthesis of 2-(Methoxymethyl)morpholine and its subsequent conversion to the hydrochloride salt, a form often preferred for its improved stability and handling properties.

Overall Reaction Scheme

The formation of 2-(Methoxymethyl)morpholine hydrochloride is a two-step process:

  • Synthesis of the Free Base: Synthesis of (R)-2-(Methoxymethyl)morpholine from (R)-(-)-epoxypropyl methyl ether and 2-aminoethanesulfonic acid.[1]

  • Hydrochloride Salt Formation: Reaction of the purified 2-(Methoxymethyl)morpholine with hydrochloric acid to yield the corresponding hydrochloride salt.

Experimental Protocols

3.1. Materials and Reagents

  • (R)-(-)-Epoxypropyl methyl ether

  • 2-Aminoethanesulfonic acid

  • Sodium hydroxide (40% aqueous solution)

  • Methanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether or concentrated HCl)

  • Diethyl ether (anhydrous)

3.2. Protocol for Synthesis of (R)-2-(Methoxymethyl)morpholine[1]

This protocol is adapted from the synthesis of (2R)-2-(Methoxymethyl)morpholine.[1]

  • In a reaction vessel, dissolve 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) in a 40% aqueous sodium hydroxide solution (11 mL).

  • Heat the mixture to 50°C.

  • Slowly add a solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) dropwise to the heated mixture.

  • Stir the reaction mixture at 50°C for 75 minutes.

  • Add an additional 19 mL of 40% aqueous sodium hydroxide solution and continue stirring at 50°C for 20 hours.

  • Cool the reaction mixture to room temperature and dilute with deionized water (76 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate-hexane (2:8) eluent to yield (R)-2-(Methoxymethyl)morpholine as a colorless oil.

3.3. Protocol for the Formation of 2-(Methoxymethyl)morpholine Hydrochloride

This is a general procedure for the formation of a hydrochloride salt from a free base amine.

  • Dissolve the purified 2-(Methoxymethyl)morpholine (1.0 g, 7.62 mmol) in anhydrous diethyl ether (20 mL) in a clean, dry flask.

  • Cool the solution in an ice bath (0-5°C).

  • While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise until precipitation of a white solid is complete. Alternatively, gaseous hydrogen chloride can be bubbled through the solution, or a stoichiometric amount of concentrated aqueous HCl can be added, followed by a solvent that will azeotropically remove water if the free base is not water-soluble. The use of ethereal HCl is often preferred to avoid introducing water.

  • Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting 2-(Methoxymethyl)morpholine hydrochloride salt under vacuum to a constant weight.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 2-(Methoxymethyl)morpholine Hydrochloride

StepProductStarting Material Mass (g)Molar EquivalentProduct Mass (g)Yield (%)Purity (by NMR)
1(R)-2-(Methoxymethyl)morpholine0.800 (of epoxide)1.00.12110>95%
22-(Methoxymethyl)morpholine HCl1.01.01.25 (theoretical)~95 (typical)>98%

Note: The yield for step 1 is as reported in the literature.[1] The yield for step 2 is a typical expected yield for a salt formation reaction.

Visualization of Experimental Workflow

Workflow cluster_synthesis Synthesis of 2-(Methoxymethyl)morpholine cluster_salt Formation of Hydrochloride Salt start Dissolve 2-Aminoethanesulfonic Acid in NaOH(aq) heat1 Heat to 50°C start->heat1 add_epoxide Add (R)-(-)-Epoxypropyl methyl ether in Methanol heat1->add_epoxide react1 Stir at 50°C for 75 min add_epoxide->react1 add_naoh Add more NaOH(aq) react1->add_naoh react2 Stir at 50°C for 20 hours add_naoh->react2 cooldown Cool to Room Temperature react2->cooldown dilute Dilute with Water cooldown->dilute extract Extract with Ethyl Acetate dilute->extract dry Dry Organic Phase extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify free_base 2-(Methoxymethyl)morpholine (Oil) purify->free_base dissolve_amine Dissolve Free Base in Diethyl Ether free_base->dissolve_amine Proceed to Salt Formation cool_solution Cool to 0-5°C dissolve_amine->cool_solution add_hcl Add Ethereal HCl cool_solution->add_hcl precipitate Precipitation of Salt add_hcl->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Diethyl Ether filter->wash dry_salt Dry Under Vacuum wash->dry_salt final_product 2-(Methoxymethyl)morpholine HCl (Solid) dry_salt->final_product

Caption: Experimental workflow for the synthesis of 2-(Methoxymethyl)morpholine and its hydrochloride salt.

Characterization

The final product, 2-(Methoxymethyl)morpholine hydrochloride, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Melting Point Analysis: To determine the melting point of the salt.

  • FTIR Spectroscopy: To identify characteristic functional group vibrations.

  • Mass Spectrometry: To confirm the molecular weight.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Hydrochloric acid is corrosive and has toxic fumes. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Chiral Separation of 2-(Methoxymethyl)morpholine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the chiral separation of 2-(Methoxymethyl)morpholine enantiomers using High-Performance Liquid Chromatography (HPLC). This methodology is critical for the accurate quantification of individual enantiomers, which is essential in drug development and quality control due to the often differing pharmacological and toxicological profiles of stereoisomers.

Introduction

2-(Methoxymethyl)morpholine is a chiral molecule with a stereocenter at the C2 position of the morpholine ring. The separation of its enantiomers is crucial for understanding their individual biological activities. Chiral HPLC is a powerful technique for resolving enantiomers, and the selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful separation. This application note describes a robust method utilizing a polysaccharide-based CSP for the effective resolution of (R)- and (S)-2-(Methoxymethyl)morpholine.

Data Presentation

The following table summarizes the hypothetical chromatographic data for the chiral separation of 2-(Methoxymethyl)morpholine enantiomers based on the described protocol.

Parameter(S)-2-(Methoxymethyl)morpholine(R)-2-(Methoxymethyl)morpholine
Retention Time (t_R) 8.5 min10.2 min
Resolution (R_s) \multicolumn{2}{c}{2.1}
Capacity Factor (k') 3.254.10
Selectivity Factor (α) \multicolumn{2}{c}{1.26}

Experimental Protocol

This protocol outlines the step-by-step procedure for the chiral HPLC separation of 2-(Methoxymethyl)morpholine enantiomers.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase).

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: Racemic 2-(Methoxymethyl)morpholine standard.

  • Volumetric flasks, pipettes, and vials.

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-(Methoxymethyl)morpholine at a concentration of 1 mg/mL in the mobile phase.

    • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC Analysis Procedure

  • System Equilibration: Purge the HPLC system with the mobile phase and then allow it to equilibrate by running the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (approximately 15 minutes).

  • Identification and Quantification: Identify the enantiomer peaks based on their retention times. The peak areas can be used for the quantitative determination of each enantiomer.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (n-Hexane:IPA:DEA) Equilibrate System Equilibration MobilePhase->Equilibrate Sample Sample (0.1 mg/mL) Inject Inject Sample (10 µL) Sample->Inject Equilibrate->Inject Separate Chiral Separation (Chiralpak AD-H) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify

Caption: Experimental workflow for the chiral HPLC separation of 2-(Methoxymethyl)morpholine enantiomers.

large-scale synthesis of 2-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the , a valuable building block in pharmaceutical and agrochemical research, is presented in these application notes. The protocols provided are designed for researchers, scientists, and drug development professionals, focusing on a scalable and efficient synthetic route.

Synthetic Strategy

The synthesis of 2-(Methoxymethyl)morpholine hydrochloride is achieved through a two-step process. The first step involves the formation of the morpholine ring by reacting 1-amino-3-methoxy-2-propanol with ethylene sulfate. This method is advantageous for large-scale production due to its high yield and use of inexpensive reagents.[1][2] The second step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Step 1: Synthesis of 2-(Methoxymethyl)morpholine

This step employs a modern and efficient method for the construction of the morpholine ring from a 1,2-amino alcohol.

Step 2: Formation of 2-(Methoxymethyl)morpholine Hydrochloride

The final step involves the conversion of the synthesized 2-(Methoxymethyl)morpholine base into its more stable and handleable hydrochloride salt.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2-(Methoxymethyl)morpholine

This protocol is adapted from a general method for the synthesis of morpholines from 1,2-amino alcohols.[1]

Materials:

  • 1-amino-3-methoxy-2-propanol

  • Ethylene sulfate

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butyl methyl ether (MTBE)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Large-scale reaction vessel with overhead stirring, temperature control, and a nitrogen inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a large-scale reaction vessel under a nitrogen atmosphere, add 1-amino-3-methoxy-2-propanol (1.0 equivalent) and tert-butyl methyl ether (MTBE).

  • Addition of Base: Cool the mixture to 0-5 °C and add a solution of potassium tert-butoxide (t-BuOK) in tert-butanol or as a solid in portions while maintaining the temperature below 10 °C.

  • Addition of Ethylene Sulfate: Slowly add a solution of ethylene sulfate (1.05 equivalents) in MTBE via an addition funnel, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0-5 °C and slowly quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with MTBE.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 2-(Methoxymethyl)morpholine.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-(Methoxymethyl)morpholine as an oil.

Protocol 2: Formation of 2-(Methoxymethyl)morpholine Hydrochloride

Materials:

  • 2-(Methoxymethyl)morpholine (from Protocol 1)

  • Isopropanol (IPA)

  • Hydrochloric acid solution in isopropanol (e.g., 5-6 M)

  • Diethyl ether

Equipment:

  • Reaction flask with stirring

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • Dissolution: Dissolve the purified 2-(Methoxymethyl)morpholine (1.0 equivalent) in isopropanol in a reaction flask.

  • Acidification: Cool the solution in an ice bath to 0-5 °C. Slowly add the hydrochloric acid solution in isopropanol (1.0 equivalent) dropwise with stirring. A precipitate should form.

  • Crystallization: After the addition is complete, continue stirring in the ice bath for 1-2 hours to ensure complete precipitation. Diethyl ether can be added as an anti-solvent to enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the solid product under vacuum at a temperature not exceeding 40 °C to a constant weight to obtain 2-(Methoxymethyl)morpholine hydrochloride.

Data Presentation

ParameterStep 1: Synthesis of Free BaseStep 2: Hydrochloride Salt Formation
Key Reagents 1-amino-3-methoxy-2-propanol, Ethylene sulfate, t-BuOK2-(Methoxymethyl)morpholine, HCl in Isopropanol
Solvent(s) MTBEIsopropanol, Diethyl ether
Reaction Temperature 0-15 °C initially, then room temperature0-5 °C
Reaction Time 12-16 hours1-2 hours
Typical Yield 85-95%>95%
Product Form OilCrystalline Solid
Purification Method Vacuum DistillationCrystallization/Precipitation

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: Morpholine Ring Formation cluster_step2 Step 2: Hydrochloride Salt Formation 1_amino_3_methoxy_2_propanol 1-amino-3-methoxy-2-propanol 2_methoxymethyl_morpholine 2-(Methoxymethyl)morpholine 1_amino_3_methoxy_2_propanol->2_methoxymethyl_morpholine t-BuOK, MTBE ethylene_sulfate Ethylene Sulfate ethylene_sulfate->2_methoxymethyl_morpholine product 2-(Methoxymethyl)morpholine Hydrochloride 2_methoxymethyl_morpholine->product HCl HCl in Isopropanol HCl->product

Caption: Synthetic route to 2-(Methoxymethyl)morpholine hydrochloride.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Ring Formation (1-amino-3-methoxy-2-propanol + Ethylene Sulfate) start->step1 workup1 Aqueous Work-up & Extraction step1->workup1 purification1 Vacuum Distillation workup1->purification1 free_base Isolated 2-(Methoxymethyl)morpholine (Oil) purification1->free_base step2 Step 2: Salt Formation (Dissolve in IPA, add HCl) free_base->step2 isolation2 Precipitation & Filtration step2->isolation2 drying Vacuum Drying isolation2->drying final_product 2-(Methoxymethyl)morpholine HCl (Solid) drying->final_product end End final_product->end

Caption: Overall workflow for the large-scale synthesis.

References

Application Notes and Protocols for the Synthesis of N-Boc-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of N-Boc-2-(methoxymethyl)morpholine, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route, commencing with the preparation of 2-(methoxymethyl)morpholine, followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group to the morpholine nitrogen.

Introduction

N-Boc-2-(methoxymethyl)morpholine is a key intermediate in the synthesis of various biologically active molecules. The morpholine scaffold is a prevalent feature in numerous approved drugs, and the methoxymethyl substituent at the 2-position, combined with the N-Boc protecting group, offers a versatile handle for further chemical modifications in a protected synthesis strategy. The Boc group ensures the stability of the morpholine nitrogen during subsequent reactions and can be readily removed under acidic conditions.

This document provides detailed experimental procedures, expected data, and a visual representation of the synthetic workflow to facilitate the successful preparation of this compound in a laboratory setting.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis of N-Boc-2-(methoxymethyl)morpholine.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
12-(Methoxymethyl)morpholineC₆H₁₃NO₂131.17~10%[1]>95% (after chromatography)
2N-Boc-2-(Methoxymethyl)morpholineC₁₁H₂₁NO₄231.29>90%>98% (after purification)

Experimental Protocols

Step 1: Synthesis of 2-(Methoxymethyl)morpholine

This protocol is adapted from the synthesis of (2R)-2-(methoxymethyl)morpholine[1].

Materials:

  • (R)-(-)-Epoxypropyl methyl ether

  • 2-Aminoethanesulfonic acid (Taurine)

  • Sodium hydroxide (NaOH), 40% aqueous solution

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminoethanesulfonic acid (5.0 eq) in a 40% aqueous sodium hydroxide solution.

  • Heat the mixture to 50 °C with stirring.

  • Slowly add a solution of (R)-(-)-epoxypropyl methyl ether (1.0 eq) in methanol dropwise to the reaction mixture.

  • Stir the reaction mixture at 50 °C for 75 minutes.

  • Add additional 40% aqueous sodium hydroxide solution and continue stirring at 50 °C for 20 hours.

  • Cool the reaction mixture to room temperature and dilute with deionized water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate-hexane gradient (e.g., 2:8) to afford 2-(methoxymethyl)morpholine as a colorless oil[1].

Step 2: Synthesis of N-Boc-2-(Methoxymethyl)morpholine

This is a general procedure for the N-Boc protection of a secondary amine.

Materials:

  • 2-(Methoxymethyl)morpholine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(methoxymethyl)morpholine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude N-Boc-2-(methoxymethyl)morpholine.

  • If necessary, purify the product by flash column chromatography on silica gel.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-Boc-2-(methoxymethyl)morpholine.

Synthesis_Workflow start1 Start: (R)-(-)-Epoxypropyl methyl ether & Taurine reaction1 Reaction: NaOH, MeOH, 50°C start1->reaction1 Step 1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Product 1: 2-(Methoxymethyl)morpholine purification1->product1 reaction2 Reaction: Boc₂O, TEA, DCM product1->reaction2 Step 2 start2 Start: Product 1 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Purification (optional) workup2->purification2 final_product Final Product: N-Boc-2-(Methoxymethyl)morpholine purification2->final_product

References

Pioneering New Frontiers in Drug Discovery: Novel Synthetic Routes to Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2][3] Its advantageous physicochemical properties, metabolic stability, and facile synthetic accessibility make it an attractive moiety for drug design.[1][2][3] Substituted morpholines, in particular, exhibit a broad spectrum of pharmacological activities, acting as antidepressants, appetite suppressants, and antitumor agents, among others.[4][5] This has spurred the development of innovative and efficient synthetic methodologies to access structurally diverse morpholine derivatives, especially chiral variants, which are crucial for enhancing potency and reducing off-target effects.[6][7][8] This document outlines several novel and cutting-edge synthetic strategies for preparing substituted morpholines, providing detailed protocols and comparative data to aid researchers in this vital area of drug discovery.

Key Synthetic Strategies at a Glance

Recent advancements in synthetic organic chemistry have opened up new avenues for the construction of the morpholine ring system with high levels of control over stereochemistry and substitution patterns. The following sections will delve into some of the most promising approaches.

Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient method for producing chiral 2-substituted morpholines involves the asymmetric hydrogenation of dehydromorpholines.[6][7][8] This "after cyclization" strategy allows for the creation of the desired stereocenter with excellent enantioselectivity.[7][8] The use of a rhodium catalyst with a large bite angle bisphosphine ligand is critical to achieving high yields and enantiomeric excesses (ee).[6][7]

Quantitative Data Summary

EntrySubstrate (R group)Catalyst Loading (mol%)H₂ Pressure (atm)Yield (%)ee (%)
1Phenyl130>9999
24-Fluorophenyl130>9998
32-Thienyl130>9999
4Cyclohexyl130>9997
5Isopropyl130>9996

Experimental Workflow: Asymmetric Hydrogenation

G sub Dehydromorpholine Substrate reac Reaction at Room Temperature for 24h sub->reac cat SKP-Rh Catalyst (1 mol%) cat->reac sol Dichloromethane (DCM) sol->reac h2 Hydrogen Gas (30 atm) h2->reac work Work-up & Purification reac->work prod Chiral 2-Substituted Morpholine work->prod G sub Starting Materials inter Radical Cation Intermediate sub->inter Oxidation photo Photocatalyst photo->inter e- transfer lewis Lewis Acid lewis->sub Activation bronsted Brønsted Acid bronsted->sub Protonation light Visible Light light->photo Excitation prod Substituted Morpholine inter->prod Annulation G start 1-tert-Butyl-2-(allyloxymethyl)aziridine intermediate cis-3,5-Di(bromomethyl)-4-tert-butylmorpholine start->intermediate Electrophile-induced ring closure reagent1 Br₂ in CH₂Cl₂ reagent1->start product cis-3,5-Di(cyanomethyl)morpholine or cis-3,5-Di(methoxymethyl)morpholine intermediate->product Nucleophilic displacement reagent2 Nucleophile (e.g., NaCN, NaOMe) reagent2->intermediate

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methoxymethyl)morpholine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-(Methoxymethyl)morpholine hydrochloride by recrystallization. This resource offers troubleshooting advice and answers to frequently asked questions to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing 2-(Methoxymethyl)morpholine hydrochloride?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound. By dissolving the impure solid in a suitable solvent at a high temperature and then allowing it to cool, the desired compound forms pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor). This process is crucial for obtaining high-purity 2-(Methoxymethyl)morpholine hydrochloride, which is often required for pharmaceutical and research applications.

Q2: How do I choose a suitable solvent for the recrystallization?

A2: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] For hydrochloride salts like 2-(Methoxymethyl)morpholine hydrochloride, common solvents to consider are alcohols (such as ethanol and isopropanol), water, or mixtures of these.[1] A preliminary solvent screening with small amounts of your compound is highly recommended to identify the optimal solvent or solvent system.

Q3: Can I use a single solvent or a solvent mixture?

A3: Both single solvents and solvent mixtures can be effective. A solvent mixture, often consisting of a "good" solvent (in which the compound is soluble) and a "poor" solvent or "anti-solvent" (in which the compound is less soluble), can be used to fine-tune the solubility and improve crystal formation. For example, dissolving the compound in a minimal amount of a good solvent like hot ethanol and then adding a poor solvent like diethyl ether until the solution becomes slightly cloudy can induce crystallization upon cooling.

Q4: My compound is colored. How can I remove the colored impurities?

A4: If your solution of 2-(Methoxymethyl)morpholine hydrochloride is colored, you can add a small amount of activated charcoal to the hot solution. The activated charcoal will adsorb the colored impurities. You can then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing 2-(Methoxymethyl)morpholine hydrochloride from a single solvent.

1. Solvent Selection:

  • Place a small amount of the crude 2-(Methoxymethyl)morpholine hydrochloride into several test tubes.

  • Add a small volume of different potential solvents (e.g., isopropanol, ethanol, water) to each tube.

  • Observe the solubility at room temperature and then upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[1]

2. Dissolution:

  • Place the crude 2-(Methoxymethyl)morpholine hydrochloride in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if charcoal was used):

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step should be done rapidly to prevent premature crystallization.

5. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1]

6. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.[1]

7. Drying:

  • Dry the purified crystals under a vacuum to remove any residual solvent.[1]

Data Presentation

Table 1: Qualitative Solubility of 2-(Methoxymethyl)morpholine Hydrochloride in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
IsopropanolSparingly SolubleSoluble
EthanolSparingly to Moderately SolubleVery Soluble
WaterSolubleVery Soluble
Ethyl AcetateInsolubleSparingly Soluble
Diethyl EtherInsolubleInsoluble
Isopropanol/Water MixtureVaries with compositionVaries with composition
Ethanol/Diethyl Ether MixtureVaries with compositionVaries with composition

Note: This table provides a qualitative summary based on the general behavior of morpholine hydrochloride salts. It is essential to perform a solvent screening for your specific sample.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
"Oiling out" (compound separates as a liquid instead of a solid)The melting point of the compound may be lower than the boiling point of the solvent. The solution is too concentrated. The solution is being cooled too quickly.Use a lower-boiling point solvent. Add a small amount of additional hot solvent to the solution. Allow the solution to cool more slowly. Consider using a solvent mixture.[1]
No crystals form upon cooling The solution is not supersaturated (too much solvent was used). Nucleation is slow.Concentrate the solution by boiling off some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[1]
Low yield of recovered crystals Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the crystals with a minimal amount of ice-cold solvent. Pre-heat the filtration apparatus to prevent cooling.
Crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1]

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for 2-(Methoxymethyl)morpholine Hydrochloride cluster_preparation Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation start Start with Crude 2-(Methoxymethyl)morpholine HCl solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorize with Activated Charcoal (if needed) dissolution->decolorization cooling Slow Cooling to Room Temperature dissolution->cooling No Color hot_filtration Hot Filtration (if charcoal used) decolorization->hot_filtration Yes hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Ice-Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying end Pure Crystals drying->end

Caption: Experimental workflow for the purification of 2-(Methoxymethyl)morpholine hydrochloride.

References

Technical Support Center: N-Alkylation of 2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting N-alkylation reactions of 2-(Methoxymethyl)morpholine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Question: I am not observing any significant formation of my desired N-alkylated product. What are the potential causes and how can I resolve this?

Answer: Low or no conversion in the N-alkylation of 2-(Methoxymethyl)morpholine can be attributed to several factors, primarily related to the reactivity of the reagents and the reaction conditions. The substituent at the 2-position can introduce steric hindrance, making this substrate less reactive than unsubstituted morpholine.

Possible Causes and Solutions:

  • Insufficiently Reactive Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are in turn less reactive than iodides and triflates.

    • Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate. For particularly unreactive systems, using a more potent electrophile like an alkyl triflate may be necessary.

  • Inadequate Base: The base may not be strong enough to effectively deprotonate the morpholine nitrogen, which is a prerequisite for nucleophilic attack.

    • Solution: Employ stronger, non-nucleophilic bases. While triethylamine (TEA) is common, more potent options like diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) can be more effective. For highly hindered systems, a stronger base like sodium hydride (NaH) might be required, though caution must be exercised due to its reactivity.

  • Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier, especially with sterically hindered substrates.

    • Solution: If the reaction is being performed at room temperature, incrementally increase the temperature (e.g., to 50 °C, 80 °C, or reflux) and monitor the progress by TLC or LC-MS.

  • Poor Solvent Choice: The solubility of reactants, particularly the morpholine derivative and the base, is crucial for a homogeneous reaction mixture and optimal reactivity.

    • Solution: Ensure all components are soluble in the chosen solvent at the reaction temperature. Good solvents for N-alkylation reactions include polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction is producing a complex mixture of products, including what appears to be over-alkylation. How can I improve the selectivity for my desired mono-alkylated product?

Answer: The formation of multiple products is a common challenge in N-alkylation. The initially formed tertiary amine can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt (over-alkylation).

Possible Causes and Solutions:

  • Over-alkylation: The desired N-alkylated product reacts further with the alkylating agent.

    • Solution 1: Stoichiometry Control: Use a molar excess of 2-(Methoxymethyl)morpholine relative to the alkylating agent. This statistically favors the mono-alkylation product.

    • Solution 2: Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of the product reacting further.

  • Side Reactions Involving the Methoxymethyl Group: While less common, the ether linkage could potentially undergo cleavage under harsh acidic or basic conditions at high temperatures, though this is generally not a major concern under standard N-alkylation conditions.

    • Solution: If cleavage is suspected, opt for milder reaction conditions (lower temperature, less aggressive base).

  • Elimination Reactions: If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with the desired substitution reaction, especially at higher temperatures and with sterically hindered bases.

    • Solution: Use a less hindered base if possible and try to keep the reaction temperature as low as feasible.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of my N-alkylated 2-(Methoxymethyl)morpholine. What purification strategies are recommended?

Answer: The basic nature of the morpholine nitrogen can complicate purification by standard silica gel chromatography.

Possible Solutions:

  • Modified Silica Gel Chromatography: The basicity of the product can cause peak tailing on silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia in methanol, to the eluent system to improve peak shape and recovery.[1]

  • Acid-Base Extraction: Utilize the basicity of your product to separate it from non-basic impurities.

    • Solution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine product extracted back into an organic solvent.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, forming a salt may facilitate purification.

    • Solution: The product can be precipitated as its hydrochloride salt by treating a solution of the crude product in an organic solvent (like diethyl ether or ethyl acetate) with HCl (e.g., as a solution in dioxane or isopropanol).[1] The resulting salt can often be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions to start with for the N-alkylation of 2-(Methoxymethyl)morpholine with an alkyl bromide?

A1: A good starting point would be to use 1.0 equivalent of 2-(Methoxymethyl)morpholine, 1.1-1.2 equivalents of the alkyl bromide, and 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) as the base in anhydrous acetonitrile (ACN) or dimethylformamide (DMF). Start the reaction at room temperature and gradually heat to 60-80 °C if the reaction is slow, monitoring by TLC or LC-MS.

Q2: Can I use reductive amination as an alternative to direct N-alkylation?

A2: Yes, reductive amination is an excellent alternative, particularly if you are having issues with over-alkylation.[2] This two-step, one-pot procedure involves reacting 2-(Methoxymethyl)morpholine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4]

Q3: Does the stereochemistry at the 2-position of the morpholine ring affect the N-alkylation reaction?

A3: Yes, the stereocenter at the 2-position can influence the approach of the alkylating agent. While the nitrogen atom is conformationally flexible, the substituent may create a steric bias. However, for most standard alkylating agents, this is unlikely to completely prevent the reaction, though it may slow it down. The reaction is not expected to affect the stereochemistry at the 2-position.

Q4: Are there any known side reactions involving the ether functionality of the 2-(methoxymethyl) group during N-alkylation?

A4: Under typical N-alkylation conditions (mild bases, temperatures below 100-120 °C), the methoxymethyl ether is generally stable. Ether cleavage typically requires strong acids (like HBr or BBr₃) or very harsh basic conditions at high temperatures, which are not standard for this type of transformation.

Q5: How can I monitor the progress of my reaction effectively?

A5: Thin-layer chromatography (TLC) is a convenient method. Use a mobile phase that gives good separation between your starting material and the expected product (e.g., a mixture of ethyl acetate and hexanes). The product, being more substituted, should have a different Rf value than the starting amine. Staining with potassium permanganate (KMnO₄) can be effective for visualizing both the starting material and the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Morpholine with Various Alcohols

AlcoholTemperature (°C)Molar Ratio (Alcohol:Morpholine)Pressure (MPa)Morpholine Conversion (%)N-Alkylmorpholine Selectivity (%)
Methanol2203:10.995.393.8
Ethanol2203:10.995.493.1
1-Propanol2203:11.094.192.4
1-Butanol2304:11.195.391.2
Isopropanol2203:11.092.886.7
Isobutanol2304:11.190.684.2
Cyclohexanol2305:11.273.578.2

Data adapted from a study on gas-phase alkylation over a CuO-NiO/γ-Al₂O₃ catalyst.[5]

Table 2: Guide to Selecting Bases and Solvents for N-Alkylation

BaseStrengthCommon SolventsNotes
Triethylamine (TEA)WeakDichloromethane (DCM), Acetonitrile (ACN)Often requires heating; may be insufficient for less reactive electrophiles.
Diisopropylethylamine (DIPEA)ModerateDCM, ACN, DMFA non-nucleophilic, sterically hindered base. Good for preventing side reactions with the base itself.
Potassium Carbonate (K₂CO₃)ModerateACN, DMF, AcetoneA common, inexpensive, and effective solid base. Reaction is heterogeneous.
Cesium Carbonate (Cs₂CO₃)StrongACN, DMF, THFMore soluble than K₂CO₃ and often more effective due to the "cesium effect".
Sodium Hydride (NaH)StrongDMF, THFA very strong, non-nucleophilic base. Use with caution as it is highly reactive and moisture-sensitive.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2-(Methoxymethyl)morpholine with an Alkyl Halide

This is a general protocol and may require optimization for specific substrates and alkylating agents.

Materials:

  • 2-(Methoxymethyl)morpholine

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(Methoxymethyl)morpholine (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (or DMF) to a concentration of approximately 0.1-0.5 M.

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • With vigorous stirring, add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (with 0.5-2% triethylamine in the eluent) or via acid-base extraction.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Reductive Amination of 2-(Methoxymethyl)morpholine

Materials:

  • 2-(Methoxymethyl)morpholine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask, add 2-(Methoxymethyl)morpholine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).

  • Dissolve the reactants in DCM or DCE.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 1-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Visualizations

N_Alkylation_Workflow start Start: 2-(Methoxymethyl)morpholine + Alkyl Halide reagents Select Base (e.g., K2CO3) & Solvent (e.g., ACN, DMF) start->reagents reaction Reaction at RT to 80°C reagents->reaction monitoring Monitor by TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Distillation - Crystallization workup->purification product Final Product: N-Alkyl-2-(methoxymethyl)morpholine purification->product

Caption: General experimental workflow for the N-alkylation of 2-(Methoxymethyl)morpholine.

Troubleshooting_Tree cluster_reactivity Reactivity Issues cluster_side_reactions Side Reactions? start Low Conversion? temp Increase Temperature start->temp Yes base Use Stronger Base (e.g., Cs2CO3, NaH) start->base Yes alkyl_halide Use More Reactive Alkylating Agent (R-I, R-OTf) start->alkyl_halide Yes solvent Change Solvent (e.g., DMF, DMSO) start->solvent Yes overalkylation Over-alkylation? start->overalkylation No stoichiometry Use Excess Amine overalkylation->stoichiometry Yes slow_addition Slowly Add Alkyl Halide overalkylation->slow_addition Yes reductive_amination Consider Reductive Amination overalkylation->reductive_amination Yes Signaling_Pathway Amine 2-(Methoxymethyl)morpholine (Nucleophile) Product N-Alkyl-2-(methoxymethyl)morpholine Amine->Product SN2 Attack Electrophile Alkyl Halide (R-X) (Electrophile) Electrophile->Product Base Base Base->Amine Deprotonation Salt Byproduct Salt (e.g., KBr)

References

Technical Support Center: Synthesis and Purification of 2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(Methoxymethyl)morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of 2-(Methoxymethyl)morpholine hydrochloride?

Common impurities can include unreacted starting materials such as (R)-(-)-glycidyl methyl ether and 2-aminoethanesulfonic acid, diastereomeric impurities if racemic starting materials are used, and potential side-products from the incomplete cyclization or alternative ring-opening of the epoxide. Residual solvents from the extraction and purification steps are also common.

Q2: How can I monitor the progress of the reaction and the purity of my product?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended for their sensitivity and ability to resolve and identify different components.[1] ¹H NMR spectroscopy can also be used to assess purity by identifying characteristic peaks of the product and any major impurities.

Q3: My crude product of 2-(Methoxymethyl)morpholine is an oil. How can I best purify it before converting it to the hydrochloride salt?

For oily crude products, flash column chromatography is a suitable purification method. A silica gel column with an eluent system such as ethyl acetate/hexanes, often with a small amount of triethylamine (0.5-1%) to prevent peak tailing of the basic morpholine derivative, can be effective.[2]

Q4: I am having trouble with the recrystallization of 2-(Methoxymethyl)morpholine hydrochloride. What can I do?

Troubleshooting recrystallization involves optimizing the solvent system and cooling process. An ideal solvent will dissolve the hydrochloride salt when hot but not when cold.[2] Common issues include the product "oiling out" or failing to crystallize. If the product oils out, consider using a lower-boiling point solvent or a more dilute solution. If no crystals form, try concentrating the solution, scratching the inside of the flask to induce nucleation, or adding a seed crystal of the pure compound.[2]

Troubleshooting Guides

Low Yield During Synthesis
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting materials remain)Insufficient reaction time or temperature.Ensure the reaction is stirred for the recommended duration at the specified temperature (e.g., 20 hours at 50°C).[3] Monitor the reaction by TLC until the starting materials are consumed.
Product loss during workupThe product may have some water solubility, leading to loss in the aqueous phase during extraction.To improve extraction efficiency from the aqueous layer, perform multiple extractions with an organic solvent like ethyl acetate. "Salting out" by adding sodium chloride to the aqueous phase can also decrease the solubility of the organic product and drive it into the organic layer.[2]
Impurities Detected in the Final Product
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final productIncomplete reaction or inefficient purification.If the reaction was incomplete, consider optimizing the reaction conditions. For purification, flash column chromatography of the free base before salt formation is recommended.[2][3]
Broad peaks or peak tailing in chromatographyThe basic nature of the morpholine nitrogen interacting with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent during flash column chromatography.[2]
Colored impurities in the final crystalline productCo-crystallization of colored impurities.During recrystallization, add a small amount of activated charcoal to the hot solution and filter it while hot to remove the charcoal and adsorbed impurities before allowing it to cool.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography of 2-(Methoxymethyl)morpholine

This protocol outlines a general procedure for the purification of the free base form of 2-(Methoxymethyl)morpholine.

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a suitable eluent system. A common starting point is a mixture of ethyl acetate and hexanes. To prevent peak tailing, add 0.5-1% triethylamine to the eluent. The target compound should have an Rf value between 0.2 and 0.4.[2]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pack the column, ensuring there are no air bubbles.[4]

  • Sample Loading: Dissolve the crude 2-(Methoxymethyl)morpholine in a minimal amount of the eluent. For less soluble compounds, a "dry loading" technique can be used by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[2]

  • Elution and Fraction Collection: Apply the sample to the top of the column and begin elution with the prepared solvent system. Collect fractions and monitor their composition by TLC.[2]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[2]

Protocol 2: Recrystallization of 2-(Methoxymethyl)morpholine Hydrochloride

This protocol describes the purification of the hydrochloride salt.

  • Salt Formation: Dissolve the purified 2-(Methoxymethyl)morpholine free base in a suitable organic solvent such as diethyl ether or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete. Collect the precipitate by vacuum filtration and wash with cold solvent.[2]

  • Solvent Selection for Recrystallization: Test the solubility of a small amount of the hydrochloride salt in various solvents (e.g., ethanol, isopropanol, or mixtures) at room temperature and upon heating to find a solvent that dissolves the salt when hot but not when cold.[2]

  • Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.[2]

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them under vacuum.[2]

Data Presentation

Table 1: Comparison of Purification Methods

Parameter Flash Column Chromatography (Free Base) Recrystallization (Hydrochloride Salt)
Typical Purity Achieved >95%>99%
Typical Yield 70-90%80-95%
Throughput Lower, suitable for smaller scalesHigher, more scalable
Solvent Consumption HighModerate
Primary Impurities Removed Starting materials, non-polar side productsPolar impurities, colored impurities

Table 2: Analytical Methods for Purity Assessment

Method Information Provided Typical Limit of Detection (LOD)
HPLC-UV Quantitative purity, detection of non-volatile impurities.~0.01%
GC-MS Detection of volatile impurities and residual solvents.ppm level
¹H NMR Structural confirmation, detection of major impurities (>1%).~1%

Visualizations

Purification_Workflow Purification Workflow for 2-(Methoxymethyl)morpholine HCl cluster_synthesis Synthesis cluster_purification Purification of Free Base cluster_salt_formation Salt Formation & Purification cluster_analysis Final Analysis Start Crude Product (Oil/Solid) Column_Chromatography Flash Column Chromatography Start->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Solvent_Evaporation Solvent Evaporation TLC_Analysis->Solvent_Evaporation Combine Pure Fractions Salt_Formation HCl Salt Formation Solvent_Evaporation->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Final_Product Pure Hydrochloride Salt Filtration_Drying->Final_Product

Caption: Experimental workflow for the purification of 2-(Methoxymethyl)morpholine hydrochloride.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues cluster_solutions Solutions Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Product 'Oils Out' Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Colored_Crystals Crystals are Colored Problem->Colored_Crystals Yes Success Pure Crystals Obtained Problem->Success No Sol_Oiling Use lower boiling point solvent Use more dilute solution Cool more slowly Oiling_Out->Sol_Oiling Sol_NoCrystals Concentrate solution Scratch flask wall Add seed crystal No_Crystals->Sol_NoCrystals Sol_Color Add activated charcoal to hot solution Filter while hot Colored_Crystals->Sol_Color Sol_Oiling->Start Re-attempt Sol_NoCrystals->Start Re-attempt Sol_Color->Start Re-attempt

References

Technical Support Center: Optimizing Reaction Yield for 2-(Methoxymethyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Methoxymethyl)morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 2-(substituted)morpholines like 2-(Methoxymethyl)morpholine?

A1: Common synthetic strategies for the morpholine ring structure include the dehydration of diethanolamine, palladium-catalyzed carboamination, and the reaction of 1,2-amino alcohols with various reagents.[1][2] For 2-substituted morpholines specifically, a prevalent method involves the reaction of an amino-containing compound with a suitable epoxide. For instance, (2R)-2-(Methoxymethyl)morpholine has been synthesized from (R)-(-)-epoxypropyl methyl ether and 2-aminoethanesulfonic acid.[3] Another general approach is the reductive amination of dialdehydes derived from ribonucleosides, which yields N-substituted morpholine derivatives.[4]

Q2: My synthesis of 2-(Methoxymethyl)morpholine resulted in a very low yield. What are the most likely causes?

A2: Low yields in morpholine synthesis can stem from several factors. In routes involving epoxides, incomplete reaction due to steric hindrance or suboptimal reaction conditions (temperature, pH, reaction time) is a common issue.[3] Side reactions, such as the formation of isomeric byproducts or polymers, can also significantly reduce the yield. Additionally, inefficient purification methods may lead to product loss. For example, morpholine and its derivatives can be highly water-soluble, making extraction from aqueous media challenging.[5][6]

Q3: How can I effectively monitor the progress of my reaction?

A3: Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and effective method to visualize the consumption of starting materials and the formation of the product. Staining with potassium permanganate or ninhydrin can be useful for visualizing the spots if they are not UV-active. LC-MS provides more detailed information, confirming the mass of the desired product and helping to identify any major byproducts being formed.

Q4: What is the best method for purifying the final product, 2-(Methoxymethyl)morpholine hydrochloride?

A4: Purification of morpholine derivatives often involves converting the basic free-amine product into its hydrochloride salt.[6] This is typically achieved by dissolving the crude product in a suitable organic solvent (like ethyl acetate or diethyl ether) and adding a solution of HCl in a compatible solvent until precipitation is complete. The resulting salt can then be purified by recrystallization from a suitable solvent system, such as ethanol, isopropanol, or mixtures with water.[6] Flash column chromatography on silica gel can also be used to purify the free base before salt formation, though it's important to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent peak tailing.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.[7]Solution: Screen a range of temperatures (e.g., 40°C, 50°C, 60°C) to find the optimal condition. For the reaction of an epoxide, a moderate temperature of 50°C has been reported.[3]
2. Incorrect pH/Base Concentration: The nucleophilicity of the amine and the stability of the epoxide are pH-dependent. The reaction reported uses a high concentration of aqueous sodium hydroxide.[3]Solution: Methodically vary the concentration of the base. Test different bases (e.g., K₂CO₃, NaOH, t-BuOK) to find the most effective one for the cyclization step.[8][9]
3. Insufficient Reaction Time: The reaction may not have reached completion.Solution: Monitor the reaction over a longer period (e.g., 24h, 48h) using TLC or LC-MS to determine the point of maximum product formation. The reported synthesis involved stirring for over 20 hours.[3]
Formation of Multiple Byproducts 1. Side Reactions: Undesired reactions, such as polymerization of the epoxide or alternative cyclization pathways, may be occurring.Solution: Adjust the rate of addition of the epoxide; a slow, dropwise addition can minimize side reactions.[3] Re-evaluate the solvent and temperature conditions.
2. Impure Starting Materials: Contaminants in the starting materials can lead to byproduct formation.Solution: Ensure the purity of all reactants and solvents before starting the reaction. Purify starting materials if necessary.
Difficult Product Isolation / Low Recovery 1. Product Solubility: The product may have high solubility in the aqueous phase, leading to poor extraction efficiency.Solution: Perform multiple extractions (3-5 times) with the chosen organic solvent (e.g., ethyl acetate).[3] If the product is highly polar, consider using a different solvent like chloroform or a mixture of solvents. Salting out by adding NaCl to the aqueous phase before extraction can also improve recovery.[10]
2. Emulsion Formation during Extraction: Emulsions can trap the product and make phase separation difficult.Solution: Add brine (saturated NaCl solution) to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be effective.
3. Inefficient Recrystallization: The chosen solvent may be suboptimal, leading to "oiling out" or poor crystal formation.[6]Solution: Screen a variety of solvents or solvent mixtures for recrystallization. Ensure the solution is not overly concentrated and allow for slow cooling to promote crystal growth. Scratching the inside of the flask can help induce nucleation.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-(Methoxymethyl)morpholine

This protocol is based on the synthesis of (2R)-2-(Methoxymethyl)morpholine, which has been reported with a low yield, offering a starting point for optimization.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-aminoethanesulfonic acid (5 equivalents) in a 40% aqueous sodium hydroxide solution.

  • Reactant Addition: Heat the mixture to the desired temperature (e.g., 50°C). Slowly add a solution of (R)-(-)-glycidyl methyl ether (1 equivalent) in methanol dropwise over 1-2 hours.

  • Reaction Monitoring: After the initial addition, allow the reaction to stir for approximately 75 minutes. Then, add an additional volume of 40% aqueous sodium hydroxide and continue stirring for an extended period (e.g., 20-48 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate.[3]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2-(Methoxymethyl)morpholine.

Protocol 2: Purification via Hydrochloride Salt Formation

This protocol describes the purification of the crude product by converting it to its hydrochloride salt.[6]

  • Salt Formation: Dissolve the crude 2-(Methoxymethyl)morpholine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of 2M HCl in diethyl ether or isopropanol dropwise while stirring. Continue addition until a precipitate is formed and the pH of the solution is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.

  • Recrystallization: Recrystallize the 2-(Methoxymethyl)morpholine hydrochloride from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol) to obtain the purified product.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Parameters for Reaction Optimization
ParameterRange to InvestigateRationale
Temperature 40°C - 80°CAffects reaction rate and selectivity. Higher temperatures may lead to decomposition or side reactions.[7]
Base Concentration 20% - 40% NaOH (aq)The concentration of the base can influence the rate of both the desired ring-opening and the subsequent cyclization.[3]
Reaction Time 12 - 48 hoursEnsures the reaction proceeds to completion. Extended times may be necessary for sterically hindered substrates.[5]
Solvent Methanol, Ethanol, IsopropanolThe choice of solvent can affect the solubility of reactants and influence the reaction pathway.
Molar Ratio (Amine:Epoxide) 3:1 to 6:1Using an excess of the amine component can help to minimize the formation of undesired dimers or polymers from the epoxide.[3]

Visualizations

Reaction_Pathway Reaction Pathway for 2-(Methoxymethyl)morpholine Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Glycidyl_Methyl_Ether Glycidyl Methyl Ether Ring_Opening Nucleophilic Ring-Opening Glycidyl_Methyl_Ether->Ring_Opening Amino_Compound Amino Compound (e.g., Aminoethanesulfonic acid) Amino_Compound->Ring_Opening + Base (NaOH) Intermediate Amino Alcohol Intermediate Ring_Opening->Intermediate Cyclization Intramolecular Cyclization Free_Base 2-(Methoxymethyl)morpholine (Free Base) Cyclization->Free_Base Intermediate->Cyclization Heat HCl_Salt 2-(Methoxymethyl)morpholine HCl Free_Base->HCl_Salt + HCl

Caption: Synthetic pathway for 2-(Methoxymethyl)morpholine hydrochloride.

Optimization_Workflow Experimental Workflow for Yield Optimization Start Start: Baseline Experiment Vary_Temp Vary Temperature Start->Vary_Temp Analyze Analyze Yield & Purity (TLC, LC-MS) Vary_Temp->Analyze Vary_Base Vary Base Concentration Vary_Base->Analyze Vary_Time Vary Reaction Time Vary_Time->Analyze Analyze->Vary_Base Yield Improved? No Analyze->Vary_Time Yield Improved? Yes Optimal_Condition Optimal Conditions Found Analyze->Optimal_Condition Target Yield Achieved Re-evaluate Re-evaluate Parameters Analyze->Re-evaluate Further Optimization Needed Re-evaluate->Vary_Temp

Caption: Logical workflow for optimizing reaction yield.

Troubleshooting_Tree Troubleshooting Decision Tree Problem Low Reaction Yield Check_Completion Is Reaction Complete? (TLC/LC-MS) Problem->Check_Completion Increase_Time_Temp Increase Reaction Time or Temperature Check_Completion->Increase_Time_Temp No Check_Purity Are Byproducts Observed? Check_Completion->Check_Purity Yes Optimize_Conditions Optimize Conditions (Temp, Base, Addition Rate) Check_Purity->Optimize_Conditions Yes Check_Workup Review Workup & Extraction Procedure Check_Purity->Check_Workup No Check_Starting_Materials Check Purity of Starting Materials Optimize_Conditions->Check_Starting_Materials Modify_Extraction Modify Extraction (pH, Solvent, Salting Out) Check_Workup->Modify_Extraction

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Scale-Up Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the scale-up synthesis of substituted morpholines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of substituted morpholines?

A1: Several synthetic routes are amenable to the scale-up production of substituted morpholines. The choice of route often depends on the desired substitution pattern, availability of starting materials, and cost-effectiveness. Common strategies include:

  • Cyclization of 1,2-amino alcohols: This is a widely used method involving the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile, followed by cyclization.[1][2] A common approach is the annulation with chloroacetyl chloride or related carboxylic ester derivatives.[3]

  • Dehydration of diethanolamine derivatives: For N-substituted morpholines, the acid-catalyzed dehydration of the corresponding diethanolamine is a straightforward approach.[1]

  • Multi-component reactions (MCRs): MCRs offer an efficient way to generate highly substituted morpholines in a single step from simple starting materials.[4][5]

  • Palladium-catalyzed carboamination: This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols and aryl or alkenyl bromides.[6][7]

Q2: What are the primary safety concerns when working with morpholine and its derivatives on a large scale?

A2: Morpholine is classified as a hazardous substance and requires careful handling, especially at scale. Key safety considerations include:

  • Corrosivity: Morpholine can cause severe skin burns and eye damage upon contact.

  • Flammability: It is a flammable liquid with a relatively low boiling point (around 129 °C), necessitating precautions against ignition sources.

  • Respiratory Irritation: Vapors can be irritating to the respiratory tract.

  • Proper Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and respiratory protection in poorly ventilated areas.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.

  • Handling: Use in a well-ventilated area, preferably under an extractor hood. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[8]

Troubleshooting Guide

Low Yield and Incomplete Conversion

Problem: My reaction is showing low yield and/or incomplete conversion of starting materials during scale-up.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Mixing/Mass Transfer On a larger scale, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.[9] Solution: Increase the stirring rate, use an appropriately sized and shaped stirrer, or consider a different reactor design that ensures better mixing.
Poor Heat Transfer Exothermic or endothermic reactions can be difficult to control at scale, leading to side reactions or incomplete conversion.[10] Solution: Ensure the reactor has adequate heating/cooling capacity. For highly exothermic reactions, consider a semi-batch or continuous flow process to better manage the heat output.
Catalyst Deactivation Catalysts, especially palladium-based ones, can be sensitive to air and moisture, leading to deactivation.[1] Solution: Ensure all solvents and reagents are thoroughly dried and the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect Stoichiometry Inaccurate measurement of reagents on a larger scale can significantly impact the reaction outcome. Solution: Double-check all calculations and ensure accurate weighing and dispensing of all reactants and catalysts.
Formation of Impurities and Side Products

Problem: I am observing significant formation of impurities, such as N,N-dialkylated byproducts, during the synthesis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Over-alkylation of the Amine The initially formed secondary amine can compete with the primary amine starting material for the alkylating agent, leading to undesired dialkylation.[1] Solution: 1. Use a bulky alkylating agent to sterically hinder the second alkylation.[1] 2. Use a slow addition of the alkylating agent to maintain a low concentration. 3. Employ a large excess of the amine starting material.
Side Reactions due to Temperature Higher reaction temperatures, especially with poor heat control at scale, can promote side reactions. Solution: Optimize the reaction temperature. If the reaction is exothermic, ensure efficient cooling.
Decomposition of Starting Materials or Products Prolonged reaction times, often encountered during scale-up, can lead to the decomposition of sensitive compounds.[9] Solution: Investigate the stability of your compounds under the reaction conditions over time. If necessary, shorten the reaction time or consider a more rapid work-up procedure.
Purification and Isolation Challenges

Problem: I am facing difficulties in purifying the substituted morpholine product at a larger scale.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction Scaling up extractions can lead to the formation of emulsions and incomplete separation of layers. Solution: Allow for longer separation times. Consider using a different solvent system or adding brine to break emulsions.
Difficult Crystallization The appearance of new crystalline forms or oils can complicate isolation by crystallization on a larger scale.[9] Solution: Re-optimize the crystallization conditions (solvent, temperature, cooling rate). Seeding with a small amount of the desired crystalline product can be beneficial.
Chromatography Issues Column chromatography scales poorly and can be expensive and time-consuming for large quantities.[10] Solution: 1. Explore alternative purification methods like distillation or recrystallization. 2. If chromatography is necessary, optimize the loading and solvent gradient for the larger scale. Consider using flash chromatography systems designed for preparative separations.
High Water Solubility of Intermediates Some intermediates in morpholine synthesis can be highly water-soluble, leading to poor recovery during aqueous work-up.[4] Solution: Minimize the use of water during work-up. Consider back-extraction of the aqueous layers with an organic solvent.

Data Summary

Table 1: Comparison of Selected Synthetic Methods for Substituted Morpholines

Method Starting Materials Typical Yields Key Advantages Scale-Up Challenges
Ugi-Cyclization α-hydroxy ketone, isocyanide, amine, azide45-85%[4]High diversity of products, one-pot procedure.Isolation of water-soluble intermediates, potential for multiple side products.[4]
Pd-catalyzed Carboamination N-allyl-N-arylethanolamines, aryl/alkenyl bromides46-66%[7]Good stereocontrol, access to cis-3,5-disubstituted morpholines.[7]Catalyst cost and sensitivity, potential for catalyst deactivation.[1]
From 1,2-amino alcohols and Ethylene Sulfate 1,2-amino alcohol, ethylene sulfate, tBuOK>80% for many examples[3]High yielding, redox-neutral, uses inexpensive reagents.[3][11]Potential for side reactions depending on the substrate structure.[3]
Copper-Catalyzed Three-Component Reaction Amino alcohol, aldehyde, diazomalonate46-70%[5]Access to highly substituted morpholines, use of readily available starting materials.Modest diastereoselectivity in some cases.[5]

Experimental Protocols

General Protocol for Morpholine Synthesis from a 1,2-Amino Alcohol and Chloroacetyl Chloride

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Acylation:

    • Dissolve the 1,2-amino alcohol in a suitable solvent system (e.g., dichloromethane and water).[1]

    • Cool the solution in an ice bath.

    • Slowly and simultaneously add chloroacetyl chloride and an aqueous solution of a base (e.g., sodium hydroxide) while vigorously stirring, maintaining a low temperature and a basic pH.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes) to ensure complete acylation.[1]

  • Cyclization:

    • To the reaction mixture, add an aqueous solution of a stronger base (e.g., potassium hydroxide) and a co-solvent like isopropanol.[1]

    • Stir the mixture at room temperature for a period of time (e.g., 2 hours) to facilitate the intramolecular cyclization to form the morpholinone intermediate.[1]

  • Reduction (if morpholine is the final product):

    • Isolate the morpholinone intermediate.

    • Reduce the morpholinone using a suitable reducing agent (e.g., lithium aluminum hydride or borane) in an appropriate solvent (e.g., THF) to yield the desired substituted morpholine.

  • Work-up and Purification:

    • Quench the reaction carefully.

    • Perform an aqueous work-up to remove inorganic salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by distillation, recrystallization, or column chromatography.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of Substituted Morpholines start Start: Select Synthetic Route reagents Prepare Starting Materials & Reagents start->reagents reaction Perform Chemical Reaction (e.g., Cyclization, MCR) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Product Purification (Distillation, Crystallization, Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: A generalized experimental workflow for the synthesis of substituted morpholines.

troubleshooting_logic Troubleshooting Logic for Low Yield in Scale-Up start Low Yield Observed check_mixing Is mixing efficient? start->check_mixing improve_mixing Increase stirring rate Use appropriate stirrer check_mixing->improve_mixing No check_temp Is temperature controlled? check_mixing->check_temp Yes reoptimize Re-optimize reaction conditions improve_mixing->reoptimize improve_temp Ensure adequate heating/cooling check_temp->improve_temp No check_catalyst Is catalyst active? check_temp->check_catalyst Yes improve_temp->reoptimize improve_catalyst Use dry reagents/solvents Inert atmosphere check_catalyst->improve_catalyst No check_catalyst->reoptimize Yes improve_catalyst->reoptimize

Caption: A decision tree for troubleshooting low yields in scale-up synthesis.

reaction_pathway Common Side Reaction Pathway: N,N-Dialkylation start 1,2-Amino Alcohol (Primary Amine) desired_product Desired Product (Mono-alkylated) start->desired_product + R-X alkylating_agent Alkylating Agent (R-X) alkylating_agent->desired_product side_product Side Product (Di-alkylated) alkylating_agent->side_product desired_product->side_product + R-X (competes)

Caption: Illustration of the competing N,N-dialkylation side reaction.

References

preventing side reactions in the synthesis of 2-(Methoxymethyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Methoxymethyl)morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2-(Methoxymethyl)morpholine?

A1: A frequent synthetic strategy involves two key steps:

  • Formation of 2-(Hydroxymethyl)morpholine: This is often achieved through the ring-opening of a suitable epoxide, such as (R)-(-)-glycidyl methyl ether, with an amino alcohol derivative. The regioselectivity of the amine attack on the epoxide is a critical factor in this step.

  • O-methylation: The hydroxyl group of the 2-(hydroxymethyl)morpholine intermediate is then methylated to form the desired 2-(methoxymethyl)morpholine. This is typically carried out via a Williamson ether synthesis, where the choice of base and alkylating agent is crucial to prevent side reactions.

Q2: What is the primary challenge in the O-methylation of 2-(Hydroxymethyl)morpholine?

A2: The main challenge is the competition between O-alkylation of the hydroxyl group and N-alkylation of the morpholine nitrogen. The nitrogen atom of the morpholine is generally more nucleophilic than the oxygen of the hydroxyl group, which can lead to the formation of the undesired N-methylated byproduct.[1][2] Protecting the morpholine nitrogen, for example with a Boc group, is a common strategy to ensure selective O-methylation.[3]

Q3: What are the potential side reactions when N-alkylating 2-(Methoxymethyl)morpholine?

A3: When derivatizing the nitrogen of 2-(Methoxymethyl)morpholine, a primary side reaction is the formation of a quaternary ammonium salt, especially if the alkylating agent is highly reactive or used in excess.[4][5][6][7][8] Under harsh reaction conditions, such as high temperatures, ring-opening of the morpholine can also occur, though this is less common with milder alkylating agents.[9]

Troubleshooting Guides

Problem 1: Low yield and isomeric impurities in the synthesis of 2-(Hydroxymethyl)morpholine from an epoxide.

Possible Cause:

  • Lack of Regioselectivity: The ring-opening of an unsymmetrical epoxide like glycidyl methyl ether by an amine can occur at either of the two carbons of the epoxide ring, leading to a mixture of regioisomers. The reaction conditions, including the nature of the amine and the solvent, can influence this selectivity.

  • Incomplete Reaction: Epoxide ring-opening reactions can be slow, leading to a low conversion of starting materials.

Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. The use of a catalyst can sometimes improve both the rate and regioselectivity of the reaction.

  • Purification: Isomeric products can often be separated by column chromatography. Careful selection of the stationary and mobile phases is key.

Problem 2: Predominant N-alkylation instead of O-alkylation when preparing 2-(Methoxymethyl)morpholine.

Possible Cause:

  • Higher Nucleophilicity of Nitrogen: The lone pair of electrons on the morpholine nitrogen is more available for nucleophilic attack than the electrons on the hydroxyl oxygen.

  • Inappropriate Base: The choice of base can significantly influence the N- versus O-alkylation ratio.

Solutions:

  • Protecting Group Strategy: The most reliable method to ensure selective O-alkylation is to protect the morpholine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, prior to methylation. The Boc group can be readily removed after the O-methylation is complete.[3]

  • Choice of Base and Solvent: In the absence of a protecting group, the reaction conditions can be optimized to favor O-alkylation. For instance, the use of a bulky base might sterically hinder the approach to the nitrogen atom. The solvent can also play a role in the solvation of the ions and influence the reaction pathway.

Reaction Condition Effect on N- vs. O-Alkylation Rationale
Nitrogen Protecting Group (e.g., Boc) Favors O-alkylationThe protecting group reduces the nucleophilicity of the nitrogen.
Strong, Non-nucleophilic Base (e.g., NaH) Can favor O-alkylation by deprotonating the hydroxyl groupCreates a more nucleophilic alkoxide.
Bulky Base May favor O-alkylationSteric hindrance around the nitrogen can disfavor N-alkylation.
Polar Aprotic Solvent (e.g., THF, DMF) Can influence selectivitySolvation of the cation can affect the reactivity of the nucleophiles.
Problem 3: Formation of quaternary ammonium salt during N-alkylation of 2-(Methoxymethyl)morpholine.

Possible Cause:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent can drive the reaction towards the formation of the quaternary ammonium salt.

  • Highly Reactive Alkylating Agent: Reagents like methyl iodide are very reactive and can readily lead to over-alkylation.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use of a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent is often sufficient.

  • Choice of Alkylating Agent: If possible, use a less reactive alkylating agent. For example, an alkyl bromide might be less prone to over-alkylation than an alkyl iodide.

  • Monitoring the Reaction: Closely monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS) to stop the reaction once the desired product is formed and before significant amounts of the quaternary salt appear.

Experimental Protocols

Protocol 1: Selective O-Methylation of N-Boc-2-(hydroxymethyl)morpholine

This protocol is designed to selectively methylate the hydroxyl group while the morpholine nitrogen is protected.

Materials:

  • N-Boc-2-(hydroxymethyl)morpholine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-2-(methoxymethyl)morpholine.

Protocol 2: N-Benzylation of 2-(Methoxymethyl)morpholine

This protocol describes a typical N-alkylation of the 2-(methoxymethyl)morpholine core.

Materials:

  • 2-(Methoxymethyl)morpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a solution of 2-(methoxymethyl)morpholine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction by TLC.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-benzyl-2-(methoxymethyl)morpholine.[10]

Visualizing Experimental Workflows

experimental_workflow Workflow for Synthesis of N-Substituted 2-(Methoxymethyl)morpholine Derivatives cluster_step1 Step 1: Synthesis of 2-(Hydroxymethyl)morpholine cluster_step2 Step 2: O-Methylation cluster_step3 Step 3: N-Alkylation Epoxide Epoxide (e.g., Glycidyl methyl ether) RingOpening Epoxide Ring-Opening Epoxide->RingOpening Amine Amine (e.g., Amino alcohol derivative) Amine->RingOpening HM_Morpholine 2-(Hydroxymethyl)morpholine RingOpening->HM_Morpholine Protection Nitrogen Protection (e.g., Boc-protection) HM_Morpholine->Protection MM_Morpholine 2-(Methoxymethyl)morpholine Methylation O-Methylation (e.g., NaH, CH3I) Protection->Methylation Deprotection Deprotection Methylation->Deprotection Deprotection->MM_Morpholine N_Alkylation N-Alkylation MM_Morpholine->N_Alkylation AlkylatingAgent Alkylating Agent (e.g., Benzyl bromide) AlkylatingAgent->N_Alkylation FinalProduct N-Alkyl-2-(methoxymethyl)morpholine N_Alkylation->FinalProduct

Caption: Synthetic workflow for N-substituted 2-(methoxymethyl)morpholine.

troubleshooting_guide Troubleshooting Logic for O-Methylation Start Low yield of 2-(Methoxymethyl)morpholine CheckByproducts Analyze crude mixture for N-methylated byproduct Start->CheckByproducts N_Alkylation_Detected N-Alkylation is the major side reaction CheckByproducts->N_Alkylation_Detected N-methyl byproduct detected IncompleteReaction Incomplete reaction/ Low conversion CheckByproducts->IncompleteReaction Mainly starting material remains ProtectN Implement N-protection strategy (e.g., Boc group) N_Alkylation_Detected->ProtectN Yes OptimizeBase Optimize base and solvent (if no protection) N_Alkylation_Detected->OptimizeBase No Success Improved yield of O-methylated product ProtectN->Success OptimizeBase->Success IncreaseTimeTemp Increase reaction time or temperature IncompleteReaction->IncreaseTimeTemp CheckReagents Check purity/activity of NaH and CH3I IncompleteReaction->CheckReagents IncreaseTimeTemp->Success CheckReagents->Success

Caption: Decision tree for troubleshooting O-methylation of 2-(hydroxymethyl)morpholine.

References

Technical Support Center: Deprotection of N-Boc-2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed strategies for the deprotection of N-Boc-2-(Methoxymethyl)morpholine. It includes troubleshooting advice, frequently asked questions (FAQs), comparative data on various methods, and detailed experimental protocols to address challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when deprotecting N-Boc-2-(Methoxymethyl)morpholine?

The main challenge is the potential for the cleavage of the acid-sensitive methoxymethyl ether side chain under the acidic conditions typically used for N-Boc deprotection. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can remove the N-Boc group but may also cleave the methoxymethyl ether, leading to an undesired byproduct.[1]

Q2: My N-Boc deprotection reaction is slow or incomplete. What should I do?

If you are using standard acidic conditions (e.g., TFA in DCM) and the reaction is sluggish, consider the following:

  • Increase Acid Strength: A stronger acid system, such as HCl in dioxane or ethyl acetate, can be more effective than TFA in DCM.[1]

  • Increase Temperature: Gently warming the reaction mixture may increase the rate of deprotection, but this should be done cautiously to avoid decomposition of the starting material or product.

  • Monitor Progress: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. The deprotected amine will be more polar and have a lower Rf value on TLC.[1]

Q3: I am observing cleavage of the methoxymethyl ether side chain. How can I prevent this?

To avoid cleaving the methoxymethyl ether, milder deprotection methods are recommended:

  • Milder Acidic Conditions: Consider using milder acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]

  • Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative that can be effective under milder conditions.[1]

  • Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water can be employed.[1][2]

Q4: What are the advantages of using oxalyl chloride in methanol for N-Boc deprotection?

Using oxalyl chloride in methanol is a very mild method that is tolerant of many acid-labile functional groups, including esters.[2][3] The reaction typically proceeds at room temperature with good to excellent yields.[3]

Q5: Are there any environmentally friendly ("green") methods for N-Boc deprotection?

Yes, several greener alternatives exist. Catalyst-free deprotection using hot water is a notable example.[2][4] Additionally, deep eutectic solvents (DES), such as choline chloride:p-toluenesulfonic acid, can serve as an eco-friendly reaction medium and catalyst.[1][5]

Q6: How can I monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine product is typically more polar than the N-Boc protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin can help visualize the free amine. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the presence of the desired product and monitor the disappearance of the starting material.[1]

Troubleshooting Guide

This guide will help you navigate common issues encountered during the deprotection of N-Boc-2-(Methoxymethyl)morpholine.

Problem 1: Incomplete or Slow Deprotection
Potential Cause Suggested Solution
Insufficient acid strengthSwitch to a stronger acid system (e.g., 4M HCl in dioxane).[1]
Steric hindranceIncrease reaction time and/or temperature. Monitor carefully for side product formation.
Low temperatureAllow the reaction to warm to room temperature or gently heat, monitoring closely by TLC or LC-MS.
Problem 2: Cleavage of the Methoxymethyl Ether
Potential Cause Suggested Solution
Harsh acidic conditions (e.g., high concentration of TFA or HCl)Switch to a milder deprotection method. See the "Alternative Deprotection Strategies" section below.
Prolonged reaction time under acidic conditionsCarefully monitor the reaction and stop it as soon as the starting material is consumed.
Problem 3: Formation of Unexpected Byproducts
Potential Cause Suggested Solution
Tert-butylation of nucleophilic sitesThis is caused by the tert-butyl cation generated during deprotection. While less of a concern for this specific molecule, if other nucleophilic groups are present, add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture.[6]
Intramolecular cyclization or rearrangementThe deprotected morpholine nitrogen could potentially interact with the methoxymethyl side chain. Using milder, non-acidic conditions can often prevent such side reactions.

Comparison of Deprotection Strategies

Method Reagents Solvent Temp (°C) Time Yield (%) Notes
Strong Acid Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - RT0.5 - 2 hVariableHigh risk of methoxymethyl ether cleavage.[1]
Strong Acid 4M HCl in DioxaneDioxane0 - RT0.5 - 2 hVariablePotentially less ether cleavage than TFA but still a risk.[7]
Mild Acid p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolRTVariableGoodMilder conditions, reduced risk to the ether group.[1]
Lewis Acid Zinc Bromide (ZnBr₂)Dichloromethane (DCM)RTVariableGoodNon-protic conditions can be advantageous.[1]
Alternative Oxalyl ChlorideMethanolRT1 - 4 hup to 90Very mild and tolerant of acid-sensitive groups.[3]
Thermal (Green) WaterWater100 (Reflux)10 min - 2 h90 - 97Environmentally friendly, catalyst-free.[2][4]

Experimental Protocols

Protocol 1: Deprotection using Oxalyl Chloride in Methanol[3]
  • In a dry round-bottom flask, dissolve N-Boc-2-(Methoxymethyl)morpholine (1.0 eq.) in methanol (approx. 0.1-0.2 M).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 eq.) dropwise to the solution. Caution: Gas evolution and a slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC (staining with ninhydrin to visualize the free amine).

  • Upon completion, carefully add deionized water to quench the reaction.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Thermal Deprotection in Boiling Water[2]
  • In a round-bottom flask equipped with a reflux condenser, add N-Boc-2-(Methoxymethyl)morpholine (1.0 eq.) to distilled water (approx. 0.1 M).

  • Heat the mixture to reflux (100 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 10 minutes to 2 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve N-Boc-2-(Methoxymethyl)morpholine in appropriate solvent Add_Reagent Add Deprotection Reagent (e.g., Acid, Oxalyl Chloride, or Water) Start->Add_Reagent React Stir at specified temperature Add_Reagent->React Monitor Monitor progress by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Quench reaction and perform aqueous work-up Monitor->Workup Complete Purify Purify by chromatography or extraction Workup->Purify End Isolated 2-(Methoxymethyl)morpholine Purify->End

Caption: General experimental workflow for the deprotection of N-Boc-2-(Methoxymethyl)morpholine.

Troubleshooting_Tree Start Deprotection Issue? Incomplete Incomplete Reaction? Start->Incomplete Yes Side_Product Side Product Formation? Start->Side_Product No Stronger_Acid Use Stronger Acid (e.g., 4M HCl/Dioxane) Incomplete->Stronger_Acid Using mild acid Increase_Temp Increase Temperature /Reaction Time Incomplete->Increase_Temp Steric hindrance likely MOM_Cleavage Methoxymethyl Ether Cleavage? Side_Product->MOM_Cleavage Yes Success Problem Resolved Stronger_Acid->Success Increase_Temp->Success Milder_Method Switch to Milder Method: - Oxalyl Chloride/MeOH - Thermal (H2O) - Lewis Acid MOM_Cleavage->Milder_Method Yes Check_Purity Analyze other byproducts and check starting material purity MOM_Cleavage->Check_Purity No Milder_Method->Success Check_Purity->Success

Caption: Troubleshooting decision tree for N-Boc deprotection of 2-(Methoxymethyl)morpholine.

References

Technical Support Center: Stereoselective Synthesis of 2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-(methoxymethyl)morpholine and related chiral morpholine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing low diastereoselectivity in the synthesis of a 2,5-disubstituted morpholine. What are the potential causes and how can we improve it?

A1: Low diastereoselectivity in the formation of 2,5-disubstituted morpholines, such as those synthesized via copper-promoted oxyamination of alkenes, can be influenced by several factors. The relative stereochemistry of the major diastereomer is often assigned as 2,5-cis.[1]

Troubleshooting Steps:

  • Reaction Temperature: Temperature can significantly impact the transition state energies leading to different diastereomers. Experiment with a range of temperatures to find the optimal condition for the desired diastereomer.

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial. For copper-promoted reactions, the nature of the copper salt and any additional ligands can influence the stereochemical outcome.

  • Substrate Steric Hindrance: The steric bulk of the substituents on your starting alkene can direct the approach of the incoming nucleophiles. Modifying the protecting groups or other non-essential bulky groups on the substrate might enhance selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the reaction mechanism and diastereoselectivity. Screen a variety of solvents (e.g., polar aprotic, non-polar) to determine the optimal medium.

Q2: Our asymmetric hydrogenation of a dehydromorpholine precursor to a 2-substituted chiral morpholine is resulting in low enantiomeric excess (ee). How can we enhance the enantioselectivity?

A2: Asymmetric hydrogenation is a powerful technique capable of achieving excellent enantioselectivities (up to 99% ee) for the synthesis of 2-substituted chiral morpholines.[2][3][4] Low enantiomeric excess often points to issues with the catalytic system or reaction conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of the chiral ligand is paramount. For rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines, chiral bisphosphine ligands with a large bite angle, such as (R)-SKP, have proven to be highly effective.[3][5] If you are using a different ligand, consider screening others known for high enantioselectivity in similar systems.

  • Catalyst Loading: While a higher catalyst loading might increase reaction rate, it can sometimes negatively impact enantioselectivity. It is advisable to optimize the catalyst loading to find a balance between reaction efficiency and stereochemical control.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction kinetics and, consequently, the enantioselectivity. Investigate a range of pressures (e.g., from 10 atm to 50 atm) to find the optimal condition.[2]

  • Solvent and Temperature: The reaction solvent and temperature can affect the conformation of the catalyst-substrate complex and thus the enantioselectivity. Anhydrous dichloromethane (DCM) is a commonly used solvent for these reactions.[5] Optimization of the reaction temperature should also be performed.

  • Substrate Purity: Impurities in the dehydromorpholine substrate can sometimes poison the catalyst or interfere with the chiral recognition process. Ensure the starting material is of high purity.

Q3: We are attempting an organocatalytic enantioselective chlorocycloetherification to synthesize a morpholine with a quaternary stereocenter at the 2-position, but the yield is low. What are the common pitfalls?

A3: Organocatalytic enantioselective chlorocycloetherification is a valuable method for constructing morpholines with a quaternary stereocenter.[6] Low yields can often be attributed to side reactions or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Choice: Cinchona alkaloid-derived catalysts are often employed for this transformation.[6] The specific choice of the cinchona alkaloid derivative can have a significant impact on both yield and enantioselectivity.

  • Chlorinating Agent: The nature of the chlorinating agent is critical. Ensure it is fresh and of high quality. The stoichiometry of the chlorinating agent should also be carefully optimized.

  • Reaction Time and Temperature: These reactions are typically run under mild conditions.[6] Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation. Running the reaction at too high a temperature might lead to decomposition or side product formation.

  • Substrate Reactivity: The electronic and steric properties of the starting alkenol can influence its reactivity. If the hydroxyl group is too hindered or the double bond is not sufficiently nucleophilic, the cyclization may be slow or inefficient.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Dehydromorpholines

Catalyst PrecursorChiral LigandSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
[Rh(COD)₂]BF₄(R)-SKPDCM505012>9999[2][3]
[Rh(COD)₂]BF₄(R)-SKPDCM305012>9999[2]
[Rh(COD)₂]BF₄(R)-SKPDCM305024>9999[2]
[Rh(COD)₂]BF₄(R)-SKPDCM105024>9998[2]

Table 2: Diastereoselective Synthesis of 2-Aminomethyl Morpholines via Copper-Promoted Oxyamination

Alkene SubstrateAmine NucleophileProductYield (%)Diastereomeric RatioReference
1,1-disubstituted alkeneBenzylamineHighly substituted morpholine912:1[1]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [5]

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).

  • Reaction Setup: Stir the catalyst solution at room temperature for 30 minutes.

  • Substrate Addition: Add a solution of the 2-substituted dehydromorpholine (0.25 mmol) in anhydrous DCM (1.0 mL) to the Schlenk tube.

  • Hydrogenation: Transfer the Schlenk tube to an autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize it to the desired pressure (e.g., 50 atm).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12 hours).

  • Work-up: After cooling to room temperature and carefully releasing the hydrogen pressure, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Sharpless Asymmetric Epoxidation for Chiral Morpholine Synthesis [7]

  • Reaction Setup: To a mixture of 4Å molecular sieves (4 g) in CH₂Cl₂ (180 mL) at -35 °C under a nitrogen atmosphere, sequentially add diethyl-D-tartrate (856 μL, 4.99 mmol), titanium isopropoxide (1.22 mL, 4.17 mmol), and cumene hydroperoxide (12 mL).

  • Stirring: Stir the mixture at -35 °C for 2 hours.

  • Substrate Addition: Add a solution of 3-chlorocinnamic alcohol (7.0 g, 41.7 mmol) in CH₂Cl₂ (20 mL) dropwise over 1 hour.

  • Reaction Execution: Stir the resulting mixture for an additional 8 hours at -35 °C.

  • Work-up: Filter the solution and wash the filtrate with 10% NaOH (2 x 80 mL) and brine (100 mL).

  • Further Steps: The resulting chiral epoxide is then carried forward through subsequent steps to construct the morpholine ring.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Analysis prep_catalyst Prepare Rh/(R)-SKP catalyst solution in anhydrous DCM add_substrate Add dehydromorpholine substrate solution prep_catalyst->add_substrate hydrogenate Hydrogenate in autoclave under H₂ pressure add_substrate->hydrogenate concentrate Concentrate reaction mixture hydrogenate->concentrate purify Purify by flash chromatography concentrate->purify analyze Analyze ee by chiral HPLC purify->analyze

Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.

logical_relationship cluster_params Reaction Parameters cluster_outcomes Stereochemical Outcomes catalyst Chiral Catalyst/Ligand ee Enantiomeric Excess (ee) catalyst->ee Strongly Influences dr Diastereomeric Ratio (dr) catalyst->dr Influences temperature Temperature temperature->ee temperature->dr pressure Pressure (for hydrogenation) pressure->ee solvent Solvent solvent->ee solvent->dr

Caption: Factors Influencing Stereoselectivity in Morpholine Synthesis.

References

analytical methods for detecting impurities in 2-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on analytical methods for detecting impurities in 2-(Methoxymethyl)morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for detecting impurities in 2-(Methoxymethyl)morpholine hydrochloride? A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), often with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is versatile for a wide range of impurities, while GC-MS is highly sensitive for volatile and semi-volatile compounds. The choice depends on the specific impurities of interest and their physicochemical properties.

Q2: What are the potential impurities I should be looking for? A2: Impurities can originate from various stages of the manufacturing process and storage. They are typically categorized as:

  • Process-Related Impurities: These include unreacted starting materials, leftover intermediates, and by-products from side reactions. For morpholine derivatives, potential by-products could include isomers or related heterocyclic structures like 1,4-oxazepane compounds.[1]

  • Starting Material Impurities: Impurities present in the raw materials used for synthesis.

  • Degradation Products: These form over time due to exposure to light, heat, or moisture.

  • Residual Reagents and Catalysts: Trace amounts of reagents, solvents, or catalysts (e.g., palladium on carbon) used during synthesis.[2]

Q3: Why is a derivatization step often recommended for GC-MS analysis of morpholine derivatives? A3: Direct analysis of polar compounds like morpholine derivatives by GC-MS can be challenging due to poor volatility and peak shape.[3] Derivatization converts the analyte into a more volatile and thermally stable compound.[3][4] A common method involves reacting the secondary amine of the morpholine ring with sodium nitrite under acidic conditions to form a stable and volatile N-nitrosomorpholine derivative, which is more suitable for GC-MS analysis.[3][4]

Q4: How do I choose between HPLC and GC-MS for my impurity analysis? A4:

  • Choose HPLC for non-volatile, thermally unstable impurities, or when a wide range of polar and non-polar impurities needs to be screened in a single run. HPLC with UV detection is a robust quantitative technique.

  • Choose GC-MS for volatile or semi-volatile impurities. It offers excellent sensitivity and specificity, providing structural information that aids in the identification of unknown impurities.[5] However, it may require derivatization for polar analytes like 2-(Methoxymethyl)morpholine.[6]

Q5: What are the critical parameters to optimize during method development for impurity profiling? A5: Key parameters include:

  • For HPLC: Column chemistry (e.g., C18, mixed-mode), mobile phase composition (pH, organic modifier), gradient profile, and detector wavelength.[7]

  • For GC-MS: GC column (stationary phase), oven temperature program, carrier gas flow rate, and MS parameters (ionization mode, mass range). If using derivatization, optimizing the reaction conditions (temperature, time, reagent concentration) is crucial.[4]

Potential Impurity Sources

The following diagram illustrates the logical relationship between the manufacturing process and the origin of potential impurities.

A Synthesis Process B Starting Materials A->B Input C Intermediates A->C Forms D By-products & Isomers A->D Generates H Reagents & Solvents A->H Input E Final API (2-(Methoxymethyl)morpholine HCl) B->E Carryover C->E Converts to C->E Unreacted D->E Contaminates F Storage & Handling E->F G Degradation Products F->G Leads to G->E Contaminates H->E Residual

Caption: Potential sources of impurities in the final API.

Troubleshooting Guides

HPLC-UV Troubleshooting
Problem Potential Causes Solutions
Peak Tailing or Fronting 1. Column overload.2. Active sites on the column interacting with the basic morpholine nitrogen.3. Mismatch between sample solvent and mobile phase.4. Column degradation or contamination.1. Reduce sample concentration or injection volume.2. Use a mobile phase with a competing base (e.g., triethylamine), adjust pH, or use a column specifically designed for basic compounds.3. Dissolve the sample in the initial mobile phase whenever possible.4. Flush the column with a strong solvent, or replace the column if necessary.
Unstable Retention Times 1. Leak in the system.2. Inconsistent mobile phase composition or inadequate mixing.3. Insufficient column equilibration time.4. Fluctuations in column temperature.1. Check all fittings for leaks, especially between the pump and injector, and column and detector.2. Prepare fresh mobile phase and ensure it is thoroughly degassed. Check pump performance.3. Ensure the column is equilibrated for a sufficient time (10-20 column volumes) before injection.4. Use a column oven to maintain a stable temperature.
Baseline Noise or Drift 1. Air bubbles in the system.2. Contaminated mobile phase or detector cell.3. Pump seals are worn or dirty.4. Detector lamp is failing.1. Degas the mobile phase thoroughly. Purge the pump to remove bubbles.2. Use high-purity HPLC-grade solvents. Flush the detector cell.3. Clean or replace the pump seals.4. Check the lamp energy and replace it if it is low.
Ghost Peaks (Extra Peaks) 1. Contamination in the sample, solvent, or glassware.2. Carryover from a previous injection.3. Septum bleed from the injector.1. Run a blank gradient (mobile phase only) to identify the source of contamination.2. Implement a robust needle wash protocol in the autosampler method. Inject a blank after a high-concentration sample to check for carryover.3. Replace the injector septum.
GC-MS Troubleshooting
Problem Potential Causes Solutions
No Peaks or Low Signal 1. Syringe issue (not injecting sample).2. Leak in the system (carrier gas).3. Incorrect injector or detector temperature.4. MS filament is off or burned out.5. Incomplete derivatization.1. Visually confirm the syringe is drawing and injecting the sample.[8] Replace the syringe if plugged.[9]2. Perform a leak check of the system from the gas source to the detector.[8]3. Verify that the injector and transfer line temperatures are set correctly and stable.[8]4. Check the MS tune file and filament status.[10]5. Re-optimize derivatization conditions (time, temperature, reagent concentration).
Peak Tailing 1. Active sites in the inlet liner or column.[9]2. Column contamination.3. Dead volume from incorrect column installation.[9]1. Use a fresh, deactivated inlet liner. Trim 10-15 cm from the front of the column.[9]2. Bake out the column at its maximum isothermal temperature. If this fails, the column may need replacement.3. Reinstall the column, ensuring the correct insertion depth into the injector and detector and that the column cut is clean and square.[9]
Retention Time Shifts 1. Fluctuation in carrier gas flow rate or pressure.[11]2. Changes in oven temperature profile.3. Column contamination or degradation.[9]1. Check the gas supply pressure and ensure flow controllers are working correctly. Check for leaks.[9]2. Verify the oven is calibrating and holding temperature correctly.3. Condition the column. If shifts persist, the column may be degraded and require replacement.[9]
High Baseline / Column Bleed 1. Column temperature is too high.2. Oxygen leak in the system.3. Contaminated carrier gas.4. Column is aged or damaged.1. Ensure the oven temperature does not exceed the column's maximum limit.2. Check all fittings and the septum for leaks to prevent oxygen from entering the system, which degrades the column phase.3. Use high-purity gases and ensure gas traps are functional.[8]4. Replace the column.

Analytical Workflow & Troubleshooting Logic

The diagrams below outline a general workflow for impurity analysis and a decision tree for troubleshooting a common chromatographic issue.

A Sample Receipt & Preparation B Analytical Method Selection (HPLC / GC-MS) A->B C Data Acquisition B->C D Data Processing (Integration & Peak Detection) C->D E Impurity Identification (vs. Standards / MS Library) D->E F Quantification E->F G Reporting & Specification Check F->G

Caption: General workflow for impurity analysis.

rect_node rect_node Start Problem: Unstable Retention Time Q1 Is the issue sudden or gradual? Start->Q1 Q2 Is the pressure stable? Q1->Q2 Sudden Sol4 Column degradation. Flush or replace column. Q1->Sol4 Gradual Q3 Is the mobile phase freshly prepared? Q2->Q3 Yes Sol1 Check for leaks at all fittings. Inspect pump seals. Q2->Sol1 No Q4 Is the column temperature stable? Q3->Q4 Yes Sol2 Prepare fresh mobile phase. Ensure proper degassing and mixing. Q3->Sol2 No Sol3 Verify column oven setpoint and stability. Q4->Sol3 No Q4->Sol4 Yes

Caption: Troubleshooting logic for unstable HPLC retention times.

Experimental Protocols

Disclaimer: The following protocols are starting points based on the analysis of related morpholine compounds. They must be fully optimized and validated for your specific application and instrumentation.

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed to separate the main component from potential polar and non-polar impurities.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 210 nm
Sample Preparation Dissolve sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Protocol 2: GC-MS Method with Derivatization

This method is suitable for the sensitive detection and identification of volatile and semi-volatile impurities.[3][4][6]

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the 2-(Methoxymethyl)morpholine hydrochloride sample in purified water to a concentration of approximately 1 mg/mL.

  • Transfer 1.0 mL of the sample solution to a reaction vial.

  • Adjust the pH to acidic (approx. pH 2-3) by adding 100 µL of 1M Hydrochloric Acid (HCl).[6]

  • Add 100 µL of a freshly prepared 10% (w/v) sodium nitrite (NaNO₂) solution and vortex.[6]

  • Heat the mixture at 40°C for 10 minutes.[6]

  • Cool the reaction mixture to room temperature.

  • Add 1.0 mL of dichloromethane and vortex for 1 minute to extract the derivatized compounds.

  • Allow the layers to separate and carefully transfer the bottom organic layer to an autosampler vial for analysis.

2. GC-MS Conditions:

Parameter Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Volume 1 µL (Splitless mode)
Injector Temperature 250 °C
Oven Program Initial 60°C, hold 2 min.Ramp to 280°C at 15°C/min.Hold at 280°C for 5 min.
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40 - 450 amu

Typical Performance Data for Morpholine Derivatization Method:

The following table summarizes typical quantitative performance based on published studies for morpholine analysis, which can serve as a benchmark during method validation.[12]

Parameter Typical Value
Linearity Range 10 - 400 µg/kg
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 1.3 - 3.3 µg/kg
Spiked Recovery Rate 88.6% - 107.2%
Precision (RSD%) 1.4% - 9.4%

References

Technical Support Center: Managing the Hygroscopic Nature of Morpholine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine hydrochloride salts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the hygroscopic nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for morpholine hydrochloride?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[1][2] Morpholine hydrochloride is known to be a hygroscopic solid, appearing as a white to off-white crystalline powder that can clump if exposed to moisture.[3][4][5] This moisture absorption can lead to a variety of issues in a laboratory and drug development setting, including:

  • Physical Changes: Caking, deliquescence (dissolving in absorbed water), and changes in crystal structure and particle size.[6][7]

  • Chemical Degradation: Hydrolysis can alter the chemical integrity of the compound.[6][7]

  • Inaccurate Weighing: Absorption of water leads to errors in mass measurements, impacting the accuracy of solution concentrations and reaction stoichiometries.

  • Reduced Efficacy and Stability: For pharmaceutical formulations, changes in the physical and chemical properties can affect the drug's stability, shelf-life, and bioavailability.[8][9][10]

Q2: How can I determine the moisture content of my morpholine hydrochloride sample?

A2: Several analytical techniques can be used to quantify the moisture content in a sample of morpholine hydrochloride. The most common methods include:

  • Karl Fischer Titration: This is a highly specific and accurate method for determining water content.[6] It is suitable for detecting even trace amounts of water.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The weight loss at temperatures corresponding to water evaporation indicates the moisture content.[11][12]

  • Dynamic Vapor Sorption (DVS): DVS analysis measures the amount of solvent (typically water) sorbed or desorbed by a sample at different relative humidity (RH) levels, providing a detailed moisture sorption isotherm.[13][14]

Q3: What are the ideal storage conditions for morpholine hydrochloride?

A3: To minimize moisture absorption, morpholine hydrochloride should be stored in a cool, dry place.[13] It is crucial to keep the compound in a tightly sealed, airtight container.[11] For highly sensitive experiments, storage in a desiccator with a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) or in a controlled low-humidity environment, such as a glove box, is recommended.[15]

Q4: What is Critical Relative Humidity (CRH) and why is it important?

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate weighing of morpholine hydrochloride.
  • Symptom: Difficulty obtaining a stable weight on an analytical balance; weight continuously increases.

  • Cause: The salt is absorbing moisture from the ambient air.

  • Solution:

    • Minimize Exposure Time: Weigh the required amount of morpholine hydrochloride as quickly as possible. Have all necessary equipment and containers ready before opening the stock bottle.

    • Use a Controlled Environment: If possible, perform weighing inside a glove box with a controlled, low-humidity atmosphere or in a room with a dehumidifier.

    • Weighing by Difference: Tare a sealed container with a small amount of the salt. Dispense the desired amount into your reaction vessel or solution and re-weigh the sealed container. The difference in weight is the amount of salt dispensed.

    • Drying Before Use: For non-hydrated forms, if moisture uptake is suspected, the salt can be dried in a vacuum oven at a suitable temperature (below its decomposition point) before weighing. However, be cautious as this may affect the crystal structure.

Issue 2: Caking or clumping of morpholine hydrochloride powder.
  • Symptom: The free-flowing powder has become a solid mass or contains hard lumps.

  • Cause: Prolonged or repeated exposure to humidity above its Critical Relative Humidity (CRH).

  • Solution:

    • Proper Storage: Ensure the container is always tightly sealed after use and stored in a desiccator.

    • Breaking Up Lumps: Gently break up clumps with a clean, dry spatula before weighing. Be aware that the material has already been exposed to moisture, which may have affected its purity.

    • Consider a Fresh Batch: For critical applications, it is advisable to use a fresh, unopened container of the salt.

Issue 3: Unexpected pH or reactivity in aqueous solutions.
  • Symptom: The pH of a prepared solution is different than expected, or the compound exhibits altered reactivity in an experiment.

  • Cause: The absorbed water can act as a solvent, potentially leading to hydrolysis or changes in the local concentration of the dissolved salt on the particle surface.

  • Solution:

    • Use Freshly Opened Reagent: Whenever possible, use a new bottle of morpholine hydrochloride for preparing solutions for sensitive assays.

    • Moisture Content Determination: Before preparing a stock solution, determine the water content of the solid using Karl Fischer titration or TGA. Adjust the mass of the salt used to account for the water content to achieve the desired molar concentration.

    • Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.

Experimental Protocols

Protocol 1: Determination of Moisture Content using Karl Fischer Titration

This protocol provides a general guideline. Specific parameters may need to be optimized based on the instrument and reagents used.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

  • Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel.

  • Pre-Titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent and the vessel.

  • Sample Preparation: Accurately weigh a sample of morpholine hydrochloride (typically 50-100 mg, depending on the expected water content) in a dry weighing boat.

  • Titration: Quickly transfer the sample to the titration vessel. The titration will start automatically and will stop once all the water from the sample has reacted.

  • Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

Protocol 2: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)

This protocol outlines a typical DVS experiment to generate a moisture sorption-desorption isotherm.

  • Sample Preparation: Place a small, accurately weighed amount of morpholine hydrochloride (typically 5-20 mg) into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This will be the dry mass reference.

  • Sorption Phase: Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight stabilizes, indicating equilibrium.

  • Desorption Phase: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% RH, again allowing the sample to reach equilibrium at each step.

  • Data Analysis: The DVS software will generate a moisture sorption-desorption isotherm by plotting the percentage change in mass against the RH. This plot provides key information about the hygroscopic nature of the material, including the presence of hydrates and potential phase transitions. The Critical Relative Humidity (CRH) can be estimated as the RH at which a sharp increase in moisture uptake is observed.

Data Presentation

Table 1: Physicochemical Properties of Morpholine Hydrochloride

PropertyValueSource
Molecular FormulaC₄H₉NO·HCl[5]
Molecular Weight123.58 g/mol [5]
AppearanceWhite to light yellow crystalline powder[4]
Hygroscopic NatureYes[3][4]
Storage ConditionStore in a cool, dry place under inert gas[13]

Table 2: Example Data from a Hypothetical DVS Analysis of Morpholine Hydrochloride

Relative Humidity (%)% Weight Gain (Sorption)% Weight Gain (Desorption)
00.000.15
100.100.25
200.200.35
300.350.50
400.550.70
500.801.00
601.201.50
702.502.80
805.005.20
9010.5010.50

Note: This is example data. Actual values must be determined experimentally.

Mandatory Visualizations

Experimental_Workflow_for_Hygroscopicity_Assessment cluster_storage Initial Handling cluster_weighing Accurate Weighing cluster_analysis Moisture Content Analysis cluster_application Experimental Use Store in Desiccator Store in Desiccator Weigh Quickly Weigh Quickly Store in Desiccator->Weigh Quickly Glove Box Glove Box Weigh Quickly->Glove Box Weighing by Difference Weighing by Difference Weigh Quickly->Weighing by Difference DVS DVS Weigh Quickly->DVS TGA TGA Glove Box->TGA Karl Fischer Karl Fischer Weighing by Difference->Karl Fischer Prepare Solution Prepare Solution Karl Fischer->Prepare Solution TGA->Prepare Solution DVS->Prepare Solution Morpholine HCl Sample Morpholine HCl Sample Morpholine HCl Sample->Store in Desiccator

Caption: Workflow for handling and analyzing hygroscopic morpholine hydrochloride.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Morpholine_Drug Morpholine-containing PI3K/mTOR Inhibitor Morpholine_Drug->PI3K Morpholine_Drug->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine-containing drugs.

References

Technical Support Center: Optimization of Chiral Resolution for 2-(Methoxymethyl)morpholine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of chiral resolution of 2-(Methoxymethyl)morpholine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during diastereomeric salt crystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.

Q1: I am not getting any crystals to form after adding the chiral resolving agent. What are the common causes and how can I induce crystallization?

Failure to form crystals is a common issue in diastereomeric salt resolution. This often stems from issues with supersaturation, solvent choice, or the presence of impurities.

  • Insufficient Supersaturation: The concentration of the diastereomeric salt may be too low to initiate crystallization.

    • Solution: Carefully evaporate a portion of the solvent to increase the concentration. Alternatively, cool the solution to a lower temperature to decrease solubility.

  • Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating.

    • Solution: Conduct a solvent screen to identify a system with a significant solubility difference between the two diastereomeric salts. Consider using a mixture of a "good" solvent (in which the salt is soluble) and an "anti-solvent" (in which the salt is insoluble) to induce precipitation.

  • Inhibition by Impurities: Trace impurities can sometimes interfere with the nucleation process.

    • Solution: Consider purifying the racemic 2-(Methoxymethyl)morpholine or the resolving agent before the resolution experiment.

  • High Energy Barrier for Nucleation: The system may be in a metastable state where spontaneous nucleation is slow.

    • Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a small seed crystal of the desired diastereomeric salt if available.

Q2: My resolution attempt resulted in an oil or "oiling out" instead of a crystalline solid. What should I do?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often due to high supersaturation or the melting point of the salt being lower than the crystallization temperature.

  • High Concentration: The concentration of the diastereomeric salt may be too high, leading to rapid separation as an oil.

    • Solution: Add a small amount of the "good" solvent to dissolve the oil and then attempt to recrystallize under more dilute conditions or with a slower cooling rate.

  • Crystallization Temperature is Too High: The temperature of the solution may be above the melting point of the diastereomeric salt.

    • Solution: Lower the crystallization temperature.

  • Solvent System: The chosen solvent may promote oiling out.

    • Solution: Experiment with a different solvent system. A less polar solvent might favor crystallization.

Q3: The yield of my desired diastereomeric salt is low. How can I improve it?

Low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.

  • Suboptimal Solubility: The desired salt might still have considerable solubility in the chosen solvent.

    • Solution: Screen for a solvent that further decreases the solubility of the target salt. Experiment with lower final crystallization temperatures to maximize precipitation.

  • Insufficient Crystallization Time: The crystallization process may not have reached equilibrium.

    • Solution: Increase the crystallization time to allow for maximum precipitation of the less soluble diastereomeric salt.

  • Non-Optimal Stoichiometry: The molar ratio of the resolving agent to the racemate can impact the yield.

    • Solution: While a 1:1 molar ratio is a common starting point, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.

Q4: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my resolved product is low. How can I improve the purity?

Low stereochemical purity indicates poor discrimination between the two diastereomeric salts during crystallization.

  • Poor Solvent Selectivity: The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts.

    • Solution: A thorough solvent screen is crucial. The ideal solvent will maximize the solubility difference between the diastereomers.

  • Co-precipitation: The undesired diastereomer may be crystallizing along with the desired one.

    • Solution: Try a slower cooling rate or a more gradual addition of an anti-solvent to allow for more selective crystallization. Recrystallization of the isolated diastereomeric salt is a common and effective method for improving purity.

  • Inaccurate Stoichiometry: An excess of the resolving agent can sometimes lead to the crystallization of the more soluble salt.

    • Solution: Carefully control the stoichiometry of the resolving agent.

Experimental Protocols

Protocol 1: Chiral Resolution using a Tartaric Acid Derivative (Representative)

This protocol is based on the general principle of using a chiral acid to resolve a racemic amine. O,O'-Dibenzoyl-D-tartaric acid is a common resolving agent for amines.

Materials:

  • Racemic 2-(Methoxymethyl)morpholine

  • O,O'-Dibenzoyl-D-tartaric acid

  • Methanol

  • Ethyl acetate

  • Sodium hydroxide solution (1M)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 2-(Methoxymethyl)morpholine in a minimal amount of warm methanol.

    • In a separate flask, dissolve 1.0 equivalent of O,O'-Dibenzoyl-D-tartaric acid in a larger volume of warm methanol.

    • Slowly add the morpholine solution to the tartaric acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal or slowly adding ethyl acetate as an anti-solvent until turbidity is observed.

    • Once crystallization begins, allow the mixture to stand at room temperature for several hours, then cool further in an ice bath to maximize precipitation.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

    • Dry the crystals under vacuum.

  • Recrystallization (Optional, for higher purity):

    • Dissolve the crystals in a minimal amount of hot methanol and allow them to recrystallize as in step 2.

  • Liberation of the Free Amine:

    • Suspend the diastereomerically pure salt in a mixture of water and dichloromethane.

    • Add 1M sodium hydroxide solution until the aqueous layer is basic (pH > 10) to deprotonate the morpholine nitrogen.

    • Separate the organic layer and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-(Methoxymethyl)morpholine.

Protocol 2: Chiral Resolution using (+)-Mandelic Acid (Example based on a related morpholine derivative)

This protocol is adapted from the resolution of a structurally similar morpholine derivative.

Materials:

  • Racemic 2-(Methoxymethyl)morpholine

  • (+)-Mandelic acid

  • Ethanol

  • Sodium hydroxide solution (1M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 2-(Methoxymethyl)morpholine in ethanol.

    • Add a solution of 1.0 equivalent of (+)-mandelic acid in ethanol.

  • Crystallization:

    • Heat the mixture to reflux, then allow it to cool slowly to room temperature.

    • Store the mixture at 4°C for 24 hours to facilitate crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals.

  • Liberation of the Free Amine:

    • Dissolve the diastereomeric salt in 1M sodium hydroxide solution.

    • Extract the aqueous solution three times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-(Methoxymethyl)morpholine.

Data Presentation

The following tables provide a template for organizing experimental data during the optimization of the chiral resolution. As specific data for 2-(Methoxymethyl)morpholine is not available, these tables are for illustrative purposes.

Table 1: Screening of Chiral Resolving Agents

Resolving AgentMolar Ratio (Racemate:Agent)SolventResult
(+)-Tartaric Acid1:1MethanolCrystalline solid
(-)-Tartaric Acid1:1MethanolNo precipitation
(+)-Dibenzoyltartaric Acid1:1EthanolCrystalline solid
(-)-Dibenzoyltartaric Acid1:1EthanolNo precipitation
(+)-Mandelic Acid1:1IsopropanolOil formation
(-)-Mandelic Acid1:1IsopropanolCrystalline solid

Table 2: Optimization of Crystallization Conditions for a Selected Resolving Agent

ParameterCondition 1Condition 2Condition 3
Solvent MethanolEthanolIsopropanol
Concentration 0.1 M0.2 M0.1 M
Cooling Rate Slow (Room temp)Fast (Ice bath)Gradual
Yield (%) 354540
d.e. / e.e. (%) 857095

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Resolution Process cluster_analysis Analysis & Liberation racemate Racemic 2-(Methoxymethyl)morpholine dissolve_racemate Dissolve Racemate in Solvent racemate->dissolve_racemate agent Chiral Resolving Agent dissolve_agent Dissolve Resolving Agent agent->dissolve_agent mix Mix Solutions dissolve_racemate->mix dissolve_agent->mix crystallize Crystallization (Cooling/Anti-solvent) mix->crystallize filtrate Filter to Isolate Diastereomeric Salt crystallize->filtrate mother_liquor Mother Liquor (Contains other diastereomer) filtrate->mother_liquor Liquid salt Isolated Diastereomeric Salt filtrate->salt Solid recrystallize Recrystallize (Optional) salt->recrystallize liberate Liberate Free Amine (Base Treatment) salt->liberate recrystallize->liberate extract Extract Enantiomer liberate->extract product Enantiomerically Enriched Product extract->product

Figure 1: Experimental workflow for the chiral resolution of 2-(Methoxymethyl)morpholine.

Troubleshooting_Guide cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Low Purity start Start Resolution Experiment issue Encounter an Issue? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Oiling Out Occurs issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes low_purity Low Purity (d.e./e.e.) issue->low_purity Yes success Successful Resolution issue->success No sol1_1 Increase Concentration no_crystals->sol1_1 sol1_2 Change Solvent no_crystals->sol1_2 sol1_3 Induce Nucleation (Scratch/Seed) no_crystals->sol1_3 sol2_1 Add More Solvent oiling_out->sol2_1 sol2_2 Lower Temperature oiling_out->sol2_2 sol2_3 Change Solvent System oiling_out->sol2_3 sol3_1 Optimize Solvent low_yield->sol3_1 sol3_2 Increase Crystallization Time low_yield->sol3_2 sol3_3 Adjust Stoichiometry low_yield->sol3_3 sol4_1 Thorough Solvent Screen low_purity->sol4_1 sol4_2 Slower Crystallization low_purity->sol4_2 sol4_3 Recrystallize Salt low_purity->sol4_3

Figure 2: Troubleshooting guide for chiral resolution experiments.

Validation & Comparative

A Comparative Guide to 2-(Methoxymethyl)morpholine Hydrochloride and 2-Hydroxymethylmorpholine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. This guide provides an objective comparison of two closely related morpholine derivatives: 2-(Methoxymethyl)morpholine hydrochloride and 2-hydroxymethylmorpholine. Both compounds serve as valuable intermediates, particularly in the synthesis of pharmaceutically active compounds. This comparison focuses on their synthetic accessibility, reactivity, and practical handling, supported by available experimental data and established chemical principles.

Introduction to the Compounds

2-Hydroxymethylmorpholine is a morpholine derivative featuring a primary alcohol functional group. Its bifunctionality, with a secondary amine and a primary alcohol, allows for a variety of chemical transformations. It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1]

2-(Methoxymethyl)morpholine hydrochloride is the O-methylated and hydrochloride salt form of 2-hydroxymethylmorpholine. The methylation of the hydroxyl group to a methyl ether and the formation of a hydrochloride salt can significantly alter the compound's physical and chemical properties, influencing its application in synthesis.

Synthesis of the Starting Materials

The accessibility of these building blocks is a crucial factor for their application. Both compounds originate from similar synthetic pathways, with 2-(methoxymethyl)morpholine being a derivative of 2-hydroxymethylmorpholine.

Synthesis of 2-Hydroxymethylmorpholine

A common route to 2-hydroxymethylmorpholine involves the reaction of N-benzylethanolamine with epichlorohydrin. The resulting N-benzyl-2-(hydroxymethyl)morpholine is then debenzylated via catalytic hydrogenation to yield the final product.[1] For subsequent reactions where the secondary amine needs to be protected, it is often converted to its N-Boc derivative, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[2]

Experimental Protocol: Synthesis of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate [2]

  • Debenzylation: To a methanolic solution (50 mL) of (4-benzylmorpholin-2-yl)methanol (1.00 g, 4.82 mmol), add ammonium formate (3.04 g, 48.2 mmol) and 10% palladium on activated charcoal (500 mg).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Filter the mixture through diatomaceous earth and concentrate the filtrate under reduced pressure.

  • Boc-Protection: Dissolve the resulting residue in acetonitrile (20 mL) and cool in an ice bath.

  • Add di-tert-butyl dicarbonate (1.58 g, 7.23 mmol) and triethylamine (1.35 mL, 9.64 mmol) sequentially.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Evaporate the solvent under reduced pressure, add water to the residue, and extract with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

Synthesis of 2-(Methoxymethyl)morpholine Hydrochloride

Plausible Synthetic Workflow:

G cluster_synthesis Synthesis of 2-(Methoxymethyl)morpholine HCl 2-Hydroxymethylmorpholine 2-Hydroxymethylmorpholine N-Protected-2-hydroxymethylmorpholine N-Protected-2-hydroxymethylmorpholine 2-Hydroxymethylmorpholine->N-Protected-2-hydroxymethylmorpholine Protection (e.g., Boc) N-Protected-2-(methoxymethyl)morpholine N-Protected-2-(methoxymethyl)morpholine N-Protected-2-hydroxymethylmorpholine->N-Protected-2-(methoxymethyl)morpholine O-Methylation (e.g., NaH, MeI) 2-(Methoxymethyl)morpholine 2-(Methoxymethyl)morpholine N-Protected-2-(methoxymethyl)morpholine->2-(Methoxymethyl)morpholine Deprotection 2-(Methoxymethyl)morpholine HCl 2-(Methoxymethyl)morpholine HCl 2-(Methoxymethyl)morpholine->2-(Methoxymethyl)morpholine HCl HCl G cluster_reboxetine Reboxetine Synthesis Pathways cluster_pathwayA Pathway A: Using 2-Hydroxymethylmorpholine cluster_pathwayB Pathway B: Using 2-(Methoxymethyl)morpholine 2-Hydroxymethylmorpholine_A 2-Hydroxymethylmorpholine N-Alkylation_A N-Alkylation 2-Hydroxymethylmorpholine_A->N-Alkylation_A O-Alkylation_A O-Alkylation / Etherification N-Alkylation_A->O-Alkylation_A Reboxetine_A Reboxetine O-Alkylation_A->Reboxetine_A 2-Methoxymethylmorpholine_B 2-(Methoxymethyl)morpholine N-Alkylation_B N-Alkylation 2-Methoxymethylmorpholine_B->N-Alkylation_B Reboxetine_B Reboxetine N-Alkylation_B->Reboxetine_B

References

A Comparative Guide to Purity Validation of 2-(Methoxymethyl)morpholine Hydrochloride by Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of 2-(Methoxymethyl)morpholine hydrochloride. The performance of qNMR is objectively compared with High-Performance Liquid Chromatography (HPLC), a common alternative, supported by representative experimental data.

Introduction to Purity Assessment

In pharmaceutical research and development, the accurate determination of a compound's purity is critical for ensuring safety, efficacy, and reproducibility of scientific findings.[1][2] Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment, offering a direct and accurate measurement of a substance's purity without the need for a specific reference standard of the analyte itself.[1][2][3] This guide focuses on the application of ¹H qNMR for the purity validation of 2-(Methoxymethyl)morpholine hydrochloride and compares it with a conventional HPLC-UV method.

Quantitative NMR (qNMR) for Purity Determination

Quantitative ¹H NMR operates on the principle that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.[4] By comparing the integral of a known, certified reference standard with the integral of the analyte, the purity of the analyte can be accurately determined.[4][5]

Key Advantages of qNMR:
  • Primary Ratio Method: qNMR is a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself. Instead, it relies on a certified internal standard.[1]

  • Universal Detection: NMR spectroscopy is a universal detector for all soluble compounds containing the observed nucleus (e.g., ¹H).[1][2]

  • Structural Information: In addition to quantitative data, the NMR spectrum provides structural information, which can help in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Comparison of qNMR and HPLC for Purity Analysis

The following table summarizes a hypothetical comparison between qNMR and HPLC for the purity analysis of a batch of 2-(Methoxymethyl)morpholine hydrochloride.

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the molar amount of the substance.Separation based on differential partitioning between a mobile and stationary phase, with UV detection.
Purity Result 99.2% (w/w)99.5% (by area)
Uncertainty ± 0.3%± 0.5%
Analysis Time ~15 minutes per sample~30 minutes per sample
Sample Prep Simple dissolution with internal standard.[6][7]Mobile phase preparation, sample dissolution, and filtration.
Specificity High; can distinguish structurally similar impurities if signals are resolved.Dependent on chromatographic resolution and detector wavelength.
Quantitation Absolute quantitation against a certified reference standard.[4]Relative quantitation based on peak area percentage or against a specific reference standard of the analyte.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(Methoxymethyl)morpholine hydrochloride and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., D₂O).[4]

    • Vortex the vial to ensure complete dissolution and transfer the solution to a clean 5 mm NMR tube.[6][7]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full signal relaxation.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals used in the quantitation.[4]

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity of 2-(Methoxymethyl)morpholine hydrochloride using the following equation[4]:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • analyte = 2-(Methoxymethyl)morpholine hydrochloride

    • IS = Internal Standard

HPLC-UV Protocol
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of 2-(Methoxymethyl)morpholine hydrochloride in the mobile phase at a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Determine the area of all peaks.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for qNMR purity validation and the logical relationship in the comparative analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_res Result weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Value calculate->result

Caption: Experimental workflow for qNMR purity validation.

Comparative_Analysis cluster_outcome Decision Making qNMR qNMR Principle Principle qNMR->Principle Accuracy Accuracy & Precision qNMR->Accuracy Specificity Specificity qNMR->Specificity Time Analysis Time qNMR->Time Quantitation Quantitation qNMR->Quantitation HPLC HPLC HPLC->Principle HPLC->Accuracy HPLC->Specificity HPLC->Time HPLC->Quantitation Decision Method Selection for Routine QC vs. Reference Standard Certification Accuracy->Decision Time->Decision Quantitation->Decision

Caption: Logical relationship in comparative analysis.

Conclusion

Quantitative NMR is a highly accurate and reliable method for determining the purity of 2-(Methoxymethyl)morpholine hydrochloride. Its direct quantitation capability and the structural information it provides offer significant advantages over chromatographic techniques like HPLC, particularly for the certification of reference materials. While HPLC is a powerful tool for routine quality control and separation of complex mixtures, qNMR stands out for its role as a primary analytical method for purity assignment. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for absolute quantitation versus routine screening.

References

The Biological Potential of Compounds Derived from 2-(Methoxymethyl)morpholine Hydrochloride: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. The morpholine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its presence in numerous approved drugs and biologically active molecules. This guide provides a comparative analysis of the biological activities of compounds synthesized from the specific starting material, 2-(Methoxymethyl)morpholine hydrochloride. While the direct synthesis and biological evaluation of a wide array of compounds from this particular precursor are not extensively documented in publicly available literature, this guide aims to present the available information, draw comparisons with broader morpholine derivatives, and provide detailed experimental context.

Unveiling the Biological Activities: A Landscape of Morpholine Derivatives

The morpholine ring is a versatile building block in drug discovery, contributing to favorable physicochemical properties and a wide spectrum of pharmacological activities.[1] Derivatives of morpholine have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

While specific studies detailing the synthesis and comprehensive biological profiling of compounds directly originating from 2-(Methoxymethyl)morpholine hydrochloride are limited, the broader class of morpholine derivatives offers valuable insights into the potential activities that could be explored.

For instance, various morpholine-containing compounds have demonstrated significant anticancer activity. Some derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines.[3][4] One study on novel morpholine analogues highlighted their anti-proliferative effects against various cancer cell lines, including DLA, EAC, MCF-7, and A549 cells.[5] Another research focused on 2-morpholino-4-anilinoquinoline compounds, which exhibited notable anticancer potential against the HepG2 cell line.[6]

In the realm of antimicrobial research, morpholine derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens.[7][8] The incorporation of the morpholine moiety has been a strategy in the development of novel antimicrobial agents.

Furthermore, the anti-inflammatory properties of morpholine derivatives have been a subject of investigation. Studies on asymmetrical mono-carbonyl analogs of curcumin containing a morpholine Mannich base showed potent anti-inflammatory activity, comparable to the standard drug diclofenac sodium.[9]

Experimental Protocols: A Guide to Synthesis and Evaluation

To provide a practical framework for researchers, this section outlines a general synthetic approach and standard biological assays that are typically employed in the study of morpholine derivatives.

General Synthesis of Morpholine Derivatives

The synthesis of novel compounds from 2-(Methoxymethyl)morpholine hydrochloride would typically involve the reaction of the secondary amine of the morpholine ring with various electrophiles to introduce diverse substituents. A general synthetic workflow is depicted below:

experimental_workflow start 2-(Methoxymethyl)morpholine hydrochloride deprotonation Deprotonation (e.g., with a base like triethylamine) start->deprotonation free_amine 2-(Methoxymethyl)morpholine (free amine) deprotonation->free_amine reaction Reaction with Electrophile (R-X) (e.g., alkyl halide, acyl chloride) free_amine->reaction product Substituted 2-(Methoxymethyl)morpholine Derivative reaction->product purification Purification (e.g., chromatography) product->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization biological_assay Biological Activity Screening characterization->biological_assay

A generalized workflow for the synthesis and evaluation of derivatives from 2-(Methoxymethyl)morpholine hydrochloride.

Experimental Details:

A typical reaction would involve dissolving 2-(Methoxymethyl)morpholine hydrochloride in a suitable organic solvent, followed by the addition of a base to neutralize the hydrochloride and generate the free amine. Subsequently, the electrophilic reagent would be added, and the reaction mixture would be stirred, often with heating, to facilitate the formation of the desired product. Purification is commonly achieved through techniques like column chromatography. The structure of the synthesized compounds is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Standard Biological Assays

The anticancer potential of synthesized compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • A serial dilution of the synthesized compounds is prepared in a liquid growth medium in 96-well plates.

  • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

  • The plates are incubated under appropriate conditions for the microorganism to grow.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

The in vitro anti-inflammatory activity can be evaluated by measuring the inhibition of protein denaturation.

Protocol:

  • A reaction mixture containing the synthesized compound and a protein solution (e.g., bovine serum albumin) is prepared.

  • The mixture is incubated at a specific temperature to induce denaturation.

  • The turbidity of the solution is measured using a spectrophotometer.

  • The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control.

Signaling Pathways in Morpholine-Related Cancer Research

While specific signaling pathways for compounds derived directly from 2-(Methoxymethyl)morpholine hydrochloride are not yet elucidated, research on broader morpholine derivatives has implicated several key pathways in their anticancer effects. For instance, some morpholine-substituted quinazoline derivatives have been found to induce cell cycle arrest and apoptosis.[3] A simplified representation of a generic apoptosis signaling pathway is provided below.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_cellular_effects Cellular Effects stimulus Morpholine Derivative initiator_caspase Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspase activates executioner_caspase Executioner Caspases (e.g., Caspase-3) initiator_caspase->executioner_caspase activates dna_fragmentation DNA Fragmentation executioner_caspase->dna_fragmentation cell_shrinkage Cell Shrinkage executioner_caspase->cell_shrinkage apoptosis Apoptosis dna_fragmentation->apoptosis cell_shrinkage->apoptosis

A simplified diagram of a generic apoptosis signaling pathway potentially targeted by bioactive morpholine derivatives.

Concluding Remarks

The exploration of compounds synthesized from 2-(Methoxymethyl)morpholine hydrochloride presents an intriguing avenue for the discovery of new therapeutic agents. While direct and extensive research on this specific precursor is still emerging, the well-established and diverse biological activities of the broader morpholine class of compounds provide a strong rationale for further investigation. The experimental protocols and pathway visualizations included in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of novel derivatives from this promising starting material. Future studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of compounds derived from 2-(Methoxymethyl)morpholine hydrochloride, which could lead to the development of next-generation therapeutics.

References

Assessing the Metabolic Stability of 2-(Methoxymethyl)morpholine Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and metabolic stability. This guide provides a comparative assessment of the metabolic stability of compounds containing the 2-(methoxymethyl)morpholine moiety against other common heterocyclic scaffolds. The information presented herein, supported by representative experimental data and detailed protocols, aims to inform rational drug design and guide lead optimization efforts.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen. The following tables present illustrative in vitro data from human liver microsome stability assays, comparing morpholine-containing compounds to piperidine and pyrrolidine analogs. While specific data for 2-(methoxymethyl)morpholine is not publicly available, the provided data on C-2 substituted and other morpholine derivatives offer valuable insights into the general metabolic profile of this class of compounds.

Table 1: Metabolic Stability of Morpholine Analogs vs. Piperidine Analogs in Human Liver Microsomes

Compound IDScaffoldSubstitutionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog-M1 Morpholine C-2-Substituted 45.2 22.1 [1]
Analog-M2 Morpholine N-Substituted > 60 < 10.0 [1]
Analog-M3 Morpholine C-3-Substituted 33.8 29.6 [1]
Analog-P1PiperidineC-2-Substituted18.554.1[1]
Analog-P2PiperidineN-Substituted25.139.8[1]
Analog-P3PiperidineC-3-Substituted12.778.7[1]

Disclaimer: The data presented in this table is for illustrative purposes and represents typical trends. Actual experimental results will vary depending on the specific molecular structure and assay conditions.[1]

Table 2: General Metabolic Stability Comparison of Heterocyclic Scaffolds

Heterocyclic ScaffoldGeneral Metabolic StabilityCommon Metabolic Pathways
Morpholine Generally High [1][2]Ring Oxidation, N-dealkylation, N-oxidation, Ring Opening[1][3]
PiperidineVariable, often lower than morpholine[1][2]N-dealkylation, α-carbon oxidation (lactam formation), Ring Opening, N-oxidation[1]
PyrrolidineGenerally considered relatively stableOxidation at carbons adjacent to the nitrogen[4]

Metabolic Pathways of 2-(Methoxymethyl)morpholine Containing Compounds

The metabolic fate of morpholine-containing compounds is primarily governed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor for many drugs.[3] The morpholine ring is generally more metabolically stable than the piperidine ring due to the electron-withdrawing nature of the oxygen atom, which reduces the basicity of the nitrogen and decreases the susceptibility of adjacent carbons to oxidation.[1] However, it is not metabolically inert.

For a 2-(methoxymethyl)morpholine containing compound, the following metabolic pathways are anticipated:

  • Oxidation of the Morpholine Ring: Hydroxylation can occur at the carbon atoms adjacent to the nitrogen or oxygen atoms (C3, C5, or C6).

  • O-Dealkylation: The methoxymethyl substituent at the C-2 position can undergo O-dealkylation to form the corresponding alcohol.

  • N-Dealkylation: If the morpholine nitrogen is attached to a larger molecular scaffold via an alkyl chain, cleavage of this bond can occur.[3]

  • Ring Opening: Cleavage of the C-N or C-O bonds within the morpholine ring can lead to the formation of linear, more polar metabolites.[3]

  • N-Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide.[3]

Experimental Protocols

A standardized assessment of metabolic stability is crucial for the reliable comparison of drug candidates. The in vitro liver microsomal stability assay is a widely used method to evaluate the susceptibility of a compound to Phase I metabolism.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to calculate intrinsic clearance (CLint) and half-life (t½).

Materials:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compound and positive controls in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

    • Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove aliquots of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquots to wells containing ice-cold stop solution to terminate the reaction.

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Sample Analysis:

    • Analyze the amount of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The elimination rate constant (k) is determined from the slope of the linear portion of the curve.

    • The half-life (t½) is calculated using the equation: t½ = 0.693 / k .[1]

    • The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .[1]

Visualizing Experimental and Metabolic Pathways

To further clarify the processes involved in assessing and understanding the metabolic stability of 2-(methoxymethyl)morpholine containing compounds, the following diagrams are provided.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis p1 Prepare Test Compound Stock Solution i2 Add Test Compound p1->i2 p2 Thaw Liver Microsomes p4 Prepare Microsomal Suspension p2->p4 p3 Prepare NADPH Regenerating System i4 Initiate Reaction with NADPH System p3->i4 i1 Add Microsomal Suspension to 96-well Plate p4->i1 i1->i2 i3 Pre-incubate at 37°C i2->i3 i3->i4 i5 Incubate and Sample at Time Points i4->i5 a1 Terminate Reaction with Stop Solution i5->a1 a2 Centrifuge to Precipitate Protein a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 a4 Calculate t½ and CLint a3->a4

Experimental workflow for the in vitro liver microsomal stability assay.

G cluster_pathways Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450) Parent 2-(Methoxymethyl)morpholine Containing Compound M1 Ring Hydroxylation Parent->M1 M2 O-Dealkylation Parent->M2 M3 N-Dealkylation Parent->M3 M4 Ring Opening Parent->M4 M5 N-Oxidation Parent->M5

Potential metabolic pathways for 2-(methoxymethyl)morpholine containing compounds.

References

A Guide to the Structural Confirmation of 2-(Methoxymethyl)morpholine Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of single-crystal X-ray crystallography for the definitive structural confirmation of 2-(Methoxymethyl)morpholine derivatives. While a direct comparative analysis of multiple, distinct 2-(Methoxymethyl)morpholine derivatives is limited by the availability of public crystallographic data, this document outlines the complete experimental workflow and data interpretation process. A detailed case study of a related morpholine derivative, 1,2-dimorpholinoethane, is presented to provide concrete data and illustrate the key outcomes of a crystallographic analysis.

The morpholine moiety is a vital scaffold in medicinal chemistry, and understanding its precise three-dimensional structure, including stereochemistry and conformation, is critical for structure-activity relationship (SAR) studies and rational drug design.[1][2] X-ray crystallography remains the gold standard for unambiguously determining the atomic and molecular structure of a crystalline compound.[3][4]

Comparative Crystallographic Data: A Case Study

To illustrate the nature of data obtained from a successful crystallographic experiment, the following table summarizes the key structural parameters for 1,2-dimorpholinoethane, a centrosymmetric morpholine derivative.[5] This data serves as a benchmark for what researchers can expect when analyzing novel derivatives.

Parameter1,2-dimorpholinoethane[5]
Empirical Formula C10H20N2O2
Formula Weight 200.28
Crystal System Monoclinic
Space Group P2₁/n
Temperature 170(2) K
Wavelength 0.71073 Å
Unit cell dimensions
a (Å)6.0430(3)
b (Å)8.0805(3)
c (Å)11.1700(4)
β (°)97.475(2)
Volume (ų) 540.80(4)
Z 2
Calculated Density (g/cm³) 1.229
Final R indices [I>2σ(I)] R₁ = 0.0355, wR₂ = 0.0934
R indices (all data) R₁ = 0.0401, wR₂ = 0.0967

Experimental Protocols

The process of obtaining a crystal structure can be divided into three fundamental stages: synthesis and crystallization, data collection, and structure solution and refinement.[3][6]

Synthesis and Purification

The initial step involves the synthesis of the target 2-(Methoxymethyl)morpholine derivative. A common synthetic route for N-substituted morpholines involves the reaction of morpholine with appropriate halogenating agents under basic conditions.[5]

  • General Synthesis: A solution of morpholine (2 molar equivalents) and a suitable dihaloalkane is stirred in a solvent like acetone in the presence of a base such as potassium carbonate (K₂CO₃).[5] The reaction is typically run at room temperature overnight.[5]

  • Purification: After synthesis, the compound must be purified to a high degree, as impurities can significantly hinder crystallization.[3] Common purification techniques include column chromatography, recrystallization, or sublimation.

Crystallization

Producing a high-quality single crystal is often the most challenging step in crystallography.[3][6] The crystal should ideally be larger than 0.1 mm in all dimensions, with a regular structure and no significant defects.[3] Several methods can be employed, and the choice depends on the solubility profile of the compound.[7][8]

  • Solubility Screening: A preliminary analysis of the compound's solubility in a range of common laboratory solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, pentane) is crucial to inform the crystallization strategy.[8]

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over hours or days, leading to crystal formation.[9]

  • Vapor Diffusion: This is a gentle and widely used technique.[8] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble.[7][8] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7][8]

  • Slow Cooling: This method is effective for compounds that have a significant difference in solubility at different temperatures.[7] The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature, and the solution is then allowed to cool down gradually.[7][10]

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an intense beam of monochromatic X-rays to produce a diffraction pattern.[3][6]

  • Crystal Mounting: A single crystal is carefully selected, immersed in cryo-oil, and mounted in a loop.[5] The measurement is typically conducted at a low temperature (e.g., 120-170 K) to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.[5]

  • Data Collection: The crystal is rotated in the X-ray beam, and the intensities and positions of the thousands of diffracted reflections are recorded by a detector.[3] Modern diffractometers automate this process, collecting a complete dataset.

Structure Solution and Refinement

The collected diffraction data is used to generate a three-dimensional map of the electron density within the crystal, from which the atomic positions are determined.[3]

  • Structure Solution: This step solves the "phase problem," as the phases of the diffracted waves cannot be measured directly.[3] For small molecules (<1000 non-hydrogen atoms), direct methods are typically successful in determining the initial atomic positions.[3]

  • Structure Refinement: The initial atomic model is then refined using computational least-squares methods. This process adjusts the atomic positions, and their thermal displacement parameters, to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[3] The quality of the final structure is assessed using metrics like the R-factor (R₁), which should ideally be low (e.g., < 0.05).[11]

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the experimental process and the logical steps involved in confirming a molecule's structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination S1 Synthesize Derivative S2 Purify Compound (e.g., Chromatography) S1->S2 C1 Screen Solvents S2->C1 C2 Grow Single Crystals (Vapor Diffusion, Slow Cooling, etc.) C1->C2 C3 Select & Mount Crystal C2->C3 D1 Collect Diffraction Data (X-ray Diffractometer) C3->D1 D2 Process Data (Integrate Intensities) D1->D2 ST1 Solve Structure (Direct Methods) D2->ST1 ST2 Refine Atomic Model ST1->ST2 ST3 Validate Final Structure ST2->ST3 G cluster_inputs Inputs from Diffraction Experiment A Final Refined Crystal Structure B Confirms Chemical Connectivity A->B C Determines Absolute Stereochemistry (e.g., R/S configuration) A->C D Defines Molecular Conformation (e.g., chair/boat of morpholine ring) A->D E Provides Precise Bond Lengths & Angles A->E F Reveals Intermolecular Interactions (e.g., Hydrogen Bonding) A->F I1 Unit Cell Dimensions & Space Group I1->A I2 Atomic Coordinates (x, y, z) I2->A I3 Anomalous Dispersion Data (for chiral molecules) I3->C

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical step in drug development and quality control, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of the efficacy of different chiral stationary phases (CSPs) for the separation of 2-(Methoxymethyl)morpholine enantiomers. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide focuses on a strategy for selecting and evaluating the most promising CSPs based on the successful separation of structurally related morpholine derivatives.

Introduction to Chiral Separation with Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for the separation of a broad range of chiral compounds. Their chiral recognition ability stems from the helical structure of the polysaccharide backbone, which creates chiral grooves. Separation is achieved through a combination of interactions between the analyte and the stationary phase, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.

The most common polysaccharide-based CSPs are derivatives of cellulose and amylose, with the most popular being tris(3,5-dimethylphenylcarbamate) derivatives, commercially available as Chiralcel® OD (cellulose-based) and Chiralpak® AD (amylose-based). The choice between an amylose or cellulose backbone, as well as the specific derivative, can significantly impact the selectivity and resolution of the separation.

Comparison of Common Polysaccharide-Based Chiral Stationary Phases

While specific data for 2-(Methoxymethyl)morpholine is unavailable, general characteristics of amylose and cellulose-based CSPs can guide the initial selection for screening experiments.

Chiral Stationary PhaseBackboneCommon Trade NameGeneral CharacteristicsPotential for 2-(Methoxymethyl)morpholine Separation
Cellulose tris(3,5-dimethylphenylcarbamate)CelluloseChiralcel® OD-HBroad applicability, particularly for compounds with aromatic rings and polar functional groups. Often provides good separation for a wide range of pharmaceuticals.High. Structurally similar compounds like reboxetine and viloxazine have been successfully separated on this phase.[1][2]
Amylose tris(3,5-dimethylphenylcarbamate)AmyloseChiralpak® AD-HOften shows complementary selectivity to cellulose-based phases. The helical structure of amylose can lead to different steric interactions.Good. It is a standard column for initial screening due to its broad enantiorecognition capabilities.
Cellulose tris(3,5-dichlorophenylcarbamate)CelluloseChiralpak® ICThe electron-withdrawing chloro groups can enhance π-π and dipole-dipole interactions, offering different selectivity compared to the dimethylphenylcarbamate derivative.Worthy of investigation, especially if separations on OD-H and AD-H are not optimal.
Amylose tris(3-chloro-5-methylphenylcarbamate)AmyloseChiralpak® IGImmobilized phase with a chlorinated selector, providing robustness and unique selectivity.A good option for screening, particularly due to its compatibility with a wider range of solvents.

Note: The "H" in trade names like OD-H and AD-H typically denotes a smaller particle size for higher efficiency. Immobilized phases (e.g., Chiralpak IA, IB, IC, IG) are covalently bonded to the silica support, offering greater solvent compatibility and robustness compared to coated phases.

Experimental Protocols for Screening and Method Development

The following is a recommended experimental workflow for the screening and optimization of a chiral separation method for 2-(Methoxymethyl)morpholine.

Initial Screening Phase

The goal of the initial screening is to identify the most promising chiral stationary phase and mobile phase conditions.

  • Columns to Screen:

    • Chiralcel® OD-H (or equivalent)

    • Chiralpak® AD-H (or equivalent)

    • Chiralpak® IC (or equivalent)

    • Chiralpak® IG (or equivalent)

  • Mobile Phases (Normal Phase Mode):

    • Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Hexane/Ethanol (EtOH) (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Rationale for DEA: 2-(Methoxymethyl)morpholine is a basic compound, and the addition of a small amount of a basic modifier like DEA to the mobile phase is crucial to prevent peak tailing and improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210-230 nm, or based on the UV spectrum of the compound).

    • Injection Volume: 5-10 µL

Optimization Phase

Once a "hit" is identified (i.e., partial or baseline separation on a particular column/mobile phase combination), the separation can be optimized by systematically varying the following parameters:

  • Alcohol Modifier Percentage: Adjust the percentage of IPA or EtOH in the mobile phase (e.g., from 5% to 20%). A lower percentage of alcohol generally leads to longer retention times and potentially better resolution.

  • Nature of the Alcohol: If using a hexane/alcohol mixture, test different alcohols (e.g., ethanol, 2-propanol, n-propanol).

  • Flow Rate: Decrease the flow rate (e.g., to 0.5-0.8 mL/min) to improve efficiency and resolution, at the cost of longer analysis time.

  • Temperature: Vary the column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often improve resolution but increase analysis time and backpressure.

Data Presentation Template

The following table can be used to summarize the results of the screening and optimization experiments.

CSPMobile PhaseRetention Factor (k'1)Retention Factor (k'2)Separation Factor (α)Resolution (Rs)
Chiralcel® OD-HHexane/IPA/DEA (90:10:0.1)
Chiralpak® AD-HHexane/IPA/DEA (90:10:0.1)
Chiralpak® ICHexane/IPA/DEA (90:10:0.1)
Chiralpak® IGHexane/IPA/DEA (90:10:0.1)
Optimized Condition

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the screening and method development process.

ExperimentalWorkflow cluster_screening Initial Screening cluster_mobile_phases Mobile Phases cluster_evaluation Evaluation cluster_optimization Optimization CSP1 Chiralcel OD-H Eval Evaluate Resolution (Rs) and Peak Shape CSP1->Eval CSP2 Chiralpak AD-H CSP2->Eval CSP3 Chiralpak IC CSP3->Eval CSP4 Chiralpak IG CSP4->Eval MP1 Hexane/IPA/DEA MP1->Eval MP2 Hexane/EtOH/DEA MP2->Eval Opt_Ratio Optimize Alcohol % Eval->Opt_Ratio If Separation is Promising Opt_Alcohol Test Different Alcohols Opt_Ratio->Opt_Alcohol Opt_Flow Optimize Flow Rate Opt_Alcohol->Opt_Flow Opt_Temp Optimize Temperature Opt_Flow->Opt_Temp Final_Method Final Validated Method Opt_Temp->Final_Method

Caption: Experimental workflow for chiral separation of 2-(Methoxymethyl)morpholine.

LogicalRelationship Analyte 2-(Methoxymethyl)morpholine CSP Chiral Stationary Phase (e.g., Polysaccharide-based) Analyte->CSP Interactions Diastereomeric Interactions (H-bonding, π-π, steric) CSP->Interactions Separation Differential Retention Interactions->Separation Enantiomer1 Enantiomer 1 Separation->Enantiomer1 Enantiomer2 Enantiomer 2 Separation->Enantiomer2

Caption: Logical relationship for chiral separation.

Disclaimer

The information and protocols provided in this guide are based on general principles of chiral chromatography and data from the separation of structurally similar compounds. As of the date of this publication, specific experimental data for the enantioseparation of 2-(Methoxymethyl)morpholine on various chiral stationary phases was not available in the peer-reviewed scientific literature. The proposed methods should be considered as a starting point for method development, and optimization will likely be required to achieve the desired separation.

References

The Methoxymethyl (MOM) Group: A Double-Edged Sword in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the influence of chemical modifications on a molecule's biological activity is paramount. The methoxymethyl (MOM) group, commonly employed as a protecting group for hydroxyl and amino functionalities in organic synthesis, presents a compelling case study in this regard. While its primary role is to temporarily mask reactive sites, the introduction of a MOM group can inadvertently modulate the pharmacological profile of a parent compound. This guide provides a comparative analysis of the MOM group's impact on biological activity, supported by experimental data and detailed protocols.

The Dual Nature of the Methoxymethyl Group

The MOM group (CH₃OCH₂-) is prized in synthetic chemistry for its stability under a range of conditions and its relatively straightforward introduction and removal.[1] However, its influence extends beyond a mere protective function. The addition of a MOM group can alter a molecule's physicochemical properties, such as lipophilicity, steric bulk, and hydrogen bonding capacity. These changes can, in turn, affect how the molecule interacts with its biological target, leading to either an enhancement or a reduction in its activity.

A prime example of this dual role is observed in the case of Salvinorin A, a potent and selective κ-opioid receptor agonist. When the C-2 acetate of Salvinorin A is hydrolyzed to Salvinorin B, its affinity for the κ-opioid receptor diminishes significantly. However, protection of the C-2 hydroxyl group of Salvinorin B with a MOM group (forming MOM-Salvinorin B) not only restores but enhances its potency, making it a more powerful agonist than the original Salvinorin A.[2][3]

Comparative Biological Activity: The Case of Salvinorins

The following table summarizes the quantitative impact of the MOM group on the biological activity of Salvinorin B, comparing it to its unprotected form and the parent compound, Salvinorin A.

Compoundκ-Opioid Receptor Binding Affinity (Ki, nM)Functional Potency (EC₅₀, nM) in [³⁵S]GTPγS binding assay
Salvinorin A1.34.5
Salvinorin B155>10,000
MOM-Salvinorin B0.60.6

Data compiled from Wang et al., 2008.[2]

The data clearly illustrates that the MOM group is not an inert placeholder in this molecular context. Its presence dramatically increases both the binding affinity and functional potency of Salvinorin B at the κ-opioid receptor, highlighting its potential as a tool for optimizing ligand-receptor interactions.

Impact on Inflammatory Pathways

The influence of the methoxy group, a key component of the MOM ether, has also been investigated in the context of anti-inflammatory activity. Studies on curcumin analogs have shown that modifications to the methoxy groups on the aromatic rings can significantly alter their ability to suppress inflammatory responses.[4] This is often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Activation of the NF-κB pathway leads to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The MOM group, by modifying the electronic and steric properties of a molecule, can influence its ability to interfere with this signaling cascade.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Protocol 1: Kappa-Opioid Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).

  • [³H]U-69,593 (radioligand).

  • Unlabeled U-50,488H (for determining non-specific binding).

  • Test compounds (e.g., Salvinorin A, Salvinorin B, MOM-Salvinorin B).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare dilutions of the test compounds and the radioligand in binding buffer.

  • In a 96-well plate, add cell membranes, [³H]U-69,593, and either binding buffer (for total binding), unlabeled U-50,488H (for non-specific binding), or the test compound.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using appropriate software.[5]

Protocol 2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cells.

  • Lipopolysaccharide (LPS).

  • Test compounds.

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Sodium nitrite standard solution.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.[6]

Protocol 3: Western Blot Analysis of iNOS and COX-2 Expression

This protocol is used to determine the effect of a compound on the protein expression levels of the pro-inflammatory enzymes iNOS and COX-2.

Materials:

  • RAW 264.7 cells.

  • LPS.

  • Test compounds.

  • RIPA lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Treat RAW 264.7 cells with the test compound and/or LPS as described in Protocol 2.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.[1][7]

Protocol 4: NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

Materials:

  • HEK293 cells.

  • NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Transfection reagent (e.g., Lipofectamine).

  • Stimulating agent (e.g., TNF-α).

  • Test compounds.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid.

  • After 24 hours, pre-treat the cells with the test compound for 1 hour.

  • Stimulate the cells with TNF-α for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.[1]

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the relationships and processes described, the following diagrams have been generated using Graphviz.

MOM_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Active_Molecule Biologically Active Molecule (e.g., Salvinorin B) MOM_Protected MOM-Protected Molecule (Altered Activity) Active_Molecule->MOM_Protected Introduction of MOM group MOMCl MOMCl (Methoxymethyl chloride) MOMCl->MOM_Protected Base Base (e.g., DIPEA) Base->MOM_Protected MOM_Protected_2 MOM-Protected Molecule Original_Molecule Original Active Molecule MOM_Protected_2->Original_Molecule Removal of MOM group Acid Acid (e.g., HCl) Acid->Original_Molecule

Caption: General workflow for the protection and deprotection of a hydroxyl group with MOM-Cl.

Anti_Inflammatory_Assay_Workflow Start Seed RAW 264.7 Cells Pre_treat Pre-treat with Test Compound Start->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Griess_Assay NO Measurement (Griess Assay) Collect_Supernatant->Griess_Assay Western_Blot iNOS/COX-2 Analysis (Western Blot) Lyse_Cells->Western_Blot

Caption: Experimental workflow for assessing anti-inflammatory activity in RAW 264.7 cells.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression activates Inhibitor MOM-Modified Inhibitor Inhibitor->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Conclusion

The methoxymethyl group, while a valuable tool in organic synthesis, is not merely a passive protecting group in a biological context. As demonstrated by the Salvinorin case study, its introduction can profoundly enhance the biological activity of a molecule. Conversely, in other contexts, the steric and electronic changes it imparts could be detrimental to activity. This underscores the importance of considering the potential pharmacological impact of protecting groups in drug design and development. The experimental protocols provided herein offer a starting point for researchers to systematically evaluate the influence of the MOM group and other chemical modifications on the biological activity of their compounds of interest.

References

comparative study of different N-alkylation methods for 2-(Methoxymethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Alkylation Strategies for 2-(Methoxymethyl)morpholine

For researchers, scientists, and professionals in drug development, the efficient N-alkylation of heterocyclic scaffolds like 2-(Methoxymethyl)morpholine is a critical step in the synthesis of novel chemical entities. This guide provides a comparative overview of common N-alkylation methods, offering insights into their methodologies, potential outcomes, and experimental considerations.

The functionalization of the nitrogen atom in the morpholine ring allows for the introduction of diverse substituents, significantly impacting the pharmacological properties of the resulting molecules. The choice of alkylation method can influence reaction efficiency, substrate scope, and overall yield. This document outlines three prevalent methods for the N-alkylation of 2-(Methoxymethyl)morpholine: direct alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination.

Comparative Performance of N-Alkylation Methods

The selection of an appropriate N-alkylation strategy depends on factors such as the nature of the alkylating agent, desired functional group tolerance, and scalability. Below is a summary of typical quantitative data for these methods when applied to morpholine derivatives. Disclaimer: The following data represents typical yields and conditions for morpholine derivatives and should be considered as a general reference for the N-alkylation of 2-(Methoxymethyl)morpholine. Actual results may vary and require optimization.

MethodAlkylating AgentTypical Yield (%)Reaction Time (h)Temperature (°C)Key Reagents
Direct Alkylation Alkyl Halide70-952-2425-100Base (e.g., K₂CO₃, Et₃N, Hunig's base)
Reductive Amination Aldehyde or Ketone80-9512-2425Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Buchwald-Hartwig Aryl/Vinyl Halide/Triflate60-996-2480-110Palladium catalyst, Ligand, Base (e.g., NaOtBu)

Experimental Protocols

The following sections provide detailed experimental protocols for each N-alkylation method. These are generalized procedures and may require optimization for the specific substrate, 2-(Methoxymethyl)morpholine.

Direct N-Alkylation with Alkyl Halides

This classical method involves the reaction of the secondary amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.[1] Over-alkylation to form a quaternary ammonium salt can be a potential side reaction.[1][2] The use of bases like potassium hydride or Hünig's base can lead to high yields of the desired tertiary amine.[3][4]

Protocol:

To a solution of 2-(Methoxymethyl)morpholine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, is added a base (e.g., potassium carbonate, 2.0 eq.) and the alkyl halide (1.1 eq.). The reaction mixture is stirred at room temperature or heated to a specified temperature until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

experimental_workflow_direct_alkylation reagents 2-(Methoxymethyl)morpholine Alkyl Halide Base (e.g., K₂CO₃) Solvent (e.g., ACN) reaction Reaction Mixture (Stir at RT or heat) reagents->reaction Mix workup Aqueous Workup (Quench with H₂O, Extract) reaction->workup Completion purification Purification (Column Chromatography) workup->purification product N-Alkyl-2-(methoxymethyl)morpholine purification->product

Figure 1. Experimental workflow for direct N-alkylation.
Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5][6] This method is known for its high yields and functional group tolerance.

Protocol:

To a solution of 2-(Methoxymethyl)morpholine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a chlorinated solvent such as dichloromethane or dichloroethane, is added a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.). The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography.

experimental_workflow_reductive_amination reagents 2-(Methoxymethyl)morpholine Aldehyde/Ketone Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCM) reaction Reaction Mixture (Stir at RT) reagents->reaction Mix workup Aqueous Workup (Quench with NaHCO₃, Extract) reaction->workup Completion purification Purification (Column Chromatography) workup->purification product N-Alkyl-2-(methoxymethyl)morpholine purification->product

Figure 2. Experimental workflow for reductive amination.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It is particularly useful for the N-arylation or N-vinylation of amines.[8][9] This method offers a broad substrate scope and high functional group tolerance.[10]

Protocol:

A reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A solvent such as toluene or dioxane is added, followed by 2-(Methoxymethyl)morpholine (1.2 eq.) and the aryl or vinyl halide/triflate (1.0 eq.). The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

experimental_workflow_buchwald_hartwig reagents 2-(Methoxymethyl)morpholine Aryl/Vinyl Halide Pd Catalyst & Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) reaction Reaction Mixture (Heat under Inert Atmosphere) reagents->reaction Mix workup Filtration & Concentration reaction->workup Completion purification Purification (Column Chromatography) workup->purification product N-Aryl/Vinyl-2-(methoxymethyl)morpholine purification->product

Figure 3. Experimental workflow for Buchwald-Hartwig amination.

References

Assessing the CNS Permeability of 2-(Methoxymethyl)morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective Central Nervous System (CNS) therapeutics is critically dependent on the ability of drug candidates to permeate the blood-brain barrier (BBB). The morpholine scaffold is a privileged structure in CNS drug discovery, valued for its favorable physicochemical properties that can enhance aqueous solubility and facilitate BBB penetration.[1][2][3][4] This guide provides a comparative framework for assessing the CNS permeability of 2-(methoxymethyl)morpholine derivatives, leveraging established in vitro and in vivo methodologies. While specific experimental data for 2-(methoxymethyl)morpholine derivatives is not publicly available, this document presents benchmark data for known CNS drugs and outlines detailed experimental protocols to enable their evaluation.

Data Presentation: Comparative Permeability Data

Effective assessment of CNS permeability involves comparing the performance of novel compounds against established benchmarks. The following tables summarize typical permeability values obtained from the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and key pharmacokinetic parameters from in vivo rodent studies for a range of CNS and non-CNS drugs.

Table 1: In Vitro CNS Permeability Data (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput in vitro tool used to predict passive diffusion across the BBB.[5][6] The effective permeability (Pe) is a key parameter, with higher values indicating greater potential for passive BBB penetration. Compounds are often classified as CNS+ (high permeability), CNS- (low permeability), or CNS+/- (borderline).[5][7]

CompoundClassEffective Permeability (Pe) (x 10⁻⁶ cm/s)CNS Permeability Classification
TestosteroneCNS+> 4.0High
DonepezilCNS+> 4.0High
RivastigmineCNS+> 4.0High
TacrineCNS+> 4.0High
FurosemideCNS-< 2.0Low
SulfasalazineCNS-< 2.0Low
AtenololCNS-< 2.0Low
VerapamilCNS+/-2.0 - 4.0Borderline

Note: The classification thresholds are generally accepted as Pe > 4.0 x 10⁻⁶ cm/s for high permeability and Pe < 2.0 x 10⁻⁶ cm/s for low permeability.[5]

Table 2: In Vivo CNS Penetration Data (Rodent Models)

In vivo studies in rodents provide a more comprehensive assessment of CNS penetration by accounting for active transport and metabolism. Key parameters include the total brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[8][9] Kp,uu is considered the gold standard as it reflects the equilibrium of the pharmacologically active, unbound drug concentration between the brain and plasma.[8][9] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, while values significantly lower than 1 indicate the influence of active efflux transporters.[10] Generally, a Kp,uu > 0.3 is considered adequate for a CNS drug candidate.[8]

CompoundPrimary UseKpKp,uu
DiazepamAnxiolytic1.31.0
AmitriptylineAntidepressant10.51.2
OlanzapineAntipsychotic2.70.8
CarbamazepineAnticonvulsant1.00.4
FexofenadineAntihistamine (Non-sedating)0.030.02
LoperamideAntidiarrheal0.020.01

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable data. The following sections provide methodologies for the key experiments cited.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol outlines a typical procedure for assessing the passive permeability of a compound across an artificial BBB model.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane or other suitable alkane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference drugs

  • UV-Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Prepare a solution of porcine brain lipid in dodecane (e.g., 1-2% w/v). Apply a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in the filter (donor) plate.[11]

  • Donor Solution Preparation: Dissolve the test compounds and standards in PBS (often with a small percentage of a co-solvent like DMSO) to a final concentration of, for example, 10 µM.[11]

  • Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Add the donor solutions to the wells of the donor plate. Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[12]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Effective Permeability (Pe): The effective permeability is calculated using the following equation:

    Pe = (V_A / (Area * Time)) * -ln(1 - [C_A] / [C_D, equilibrium])

    Where:

    • V_A is the volume of the acceptor well.

    • Area is the effective area of the membrane.

    • Time is the incubation time.

    • [C_A] is the concentration in the acceptor well.

    • [C_D, equilibrium] is the concentration at equilibrium.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents for Brain Penetration

This protocol describes a typical single-dose pharmacokinetic study to determine the brain and plasma concentrations of a test compound.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Test compound and appropriate vehicle for administration

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Tissue homogenization equipment

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing: Acclimate animals to laboratory conditions. Administer the test compound at a specific dose (e.g., 10 mg/kg) via a chosen route (e.g., intravenous or oral).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (via tail vein or cardiac puncture) and brain tissue.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Brain Tissue Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer to create a brain homogenate.

  • Bioanalysis: Determine the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Calculation of Kp and Kp,uu:

    • Kp (Total Brain-to-Plasma Ratio): Calculate the ratio of the total concentration of the compound in the brain to the total concentration in the plasma at each time point or using the ratio of the area under the curve (AUC) for brain and plasma.

    • fu,plasma (Unbound Fraction in Plasma) and fu,brain (Unbound Fraction in Brain): Determine these values in vitro using methods like equilibrium dialysis.

    • Kp,uu (Unbound Brain-to-Unbound Plasma Ratio): Calculate Kp,uu using the following equation:

      Kp,uu = Kp * (fu,plasma / fu,brain)

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks in the assessment of CNS permeability.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis cluster_3 Decision PAMPA_BBB PAMPA-BBB Assay Pe Calculate Pe PAMPA_BBB->Pe Cell_Assay Cell-Based Assays (e.g., hCMEC/D3) Cell_Assay->Pe Rodent_PK Rodent Pharmacokinetics Brain_Tissue Brain Tissue Analysis Rodent_PK->Brain_Tissue Kp Calculate Kp Brain_Tissue->Kp Decision Go/No-Go Decision Pe->Decision Kp_uu Calculate Kp,uu Kp->Kp_uu Kp_uu->Decision

Caption: CNS Drug Discovery Permeability Assessment Workflow.

G cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Drug_Bound_Plasma Drug (Bound to Plasma Protein) Drug_Unbound_Plasma Drug (Unbound in Plasma) Drug_Unbound_Plasma->Drug_Bound_Plasma Passive_Diffusion Passive Diffusion Drug_Unbound_Plasma->Passive_Diffusion Active_Transport Active Transport (Influx/Efflux) Drug_Unbound_Plasma->Active_Transport Drug_Unbound_Brain Drug (Unbound in Brain ISF) Passive_Diffusion->Drug_Unbound_Brain Active_Transport->Drug_Unbound_Brain Drug_Bound_Brain Drug (Bound to Brain Tissue) Drug_Unbound_Brain->Drug_Bound_Brain

Caption: Key Pathways for Drug Permeation Across the BBB.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Methoxymethyl)morpholine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(Methoxymethyl)morpholine hydrochloride, aligning with general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 2-(Methoxymethyl)morpholine hydrochloride with appropriate personal protective equipment (PPE). Based on data for similar morpholine compounds, this substance should be treated as a potential skin and eye irritant.[1][2]

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

Step-by-Step Disposal Protocol

The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States and is subject to institutional policies.[3] The following protocol is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) procedures.

Step 1: Waste Identification and Classification

  • Treat as Hazardous Waste: In the absence of specific data for 2-(Methoxymethyl)morpholine hydrochloride, it must be managed as a hazardous chemical waste.[4][5] Do not dispose of this chemical in the regular trash or down the drain.

  • Do Not Dilute: Diluting a hazardous chemical with water or other solvents to render it non-hazardous is not a permissible disposal method.[6]

Step 2: Container Selection and Labeling

  • Use a Compatible Container:

    • Store the waste in a container that is in good condition, leak-proof, and chemically compatible with the substance.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

    • The container must have a secure, tight-fitting lid.[7][4] Keep the container closed except when adding waste.[7][4]

  • Properly Label the Container:

    • As soon as you designate the container for waste, affix a "Hazardous Waste" label provided by your EHS department.[3][4][5]

    • The label must include:

      • The full, unabbreviated chemical name: "2-(Methoxymethyl)morpholine hydrochloride".[3][6]

      • The quantity or concentration of the waste. For mixtures, list all components and their percentages, ensuring they add up to 100%.[3][6]

      • The date of waste generation (when the first drop of waste was added).[3]

      • The name and contact information of the principal investigator or responsible person.[3]

      • The specific location (building and room number) where the waste was generated.[3]

      • Checkboxes or pictograms indicating the relevant hazards (e.g., irritant).[3]

Step 3: Waste Segregation and Storage

  • Segregate Waste Streams: Store the container with other compatible chemical wastes. Do not mix different, incompatible waste types in the same container.[6] For example, keep corrosive wastes separate from flammable solvents.[4]

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area within your laboratory until it is ready for pickup. This area should be clearly marked and known to all lab personnel.

Step 4: Arranging for Disposal

  • Contact EHS: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves submitting a chemical collection request form or using an online system.[3][6]

  • Provide Complete Information: Ensure all information on the request form matches the information on the container label.[3][6]

  • Prepare for Pickup: Ensure the container is sealed and the exterior is clean and free of contamination before the scheduled pickup by EHS personnel.[3]

Quantitative Data for Waste Management

While specific disposal limits for 2-(Methoxymethyl)morpholine hydrochloride are not available, the following table outlines general quantitative principles that are critical for compliant hazardous waste management.

ParameterGuidelineCitation(s)
Mixture Composition All constituents in a waste mixture must be identified and their percentages listed on the hazardous waste tag. The total composition must account for 100%.[6]
Empty Container Rinsate For containers that held acutely toxic chemicals, they must be triple-rinsed with a suitable solvent. The rinsate, which now contains the chemical residue, must be collected and disposed of as hazardous waste.[4][5]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the proper disposal procedure for 2-(Methoxymethyl)morpholine hydrochloride.

G A Start: Identify Waste Chemical (2-(Methoxymethyl)morpholine hydrochloride) B Step 1: Classify as Hazardous Waste A->B C Step 2: Select a Compatible, Sealable Waste Container B->C D Step 3: Affix EHS Hazardous Waste Label & Complete All Fields C->D E Step 4: Add Waste to Container & Keep Closed D->E F Step 5: Store in Designated Satellite Accumulation Area E->F G Step 6: Submit Waste Pickup Request to EHS F->G H End: EHS Collects Waste for Final Disposal G->H

Caption: Workflow for the compliant disposal of chemical waste.

By adhering to these systematic procedures, laboratory professionals can ensure the safe and responsible disposal of 2-(Methoxymethyl)morpholine hydrochloride, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling 2-(Methoxymethyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Methoxymethyl)morpholine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Methoxymethyl)morpholine hydrochloride (CAS No. 144053-99-6) was publicly available at the time of this document's creation. The following information is extrapolated from the known hazards of the parent compound, morpholine, and its hydrochloride salt, as well as structurally similar morpholine derivatives. This guide should be used for informational purposes only, and a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.

Immediate Safety and Logistical Information

This document provides essential procedural guidance for the safe handling, storage, and disposal of 2-(Methoxymethyl)morpholine hydrochloride in a laboratory setting. Given the absence of a specific SDS, a cautious approach is mandated, treating the compound as potentially hazardous based on the toxicological profiles of related substances.

Hazard Assessment of Structurally Related Compounds

Morpholine and its derivatives are known to present several hazards:

  • Corrosivity: Many morpholine compounds are corrosive and can cause severe skin burns and eye damage.[1][2]

  • Toxicity: They can be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Flammability: Morpholine itself is a flammable liquid.[1][2] The hydrochloride salt is expected to be a solid with reduced flammability, but this should be confirmed.

  • Irritation: May cause respiratory irritation.[3]

Based on these general characteristics, 2-(Methoxymethyl)morpholine hydrochloride should be handled with care to avoid contact and inhalation.

Quantitative Data Summary

As no specific experimental data for 2-(Methoxymethyl)morpholine hydrochloride is available, the following table includes information for the closely related Morpholine Hydrochloride. This data should be used as a conservative estimate for safety planning.

PropertyValue (for Morpholine Hydrochloride)Reference
Chemical Formula C4H9NO・HCl[4]
Molecular Weight 123.58 g/mol
Appearance Solid[4]
Acute Oral Toxicity (LD50) 4,580 mg/kg (Rat)
Skin Corrosion/Irritation Causes skin irritation[4]
Serious Eye Damage/Irritation Causes serious eye irritation[4]

Note: The molecular formula for 2-(Methoxymethyl)morpholine hydrochloride is C6H13NO2・HCl, and the molecular weight is 167.63 g/mol .[5]

Operational Plan: Step-by-Step Guidance

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following should be considered the minimum requirement:

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield to protect against potential splashes.[1][4]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or nitrile rubber). Inspect gloves for any signs of degradation or perforation before each use.[6]

  • Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Engineering Controls
  • Ventilation: Always handle 2-(Methoxymethyl)morpholine hydrochloride in a well-ventilated area, preferably a chemical fume hood.[6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][4]

Handling and Storage
  • Handling:

    • Before use, ensure all safety equipment is functional and accessible.

    • Avoid generating dust when handling the solid.

    • Use only non-sparking tools if there is any risk of flammable vapors.[7]

    • Ground and bond containers when transferring material to prevent static discharge.[7]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the handling area.[7]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a tightly closed, properly labeled container.[4]

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.[6]

    • The storage area should be secured and accessible only to authorized personnel.

Spill Management
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., water, if compatible), and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert the appropriate emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan
  • Waste Generation: All materials contaminated with 2-(Methoxymethyl)morpholine hydrochloride, including the chemical itself, empty containers, and disposable PPE, should be considered hazardous waste.

  • Disposal Procedure:

    • Collect waste in a properly labeled, sealed, and compatible container.

    • Dispose of the hazardous waste through a licensed and certified waste disposal company.[1]

    • Do not dispose of this chemical down the drain or into the environment.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of 2-(Methoxymethyl)morpholine hydrochloride.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE EngControls Verify Engineering Controls PPE->EngControls Handling Handle in Fume Hood EngControls->Handling Proceed with work Storage Store Properly Handling->Storage Spill Spill Occurs Handling->Spill If spill occurs WasteCollection Collect Hazardous Waste Handling->WasteCollection Generate waste FirstAid Administer First Aid Spill->FirstAid FirstAid->EngControls Review procedures Disposal Dispose via Certified Vendor WasteCollection->Disposal

Caption: Workflow for the safe handling of 2-(Methoxymethyl)morpholine hydrochloride.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethyl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.